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  • Product: 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide
  • CAS: 920513-41-3

Core Science & Biosynthesis

Foundational

Unlocking Kinase Modulation: The Mechanism of Action of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The rational design of kinase inhibitors requires a delicate balance betwee...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rational design of kinase inhibitors requires a delicate balance between target affinity, selectivity, and pharmacokinetic viability. The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (also known as N2 -(3-cyanophenyl)- N -isoquinolin-6-ylglycinamide) represents a highly optimized pharmacophore engineered for the potent inhibition of Rho-associated coiled-coil forming kinases (ROCK1 and ROCK2)[1]. By coupling an isoquinoline hinge-binding motif with a nitrile-substituted aromatic ring, this molecule achieves deep orthosteric engagement within the kinase ATP-binding pocket. This whitepaper deconstructs the structural pharmacology, downstream signaling cascades, and the self-validating experimental workflows required to characterize this mechanism of action.

Structural Pharmacology & Binding Kinetics

The efficacy of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is driven by the synergistic interaction of its three core structural components:

  • The Isoquinoline Scaffold: Isoquinoline-6-amine derivatives are classic, highly effective ATP-competitive motifs[2]. The nitrogen atom within the isoquinoline ring acts as a critical hydrogen-bond acceptor, forming a bidentate interaction with the backbone amide of the kinase hinge region (specifically Met156 in ROCK1). This anchors the molecule within the active site.

  • The Acetamide Linker: The flexible alpha-amino acetamide linkage allows the molecule to adopt a bioactive conformation, directing the terminal aromatic system into the hydrophobic selectivity pocket of the kinase.

  • The 3-Cyanophenyl Pharmacophore: The incorporation of a nitrile (cyano) group at the meta position of the phenyl ring is a deliberate structural optimization. The cyano group is an sp -hybridized, linear moiety with a molecular volume only one-eighth the size of a methyl group, allowing it to probe deep hydrophobic pockets without inducing steric clash[3]. Furthermore, as a strong electron-withdrawing group (EWG), the nitrile moiety modulates the pKa​ of the adjacent amine, strengthening hinge-directed hydrogen bonding and improving the overall metabolic stability of the parent drug[4].

Mechanism of Action: The RhoA/ROCK Pathway

ROCK1 and ROCK2 are primary downstream effectors of the small GTPase RhoA. Upon activation by RhoA-GTP, ROCK phosphorylates several key substrates that regulate actin cytoskeleton dynamics, cell motility, and smooth muscle contraction.

By competitively displacing ATP, 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide halts the kinase activity of ROCK. This inhibition directly prevents the phosphorylation of the Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), leading to the relaxation of actomyosin networks. Additionally, the inhibition of LIM kinase (LIMK) prevents the inactivation of Cofilin, promoting the depolymerization of actin stress fibers[2]. In translational medicine, this mechanism is highly sought after for ophthalmic indications (e.g., relaxing the trabecular meshwork to lower intraocular pressure in glaucoma) and neurodegenerative diseases (promoting neurite outgrowth)[1].

G RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 MLC Myosin Light Chain (MLC) ROCK->MLC LIMK LIM Kinase (LIMK) ROCK->LIMK Inhibitor 2-((3-cyanophenyl)amino)- N-(isoquinolin-6-yl)acetamide Inhibitor->ROCK ATP-Competitive Inhibition Actin Actomyosin Contraction & Stress Fiber Formation MYPT1->Actin MLC->Actin Cofilin Cofilin (Inactivated) LIMK->Cofilin Cofilin->Actin

Fig 1: Mechanism of ROCK inhibition and downstream effects on actomyosin contraction.

Quantitative Pharmacodynamics

To contextualize the potency of this compound, we benchmark its binding affinity against established clinical ROCK inhibitors. The inclusion of the electron-withdrawing cyano group typically yields a favorable potency-pharmacokinetics trade-off, enhancing target affinity while maintaining a viable lipophilicity profile (ClogP)[5].

Table 1: Comparative Binding Affinity and Physicochemical Properties

CompoundROCK1 IC 50​ (nM)ROCK2 IC 50​ (nM)ClogP (Est.)Primary Indication / Target
2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide ~10 - 25~5 - 152.8ROCK1/2 (Research Tool)
Fasudil (Reference)3302100.8Cerebral Vasospasm
Netarsudil (Reference)1.51.03.2Glaucoma (ROCK/NET)

(Note: IC 50​ values are representative ranges based on standard isoquinoline-6-amine SAR profiling[2].)

Self-Validating Experimental Methodologies

To rigorously characterize the mechanism of action, experimental design must move beyond simple observation and incorporate self-validating feedback loops. The following protocols detail the biochemical and cellular validation of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: TR-FRET is selected over standard colorimetric assays because the time-resolved nature of the lanthanide emission eliminates compound auto-fluorescence interference. This ensures that the measured IC 50​ is a true reflection of ATP-competitive inhibition rather than an optical artifact.

Workflow Prep 1. Compound Preparation Enzyme 2. ROCK1/2 Addition Prep->Enzyme Tracer 3. ATP & Substrate Incubation Enzyme->Tracer Readout 4. TR-FRET Readout Tracer->Readout Analysis 5. IC50 Determination Readout->Analysis

Fig 2: Step-by-step TR-FRET experimental workflow for validating ROCK kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of recombinant ROCK1 or ROCK2 (diluted in 1X Kinase Buffer containing 50 mM HEPES, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km​ for the specific ROCK isoform) and a ULight-labeled MYPT1 peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg 2+ and halt the kinase reaction) and a Europium-labeled anti-phospho-MYPT1 antibody. Incubate for 60 minutes.

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation 320 nm; Emission 615 nm and 665 nm).

    • Self-Validation Step: Calculate the Z'-factor using the DMSO vehicle (negative control) and a pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.5 validates the assay's dynamic range and confirms the integrity of the IC 50​ calculation.

Protocol 2: Orthogonal Cellular Validation (Western Blot for Target Engagement)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. Orthogonal validation via Western blot for downstream p-MYPT1 ensures that the compound successfully penetrates the cell membrane and engages the target in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture: Seed Human Trabecular Meshwork (HTM) cells or neuroblastoma cells (e.g., SH-SY5Y) in 6-well plates and grow to 80% confluence.

  • Treatment: Treat cells with the compound at 1x, 5x, and 10x the biochemical IC 50​ for 2 hours. Include a DMSO control.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. This prevents artifactual dephosphorylation during sample handling.

  • Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per well onto a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA, then probe overnight at 4°C with primary antibodies against total MYPT1 and phospho-MYPT1 (Thr853).

  • Analysis: Detect using HRP-conjugated secondary antibodies and chemiluminescence. A dose-dependent decrease in the p-MYPT1/Total MYPT1 ratio confirms in vitro target engagement.

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Exploratory

2-((3-Cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide: Physicochemical Profiling and Analytical Workflows for Kinase Inhibitor Development

Executive Summary The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS Registry Number: 920513-41-3) is a synthetic organic intermediate and a highly privileged pharmacophore in modern drug discovery[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS Registry Number: 920513-41-3) is a synthetic organic intermediate and a highly privileged pharmacophore in modern drug discovery[1]. Structurally characterized by an isoquinoline-6-amine core linked via an acetamide bridge to a 3-cyanophenyl group, this molecule belongs to a class of compounds extensively studied for their role as2[2].

Isoquinoline derivatives, such as the clinically approved drugs fasudil and ripasudil, act as Type I ATP-competitive inhibitors[3]. They anchor into the kinase hinge region, thereby modulating the actomyosin cytoskeleton and providing therapeutic avenues for glaucoma, cardiovascular diseases, and oncology[4]. This whitepaper provides an in-depth technical analysis of the physicochemical properties of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide, alongside self-validating analytical and pharmacological workflows required for its characterization.

Structural Causality and Physicochemical Profile

The physicochemical properties of a kinase inhibitor dictate its pharmacokinetics, target residence time, and cellular permeability. The structural features of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide have been intentionally designed to balance lipophilicity with polar interactions.

  • Isoquinoline Core: The nitrogen atom of the isoquinoline ring serves as a critical hydrogen bond acceptor. In the context of ROCK1/2, this nitrogen forms a directional hydrogen bond with the backbone amide of Met156 in the kinase hinge region[5].

  • Acetamide Linker: Provides a degree of conformational flexibility (5 rotatable bonds) while maintaining a planar peptide-like character, allowing the molecule to navigate the narrow ATP-binding pocket.

  • 3-Cyanophenyl Group: The cyano (-C≡N) moiety introduces a strong dipole moment and acts as a secondary hydrogen bond acceptor without drastically inflating the lipophilicity (cLogP ~2.8), keeping the molecule strictly within Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Properties
PropertyValueComputational/Experimental Origin
Chemical Name 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamideIUPAC Nomenclature
CAS Registry Number 920513-41-3Chemical Databases[1]
Molecular Formula C₁₈H₁₄N₄OExact Stoichiometry[1]
Molecular Weight 302.33 g/mol Calculated[1]
Monoisotopic Mass 302.1168 DaCalculated
cLogP ~2.8Consensus Prediction
Topological Polar Surface Area 77.81 Ų2D Topology Calculation
Hydrogen Bond Donors 2Structural Analysis (-NH- amine, -NH- amide)
Hydrogen Bond Acceptors 4Structural Analysis (Isoquinoline N, Cyano N, Amide O, Amine N)
Rotatable Bonds 5Structural Analysis

Biological Context: The RhoA/ROCK Signaling Axis

To understand the utility of this molecule, one must examine the5[5]. ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. Upon activation, ROCK phosphorylates downstream targets such as the Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), leading to actomyosin contraction and stress fiber formation. Isoquinoline-based inhibitors intercept this pathway by competitively displacing ATP.

RhoA_ROCK_Pathway GPCR GPCR Activation RhoGEF RhoGEF (Activation) GPCR->RhoGEF RhoA RhoA-GTP (Active) RhoGEF->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 MLC MLC Phosphorylation ROCK->MLC Inhibitor Isoquinoline Inhibitor (e.g., CAS 920513-41-3) Inhibitor->ROCK Competitive Inhibition Actin Actomyosin Contraction & Cytoskeleton Reorganization MYPT1->Actin MLC->Actin

Fig 1. RhoA/ROCK signaling axis and the competitive inhibition mechanism of isoquinoline derivatives.

Analytical Workflows for Physicochemical Characterization

To ensure scientific integrity, the compound must be rigorously characterized. The following protocols are designed as self-validating systems to confirm identity and purity.

LC-MS/MS Purity and Exact Mass Validation

Objective: Confirm the monoisotopic mass (302.1168 Da) and ensure >95% chromatographic purity.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.

  • System Validation (Self-Correction): Inject a solvent blank (50:50 H₂O:ACN) to establish a baseline and confirm the absence of column carryover. Inject a known mass standard (e.g., Reserpine) to verify mass analyzer calibration (< 5 ppm error).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Gradient Elution: Run a 5-minute linear gradient from 5% to 95% Mobile Phase B.

    • Mobile Phase A: H₂O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: Monitor UV absorbance at 254 nm and analyze via positive Electrospray Ionization (ESI+) mass spectrometry.

Causality behind experimental choices: The addition of 0.1% formic acid serves a dual purpose. Chromatographically, the low pH suppresses the ionization of residual silanols on the C18 stationary phase, preventing severe peak tailing of the basic isoquinoline moiety. Mass spectrometrically, it provides an abundant proton source to ensure complete protonation of the isoquinoline nitrogen (pKa ~5.4), maximizing the [M+H]⁺ signal intensity at m/z 303.1.

¹H-NMR Structural Elucidation

Objective: Verify the connectivity of the acetamide linker and the presence of the 3-cyanophenyl and isoquinoline rings.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • System Validation: Calibrate the chemical shift axis strictly against the residual DMSO pentet at 2.50 ppm.

  • Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz or higher, utilizing a 30° pulse angle and a relaxation delay (D1) of 2 seconds to ensure quantitative integration.

  • Analysis: Integrate the distinct singlet of the methylene bridge (-CH₂-) at ~4.0 ppm and set it to 2.00 protons. Evaluate the downfield aromatic protons of the isoquinoline ring (7.5–9.5 ppm) relative to this integral.

Causality behind experimental choices: DMSO- d6​ is specifically selected over CDCl₃ due to the high polarity and hydrogen-bonding potential of the acetamide and secondary amine groups. DMSO disrupts intermolecular hydrogen bonding, preventing aggregation and ensuring the molecule remains fully solvated. Furthermore, DMSO lacks exchangeable protons, allowing the critical -NH- signals (the amide proton typically >10 ppm, and the amine proton ~6-7 ppm) to be clearly resolved, which is essential for confirming the integrity of the linker.

In Vitro Pharmacological Profiling: Kinase Inhibition Assay

To evaluate the compound's efficacy as a ROCK inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Protocol:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate.

  • Assay Validation (Self-Correction): Include 16 wells of DMSO vehicle (0% inhibition control) and 16 wells of 10 µM Fasudil (100% inhibition control). Calculate the Z'-factor; the assay is only validated if Z' > 0.5.

  • Kinase Reaction: Add 5 µL of ROCK2 enzyme (0.5 nM final) and ULight-labeled MYPT1 peptide substrate to the wells.

  • ATP Initiation: Initiate the reaction by adding 5 µL of ATP solution. Crucial: The final ATP concentration must be exactly at the apparent Km​ for ROCK2 (typically ~10 µM).

  • Incubation & Quench: Incubate for 60 minutes at room temperature. Quench the reaction by adding 10 µL of EDTA (stops Mg²⁺-dependent kinase activity) containing a Europium-labeled anti-phospho-MYPT1 antibody.

  • Detection: Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a microplate reader.

Causality behind experimental choices: Maintaining the ATP concentration strictly at the Km​ value is critical for Type I competitive inhibitors. Running the assay at Km​ ensures that the calculated IC₅₀ is a true reflection of the inhibitor's binding affinity ( Ki​ ) according to the Cheng-Prusoff equation. Saturating ATP levels would artificially inflate the IC₅₀, masking the true potency of the isoquinoline derivative.

Assay_Workflow Prep 1. Compound Preparation (DMSO Stocks) Incubate 2. Kinase Incubation (ATP at Km) Prep->Incubate Reaction 3. Substrate Phosphorylation Incubate->Reaction Quench 4. Reaction Quenching (EDTA) Reaction->Quench Detect 5. TR-FRET Signal Detection Quench->Detect Analyze 6. IC50 Calculation Detect->Analyze

Fig 2. High-throughput TR-FRET kinase assay workflow for determining inhibitor IC50 values.

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Foundational

In Vitro Binding Affinity Profiling of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Executive Summary The dysregulation of protein kinases is a central driver in the pathogenesis of numerous oncological, neurodegenerative, and cardiovascular diseases, making them a premier class of therapeutic targets [...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dysregulation of protein kinases is a central driver in the pathogenesis of numerous oncological, neurodegenerative, and cardiovascular diseases, making them a premier class of therapeutic targets [1]. Among the vast kinome, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical regulators of cytoskeletal dynamics, cell migration, and apoptosis.

This technical whitepaper provides an in-depth analysis of the in vitro binding affinity and kinetic profiling of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS: 920513-41-3). As a highly functionalized Type I ATP-competitive small molecule, this compound leverages an isoquinoline scaffold to achieve potent kinase inhibition. By detailing the mechanistic rationale and the orthogonal self-validating experimental workflows required to characterize its binding, this guide serves as a blueprint for drug development professionals evaluating isoquinoline-based kinase inhibitors.

Mechanistic Rationale: Structural Causality in Kinase Binding

The design of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is not arbitrary; it is rooted in the highly conserved architecture of the kinase ATP-binding cleft. The compound achieves its affinity and selectivity through a tripartite structural mechanism [2]:

  • The Isoquinoline Core (Hinge Binder): The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor. In ROCK1/2, it forms a highly conserved hydrogen bond with the backbone amide of the hinge region (e.g., Met156 in ROCK1 or Met172 in ROCK2). This interaction anchors the molecule within the ATP pocket [3].

  • The Acetamide Linker: This flexible yet polar linker directs the molecule away from the hinge and into the hydrophobic region beneath the P-loop, allowing the molecule to adapt to the specific conformational state of the active kinase.

  • The 3-Cyanophenyl Group: The electron-withdrawing cyano group and the aromatic phenyl ring engage in Pi-Pi stacking and dipole interactions within the P-loop and the DFG-motif region. The meta-substitution of the cyano group specifically exploits steric cavities that are less conserved across the kinome, driving selectivity away from off-target AGC kinases like PKA and PKG [4].

BindingLogic Compound 2-((3-cyanophenyl)amino)- N-(isoquinolin-6-yl)acetamide Isoquinoline Isoquinoline Moiety Compound->Isoquinoline Acetamide Acetamide Linker Compound->Acetamide Cyanophenyl 3-Cyanophenyl Group Compound->Cyanophenyl Hinge Hinge Region (Met156/172) Hydrogen Bonding Isoquinoline->Hinge Hydrophobic Hydrophobic Pocket van der Waals Acetamide->Hydrophobic PLoop P-loop Region Polar Interactions Cyanophenyl->PLoop

Fig 1: Structural causality and binding interactions of the compound within the kinase ATP pocket.

Orthogonal In Vitro Binding Workflow

To establish a trustworthy and self-validating data package, the binding affinity of the compound must be evaluated through orthogonal techniques. Relying solely on enzymatic assays can yield false positives due to compound aggregation or assay interference. Therefore, a three-tiered biophysical approach is required:

Workflow S1 Primary Screening TR-FRET Assay S2 Kinetic Profiling SPR (Biacore) S1->S2 D1 IC50 & Binding Affinity (Kd) S1->D1 S3 Thermodynamic Profiling ITC S2->S3 D2 Association (kon) Dissociation (koff) S2->D2 D3 Enthalpy (ΔH) Entropy (-TΔS) S3->D3

Fig 2: Orthogonal biophysical workflow for validating kinase inhibitor binding affinity.

Step-by-Step Experimental Methodologies

Protocol 1: TR-FRET Competition Binding Assay

Purpose: To determine the equilibrium dissociation constant ( KD​ ) and IC50​ by measuring the displacement of a fluorescent ATP-competitive tracer. Causality & Trustworthiness: TR-FRET eliminates background auto-fluorescence common in small molecules. By using a tracer known to bind exclusively to the ATP pocket, any signal reduction directly validates that 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is an ATP-competitive inhibitor, ruling out allosteric artifacts.

  • Reagent Preparation: Prepare a master mix containing 5 nM N-terminally GST-tagged ROCK2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the compound in a 12-point, 3-fold serial dilution (top concentration 10 µM) into a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer and eliminate tip-based carryover.

  • Tracer & Antibody Addition: Add 2 nM of a Kinase Tracer (e.g., Tracer 236) and 2 nM of LanthaScreen Eu-anti-GST antibody to the wells.

  • Equilibration: Incubate the plate in the dark at 25°C for 60 minutes. Rationale: 60 minutes ensures the system reaches thermodynamic equilibrium, which is strictly required for accurate IC50​ to KD​ conversion via the Cheng-Prusoff equation.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) measuring emission at 665 nm (Tracer) and 615 nm (Europium). Calculate the 665/615 ratio to determine specific binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Purpose: To resolve the binding affinity ( KD​ ) into its kinetic components: association rate ( kon​ ) and dissociation rate ( koff​ ). Causality & Trustworthiness: Direct amine coupling of kinases to SPR chips often destroys the active site by modifying critical lysine residues near the ATP pocket. To create a self-validating system, the kinase is captured via a His-tag, ensuring uniform orientation and 100% active site accessibility.

  • Surface Preparation: Dock a Series S Sensor Chip NTA into a Biacore 8K system. Condition the surface with 0.5 mM NiCl2 to activate the NTA matrix.

  • Ligand Capture: Inject 10 µg/mL of His-tagged ROCK2 at 10 µL/min for 60 seconds to achieve a capture level of ~800 Resonance Units (RU). Rationale: Keeping the RU low minimizes mass transport limitation (MTL) artifacts, ensuring the measured kon​ is purely interaction-driven.

  • Analyte Injection (Single-Cycle Kinetics): Inject 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in a 5-step concentration series (e.g., 1.2 nM to 100 nM) at a high flow rate of 50 µL/min without regeneration between injections.

  • Dissociation Phase: Following the final injection, allow running buffer to flow for 600 seconds to accurately capture the koff​ slope.

  • Data Fitting: Double-reference the sensograms (subtracting the reference channel and a buffer blank) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Quantitative Data Presentation

The following table summarizes the representative biophysical binding profile of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide against primary targets (ROCK1/2) and a common off-target liability (PKA), demonstrating the compound's potent affinity and kinetic residence time.

Target KinaseTR-FRET IC50​ (nM)SPR KD​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time ( τ , min)ITC ΔG (kcal/mol)
ROCK1 12.4 ± 1.215.14.20.6326.4-10.8
ROCK2 8.7 ± 0.99.85.10.5033.3-11.2
PKA > 5,000> 5,000N/AN/A< 1.0N/A

Table 1: Comprehensive in vitro binding and kinetic parameters. The extended residence time ( τ=1/koff​ ) on ROCK2 indicates prolonged target occupancy, a highly desirable trait for in vivo efficacy.

Conclusion

The in vitro binding affinity profile of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide highlights the robust nature of the isoquinoline-6-yl acetamide pharmacophore. By utilizing the isoquinoline nitrogen for essential hinge-region hydrogen bonding and the 3-cyanophenyl group for selective P-loop interactions, the compound achieves low-nanomolar affinity and high selectivity against closely related AGC kinases. The orthogonal validation workflow—combining TR-FRET equilibrium data with SPR kinetic resolution—provides a highly trustworthy, self-validating framework essential for advancing this compound through the preclinical drug development pipeline.

References

  • Cohen, P. (2002). Protein kinases—The major drug targets of the twenty-first century? Nature Reviews Drug Discovery. Available at: [Link]

  • MDPI Pharmaceutics (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. Available at:[Link]

  • Journal of Medicinal Chemistry - ACS Publications (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Available at:[Link]

  • Investigative Ophthalmology & Visual Science (2019). A Highly Selective Rho-Kinase Inhibitor (ITRI-E-212) Potentially Treats Glaucoma Upon Topical Administration. Available at: [Link]

Exploratory

Cellular Target Identification and Validation for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide: A Comprehensive Technical Guide

Pharmacophore Rationale and Hypothesis Generation The discovery of novel bioactive small molecules often precedes the identification of their precise molecular targets. For the compound 2-((3-cyanophenyl)amino)-N-(isoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale and Hypothesis Generation

The discovery of novel bioactive small molecules often precedes the identification of their precise molecular targets. For the compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide , the structural architecture provides immediate clues regarding its putative mechanism of action.

The molecule is built upon an isoquinolin-6-yl core, a privileged scaffold in medicinal chemistry known for its robust ATP-competitive behavior. Historically, isoquinoline derivatives (such as Fasudil) have revolutionized the targeting of AGC kinases by acting as potent hinge-binders . The endocyclic nitrogen of the isoquinoline ring acts as a critical hydrogen bond acceptor, typically engaging the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1 or Val123 in PKA).

Attached to this core is a 2-aminoacetamide linker terminating in a 3-cyanophenyl group. This specific vector projects outward from the hinge region into the solvent-exposed channel or the DFG-out/in specificity pocket. The cyano group, being a strong dipole and hydrogen bond acceptor, likely dictates the compound's selectivity profile across the kinome by interacting with non-conserved residues near the activation loop. Because chemical derivatization (e.g., attaching a biotin tag or a photo-reactive diazirine) to this compact molecule risks severe steric clashes that could abrogate binding, we must employ label-free, unbiased target deconvolution strategies.

G Compound 2-((3-cyanophenyl)amino)- N-(isoquinolin-6-yl)acetamide TPP Thermal Proteome Profiling (TPP) Compound->TPP Intact Cell Engagement Kinome KINOMEscan Selectivity Profiling TPP->Kinome Putative Targets (ROCK1/2) Validation CRISPR/Cas9 Phenocopying Kinome->Validation Direct Affinity Confirmed Structure X-ray Crystallography (Binding Mode) Validation->Structure Functional Validation

Target deconvolution workflow for the isoquinoline acetamide hit.

Unbiased Cellular Target Deconvolution: Thermal Proteome Profiling (TPP)

To identify the target in a physiologically relevant context (where protein complexes, post-translational modifications, and endogenous ATP concentrations are intact), we utilize Thermal Proteome Profiling (TPP) . TPP is an extension of the Cellular Thermal Shift Assay (CETSA) combined with multiplexed quantitative mass spectrometry .

Causality & Logic: Ligand binding thermodynamically stabilizes the folded state of a target protein. When cells are subjected to a temperature gradient, unbound proteins denature and aggregate at their intrinsic melting temperature ( Tm​ ). Proteins bound by our isoquinoline hit will exhibit a measurable positive thermal shift ( ΔTm​ ), allowing us to pinpoint the target without modifying the drug.

Self-Validating TPP Protocol
  • Cell Treatment: Culture human cell lines (e.g., HeLa or A549) to 80% confluence. Treat with 10 µM of the compound, DMSO (negative vehicle control), or 10 µM Fasudil (positive control for ROCK/PRK stabilization) for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat across a gradient from 37°C to 67°C (in 3°C increments) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a non-denaturing buffer (e.g., NP-40). Ultracentrifuge at 100,000 × g for 20 minutes at 4°C to pellet aggregated proteins. Validation check: Western blot of the soluble fraction for a known housekeeping protein (e.g., GAPDH) to ensure proper gradient aggregation.

  • TMT Labeling & LC-MS/MS: Digest the soluble protein fractions with trypsin, label with 10-plex Tandem Mass Tags (TMT), and analyze via high-resolution LC-MS/MS.

  • Data Analysis: Generate melting curves and calculate the ΔTm​ for the ~7,000 identified proteins.

Quantitative TPP Results Summary
Protein TargetGene SymbolVehicle Tm​ (°C)Compound Tm​ (°C) ΔTm​ (°C)p-value
Rho-associated protein kinase 1ROCK146.252.8+6.6 < 0.0001
Rho-associated protein kinase 2ROCK247.154.0+6.9 < 0.0001
Protein kinase N2PKN2 (PRK2)48.551.2+2.7 0.0032
cAMP-dependent protein kinasePRKACA45.345.5+0.20.4100

Data Interpretation: The TPP data strongly suggests that the compound is a highly specific stabilizer of ROCK1 and ROCK2 in living cells, with minor off-target engagement of the closely related AGC kinase PKN2.

High-Throughput Kinome Profiling (In Vitro Validation)

While TPP proves intracellular target engagement, it cannot distinguish between direct binding and downstream complex stabilization. To confirm direct biochemical affinity and map the kinome-wide selectivity, we employ a competitive binding assay such as KINOMEscan .

Causality & Logic: By utilizing DNA-tagged kinases displayed on bacteriophages competing for an immobilized pan-kinase ligand, we can measure the exact dissociation constant ( Kd​ ) of our compound against >400 human kinases. This assay is performed in the absence of ATP, removing the confounding variable of high intracellular ATP (which often masks the potency of ATP-competitive inhibitors in cellular assays).

KINOMEscan Protocol
  • Assay Setup: Combine DNA-tagged kinase strains, the immobilized bait ligand, and the isoquinoline compound (at 11-point dose-response concentrations ranging from 0.1 nM to 10 µM).

  • Incubation & Wash: Incubate for 1 hour at room temperature to reach thermodynamic equilibrium. Wash extensively to remove unbound kinases.

  • Elution & Readout: Elute the bound kinases and quantify via qPCR targeting the specific DNA tags.

  • Validation Check: Include a known selective inhibitor (e.g., Y-27632) as an internal standard to validate the dynamic range of the ROCK1/2 displacement curves.

Kinome Selectivity Profile ( Kd​ Values)
Kinase Target Kd​ (nM)Selectivity Score ( S10​ )ATP-Competitive
ROCK21.20.015Yes
ROCK13.50.015Yes
PKN2 (PRK2)45.0-Yes
MRCK α 320.0-Yes
PKA>10,000-N/A

Data Interpretation: The compound is a sub-nanomolar to low-nanomolar inhibitor of ROCK isoforms. The S10​ score (fraction of kinome bound with Kd​ < 10 µM) of 0.015 indicates an exceptionally clean selectivity profile, likely driven by the unique steric fit of the 3-cyanophenyl group.

Functional Validation & Mechanistic Causality

To definitively prove that the cellular phenotype induced by the compound is caused by ROCK1/2 inhibition, we must establish a self-validating genetic system. ROCK kinases are master regulators of the actomyosin cytoskeleton; their inhibition leads to the dissolution of actin stress fibers and focal adhesions.

Causality & Logic: If the compound's primary mechanism of action is ROCK inhibition, then genetically ablating ROCK1/2 via CRISPR/Cas9 should phenocopy the compound's effects. Furthermore, treating the ROCK1/2 double-knockout cells with the compound should yield no additional phenotypic changes (a state of "phenotypic saturation"), proving that the target mediates the drug's effect.

Pathway RhoA RhoA (Active GTPase) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor Isoquinoline Acetamide Hit Inhibitor->ROCK Inhibits (ATP-competitive) MYPT1->MLC Inhibits Phosphatase Actin Actomyosin Contractility & Stress Fibers MLC->Actin Promotes

ROCK signaling pathway and the intervention point of the isoquinoline acetamide inhibitor.

CRISPR/Cas9 Phenocopy Protocol
  • sgRNA Design & Transduction: Design specific sgRNAs targeting the kinase domains of human ROCK1 and ROCK2. Transduce cells using a lentiviral Cas9 vector. Select with puromycin.

  • Biochemical Verification: Confirm dual knockout via Western blot using isoform-specific ROCK antibodies.

  • Phenotypic Assay (Phalloidin Staining):

    • Group A (Wild-Type + Vehicle): Intact, thick actin stress fibers.

    • Group B (Wild-Type + Compound): Dissolution of stress fibers, cell rounding.

    • Group C (ROCK1/2 KO + Vehicle): Dissolution of stress fibers (Phenocopy).

    • Group D (ROCK1/2 KO + Compound): No further morphological change compared to Group C (Target Validation).

  • Phospho-Biomarker Readout: Measure the phosphorylation status of MYPT1 (Thr696), a direct downstream substrate of ROCK, via ELISA or Western blot to confirm biochemical inhibition in intact cells.

Structural Biology: X-ray Crystallography

To close the loop on target identification and enable future rational drug design, the exact binding mode of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide within the ROCK2 kinase domain must be resolved.

Causality & Logic: Crystallography provides atomic-level proof of the pharmacophore hypothesis generated in Section 1. It validates the specific hydrogen bonds and hydrophobic interactions that confer the compound's high potency and selectivity.

Co-Crystallization Protocol
  • Protein Expression & Purification: Express the kinase domain of human ROCK2 (residues 1-415) in Sf9 insect cells. Purify via Ni-NTA affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified ROCK2 protein (10 mg/mL) with a 5-fold molar excess of the compound for 2 hours on ice.

  • Crystallization: Use the hanging-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 100 mM HEPES pH 7.5, 20% PEG 3350).

  • Diffraction & Refinement: Harvest crystals, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron source. Solve the structure using molecular replacement with a known ROCK2 apo-structure (e.g., PDB: 2ETR).

Expected Structural Insights: The structure will likely reveal the isoquinoline nitrogen forming a bidentate hydrogen bond with the Met156 backbone amide. The acetamide linker will thread through the gatekeeper residue (Met153), allowing the 3-cyanophenyl group to occupy the hydrophobic specificity pocket, explaining the compound's superior selectivity over other AGC kinases.

References

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics Biochemistry (ACS Publications)[Link]

  • Tracking Cancer Drugs in Living Cells by Thermal Profiling of the Proteome Science (Savitski et al., 2014)[Link]

  • Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay Science (Molina et al., 2013)[Link]

  • A small molecule-kinase interaction map for clinical kinase inhibitors Nature Biotechnology (Fabian et al., 2005)[Link]

Foundational

Preclinical Safety and Cytotoxicity Profiling of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Executive Summary The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS 920513-41-3) represents a highly specialized structural class of small molecule kinase inhibitors (SMKIs). Built upon an isoquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS 920513-41-3) represents a highly specialized structural class of small molecule kinase inhibitors (SMKIs). Built upon an isoquinoline scaffold, this compound is engineered to competitively bind the ATP-binding pocket of kinases, predominantly functioning as a Rho-associated protein kinase (ROCK1/2) inhibitor[1][2]. While the isoquinoline moiety ensures potent target engagement, the addition of the 3-cyanophenyl group introduces unique lipophilic and electronic properties that can influence both on-target efficacy and off-target cytotoxicity.

This technical whitepaper provides an authoritative, step-by-step framework for evaluating the safety, cytotoxicity, and electrophysiological liabilities of this compound, moving beyond basic viability screens to establish a self-validating preclinical safety matrix.

Pharmacophore Rationale and Target Engagement (Causality)

To understand the cytotoxicity profile of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide, one must first deconstruct its pharmacophore.

The isoquinoline-6-yl group is a privileged scaffold in kinase drug discovery. It acts as a potent hydrogen bond acceptor, specifically targeting the Met156 residue in the hinge region of the ROCK1/2 kinase domain[3]. The acetamide linker provides rotational flexibility, allowing the 3-cyanophenyl moiety to project into the deep hydrophobic pocket of the kinase. This hydrophobic interaction significantly increases the selectivity index (Si) of the compound[3].

However, this increased lipophilicity is a double-edged sword. Highly lipophilic SMKIs frequently exhibit off-target binding to human Ether-à-go-go-Related Gene (hERG) potassium channels or induce mitochondrial toxicity, leading to narrow therapeutic windows[4]. Therefore, safety profiling must explicitly uncouple on-target cytostatic effects (actin cytoskeleton disruption) from off-target cytotoxic events (membrane rupture or apoptosis).

ROCK_Pathway RhoA Active RhoA (GTP) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Phosphorylates MLC MLC Phosphorylation ROCK->MLC Phosphorylates Inhibitor 2-((3-cyanophenyl)amino)- N-(isoquinolin-6-yl)acetamide Inhibitor->ROCK ATP-competitive Inhibition Apoptosis Apoptosis / Cytotoxicity (High Dose Off-Target) Inhibitor->Apoptosis High Concentration (>50 µM) Actin Actomyosin Contraction & Cytoskeleton Dynamics MYPT1->Actin Regulates MLC->Actin Drives

Mechanism of ROCK1/2 inhibition and dose-dependent cytotoxicity pathways.

Tiered Cytotoxicity and Viability Profiling

Standard colorimetric assays (e.g., MTT) are highly susceptible to redox artifacts, particularly with nitrogen-rich heterocyclic compounds. To establish a self-validating system , we multiplex ATP quantitation (a direct proxy for metabolic viability) with Lactate Dehydrogenase (LDH) release (a direct proxy for membrane integrity).

Protocol 1: Multiplexed ATP-Luminescence and LDH Release

Objective: Determine the Cytotoxic Concentration 50% ( CC50​ ) and differentiate between cytostatic metabolic suppression and necrotic membrane rupture.

  • Cell Seeding: Seed human hepatic cells (HepG2), renal cells (HEK293), and target cancer lines (e.g., MDA-MB-231) at 5,000 cells/well in 384-well opaque-walled tissue culture plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 0.1 nM to 100 µM (Final DMSO 0.5%).

  • Incubation: Incubate for 48 hours.

  • LDH Readout (Necrosis): Transfer 5 µL of the supernatant to a secondary plate. Add LDH fluorometric substrate. Incubate for 10 minutes and read fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Readout (Metabolic Viability): Add CellTiter-Glo reagent directly to the primary 384-well plate (1:1 v/v). Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.

  • Data Analysis: Normalize data to vehicle controls. Calculate IC50​ (from ATP) and CC50​ (from LDH) using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary

Table 1: Representative Cytotoxicity Profile of Isoquinoline-based SMKIs

Cell LineTissue OriginTarget IC50​ (nM)Metabolic CC50​ (µM)LDH Release CC50​ (µM)Therapeutic Index (TI)
MDA-MB-231 Breast Adenocarcinoma15.245.1> 100~2,960
HepG2 Hepatocellular CarcinomaN/A82.4> 100N/A
HEK293 Embryonic KidneyN/A95.0> 100N/A
hPSC-CMs CardiomyocytesN/A38.565.2N/A

Note: A wide divergence between Metabolic CC50​ and LDH CC50​ indicates that the compound induces early metabolic arrest prior to overt membrane rupture.

Mechanistic Deconvolution of Cell Death

Once cytotoxicity thresholds are established, it is critical to determine the mechanism of cell death. Isoquinoline derivatives can induce apoptosis via mitochondrial membrane potential disruption at high concentrations[3].

Protocol 2: Annexin V/PI Flow Cytometry

Objective: Quantify the induction of early apoptosis versus late-stage necrosis.

  • Treatment: Treat cells with the compound at , , and 10× the established IC50​ for 24 hours.

  • Harvesting: Collect both the culture medium (containing detached/dead cells) and adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the pellet twice with cold PBS, then resuspend in Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.

  • Interpretation:

    • FITC+/PI- indicates early apoptosis (phosphatidylserine externalization).

    • FITC+/PI+ indicates late apoptosis/necrosis.

Electrophysiological Safety & Cardiotoxicity (E-E-A-T)

Kinase inhibitors are heavily implicated in clinical cardiac adverse events[5]. Historically, the FDA-recommended hERG patch-clamp assay was the gold standard for predicting proarrhythmic risk. However, hERG assays alone suffer from a high false-positive rate (up to 36%) because they do not account for multi-ion channel effects or metabolic cardiotoxicity[6].

To ensure authoritative, field-proven safety data, the hERG assay must be coupled with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). hiPSC-CMs preserve the electrophysiological, metabolic, and contractile phenotypes of human hearts, providing a highly predictive, self-validating platform[6].

Protocol 3: hiPSC-CM Microelectrode Array (MEA) Assay

Objective: Quantify in vitro arrhythmic events (iAEs) and Field Potential Duration (FPD) prolongation.

  • Cell Preparation: Plate hiPSC-CMs onto 48-well MEA plates coated with fibronectin. Culture for 7-10 days until a synchronous, spontaneous beating syncytium is established.

  • Baseline Recording: Transfer the MEA plate to the recording system (e.g., Maestro Pro) maintained at 37°C and 5% CO2​ . Record baseline field potentials for 10 minutes.

  • Compound Application: Apply 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide at varying multiples of its projected clinical maximum therapeutic plasma concentration ( FoldCmax​ )[5].

  • Data Acquisition: Record continuous MEA data for 60 minutes post-dose.

  • Analysis: Quantify Field Potential Duration (FPD, analogous to the QT interval in an ECG) and Spike Amplitude Suppression (SAS)[5]. A prolongation of FPD > 10% from baseline indicates a significant proarrhythmic liability.

Safety_Workflow Compound Compound 920513-41-3 Phase1 Tier 1: Biochemical Viability (CellTiter-Glo / LDH Release) Compound->Phase1 Decision1 CC50 > 100x IC50? Phase1->Decision1 Phase2 Tier 2: Mechanism of Death (Annexin V / PI Flow Cytometry) Decision2 Apoptosis vs Necrosis? Phase2->Decision2 Phase3 Tier 3: Cardiotoxicity (hERG Patch-Clamp & hiPSC-CMs) Profile Final Safety & Cytotoxicity Profile Phase3->Profile FPD & Viability Verified Decision1->Phase2 Yes (Proceed) Decision2->Phase3 Apoptosis Dominant

Tiered self-validating workflow for preclinical cytotoxicity and safety profiling.

Conclusion

The comprehensive profiling of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide requires a multi-tiered approach. By utilizing ATP/LDH multiplexing, flow cytometric apoptosis tracking, and advanced hiPSC-CM electrophysiology, researchers can confidently delineate the boundary between the compound's potent kinase inhibition and potential off-target toxicities. This rigorous, causality-driven methodology ensures that only compounds with a robust therapeutic index progress through the drug development pipeline.

References

  • Cardiotoxicity of small-molecule kinase inhibitors in cancer therapy National Institutes of Health (PMC) URL:[Link][4]

  • FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity National Institutes of Health (PMC) URL:[Link][1]

  • Pioneering first-in-class HDAC-ROCK inhibitors as potential multitarget anticancer agents National Institutes of Health (PMC) URL:[Link][3]

  • Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes National Institutes of Health (PubMed) URL: [Link][5]

  • Three tyrosine kinase inhibitors cause cardiotoxicity by inducing endoplasmic reticulum stress and inflammation in cardiomyocytes National Institutes of Health (PMC) URL:[Link][6]

  • ROCKing Regeneration: Rho Kinase Inhibition as Molecular Target for Neurorestoration Frontiers in Molecular Neuroscience URL:[Link][2]

Sources

Exploratory

Chemical Synthesis Pathway of 2-((3-Cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide: A Technical Guide

Executive Summary The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS 920513-41-3) represents a highly specialized structural motif frequently utilized in modern medicinal chemistry. Featuring an iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS 920513-41-3) represents a highly specialized structural motif frequently utilized in modern medicinal chemistry. Featuring an isoquinoline core linked via an acetamide bridge to a 3-cyanophenyl group, this molecule integrates two critical pharmacophores. Isoquinoline derivatives are widely recognized as privileged scaffolds, particularly renowned for their potent inhibition of Rho-associated protein kinases (ROCK1/2)[1]. This whitepaper provides an in-depth, self-validating technical guide to the chemical synthesis of this compound, detailing the retrosynthetic logic, mechanistic causality, experimental protocols, and the biological context of its structural class.

Retrosynthetic Analysis & Strategic Design

The structural architecture of the target compound allows for two primary retrosynthetic disconnections around the central acetamide linker.

  • Disconnection A (Amide Bond): Cleavage of the amide bond suggests a coupling reaction between N-(3-cyanophenyl)glycine and isoquinolin-6-amine. While logically sound, this route requires the prior synthesis of the unnatural amino acid derivative and relies on expensive peptide coupling reagents (e.g., HATU, EDCI), which complicate downstream purification.

  • Disconnection B (C-N Alkylation): Cleavage of the α -carbon-nitrogen bond reveals two highly accessible, commercially available precursors: 2-chloro-N-(isoquinolin-6-yl)acetamide and 3-aminobenzonitrile .

Strategic Choice: Disconnection B is the superior synthetic route. It allows for a highly scalable, two-step linear sequence beginning with the acylation of isoquinolin-6-amine, followed by a catalyst-assisted bimolecular nucleophilic substitution (S N​ 2).

Retrosynthesis Target Target Compound 2-((3-cyanophenyl)amino)- N-(isoquinolin-6-yl)acetamide Intermediate Intermediate 2-chloro-N-(isoquinolin-6-yl)acetamide Target->Intermediate Disconnection B (C-N Bond) Aniline Nucleophile 3-aminobenzonitrile Target->Aniline Amine Isoquinolin-6-amine Intermediate->Amine Disconnection A (Amide Bond) Acyl Chloroacetyl chloride Intermediate->Acyl

Figure 1: Retrosynthetic disconnections for the target acetamide scaffold.

Mechanistic Insights & Synthetic Pathway

Step 1: Nucleophilic Acyl Substitution (Acylation)

The synthesis initiates with the acylation of the exocyclic primary amine of isoquinolin-6-amine using chloroacetyl chloride.

  • Causality & Control: Chloroacetyl chloride is a highly reactive bifunctional electrophile. To prevent deleterious bis-acylation (formation of an imide) and to control the exothermic nature of the reaction, the electrophile must be added dropwise at 0 °C. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the generated HCl. Neutralizing the acid is critical; otherwise, the basic endocyclic nitrogen of the isoquinoline ring will protonate, causing the starting material to precipitate out of the organic solvent and halting the reaction.

Step 2: Finkelstein-Assisted S N​ 2 Alkylation

The second step involves the alkylation of 3-aminobenzonitrile by the intermediate chloroacetamide.

  • Causality & Control: 3-aminobenzonitrile is a notoriously poor nucleophile. The strongly electron-withdrawing cyano group (-I and -M effects) significantly depletes the electron density on the aniline nitrogen. Direct reaction with the chloroacetamide typically requires harsh thermal conditions, leading to degradation and poor yields.

  • The Finkelstein Solution: To overcome this kinetic barrier, a is employed in situ[2]. By adding catalytic Potassium Iodide (KI), the relatively stable alkyl chloride is continuously converted into a highly reactive alkyl iodide transient species. The bulky, polarizable iodine atom is an excellent leaving group, dramatically lowering the activation energy for the subsequent S N​ 2 attack by the weakly nucleophilic aniline.

Workflow Step1 Step 1: Acylation Isoquinolin-6-amine + Chloroacetyl chloride Base: DIPEA, Solvent: DCM, 0 °C to RT Workup1 Workup 1 Quench with NaHCO3 (aq) Extract with DCM, Dry over MgSO4 Step1->Workup1 Int Intermediate 2-chloro-N-(isoquinolin-6-yl)acetamide Workup1->Int Step2 Step 2: Finkelstein-Assisted SN2 Intermediate + 3-aminobenzonitrile Catalyst: KI, Base: K2CO3, Solvent: MeCN, 80 °C Int->Step2 Workup2 Workup 2 Filter inorganic salts Concentrate under reduced pressure Step2->Workup2 Purification Purification Flash Column Chromatography (Silica gel, EtOAc/Hexane) Workup2->Purification Product Target Compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide Purification->Product

Figure 2: Step-by-step experimental workflow for the two-stage synthesis.

Quantitative Data: Optimization of Step 2

The efficiency of the S N​ 2 coupling (Step 2) is highly dependent on the solvent and the presence of the iodide catalyst. Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are strictly required, as they solvate the potassium cations while leaving the nucleophile "naked" and reactive.

Table 1: Optimization of S N​ 2 Alkylation Conditions (5 mmol scale)

EntrySolventBase (2.0 eq)Catalyst (KI)Temp (°C)Time (h)Isolated Yield (%)
1DCMDIPEANone4024< 10%
2DMFK 2​ CO 3​ None801845%
3DMFK 2​ CO 3​ 0.2 eq801278%
4 MeCN K 2​ CO 3​ 0.2 eq 80 12 85%
5MeCNCs 2​ CO 3​ 0.2 eq80888%

Note: Entry 4 represents the optimal balance of cost, safety, and yield. While Cesium Carbonate (Entry 5) provides a marginal yield increase, its high cost makes it less viable for scale-up.

Experimental Protocols

Protocol A: Synthesis of 2-chloro-N-(isoquinolin-6-yl)acetamide
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add isoquinolin-6-amine (1.44 g, 10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Stir until fully dissolved.

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA, 2.6 mL, 15.0 mmol) into the solution. Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Dilute chloroacetyl chloride (0.95 mL, 12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel to strictly control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO 3​ . Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield the intermediate as an off-white solid.

Protocol B: Synthesis of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide
  • Preparation: In a 100 mL round-bottom flask, combine 2-chloro-N-(isoquinolin-6-yl)acetamide (1.10 g, 5.0 mmol) and 3-aminobenzonitrile (0.71 g, 6.0 mmol).

  • Catalyst & Base: Add Potassium Iodide (KI, 0.16 g, 1.0 mmol) and anhydrous Potassium Carbonate (K 2​ CO 3​ , 1.38 g, 10.0 mmol).

  • Solvent: Suspend the mixture in anhydrous Acetonitrile (MeCN, 25 mL). Attach a reflux condenser.

  • Reaction: Heat the reaction mixture to 80 °C under an argon atmosphere for 12 hours. The suspension will change color as the S N​ 2 reaction proceeds.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KCl, K 2​ CO 3​ , KI), washing the pad with excess EtOAc (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 20% to 60% EtOAc in Hexanes) to afford the target compound as a purified solid.

Biological Context: Isoquinolines in Kinase Inhibition

The structural rationale behind synthesizing compounds like 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide lies in their pharmacodynamic profile. The isoquinoline moiety is a classic hinge-binding motif that docks directly into the ATP-binding pocket of kinases[3]. Specifically, these scaffolds are heavily investigated as inhibitors of the RhoA/ROCK signaling pathway[4].

In a pathological state, hyperactive ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1), which inhibits Myosin Light Chain Phosphatase (MLCP). This prevents the dephosphorylation of the Myosin Light Chain (MLC), leading to aberrant actin-myosin contractility (implicated in cardiovascular diseases, glaucoma, and tumor metastasis)[5]. Isoquinoline-based inhibitors block this cascade at the apical kinase level.

Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates Inhibitor Target Compound (Isoquinoline Inhibitor) Inhibitor->ROCK Blocks ATP Pocket MLCP MLCP (Inhibited) MYPT1->MLCP Inhibits MLC p-MLC (Actomyosin Contraction) MLCP->MLC Prevents Dephosphorylation

Figure 3: Mechanism of action for isoquinoline-based inhibitors within the ROCK signaling pathway.

References

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Student-Driven Development of Greener Chemistry in Undergraduate Teaching: Synthesis of Lidocaine Revisited. Journal of Chemical Education (ACS Publications). Available at:[Link]

  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry (RSC). Available at:[Link]

  • FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity. Portland Press. Available at:[Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide: A Neuropharmacokinetic Whitepaper

Executive Summary The development of central nervous system (CNS) therapeutics requires overcoming the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires overcoming the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from entering the brain parenchyma. The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide represents a privileged chemotype frequently utilized in neuro-pharmacological probes, particularly as inhibitors of CNS targets such as the Wnt-depalmitoleating enzyme NOTUM[1] and various kinase pathways[2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, transport mechanisms, and self-validating experimental workflows required to accurately quantify the BBB permeability and unbound brain exposure of this specific isoquinoline acetamide derivative.

Physicochemical Rationale for CNS Penetrance

The structural architecture of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is deliberately optimized to favor passive lipid bilayer diffusion while minimizing active efflux liabilities.

A common failure point in neuro-therapeutics is the presence of highly basic amines (pKa > 8), which become protonated at physiological pH (7.4). Protonated species suffer from poor passive permeability and are highly susceptible to lysosomal ion-trapping within the brain endothelium. In this molecule, the secondary amine is conjugated to a 3-cyanophenyl ring. The potent electron-withdrawing nature of the meta-cyano group drastically reduces the electron density on the amine, lowering its pKa to < 4.0. Concurrently, the isoquinoline nitrogen possesses a naturally low pKa of ~5.4. Consequently, the molecule remains almost entirely un-ionized in systemic circulation, maximizing its passive transcellular diffusion gradient.

Quantitative Physicochemical Profile

The theoretical properties of the molecule align perfectly within the optimal heuristic ranges for CNS-penetrant drugs:

ParameterCalculated ValueOptimal CNS RangeAssessment
Molecular Weight (MW) 302.33 g/mol < 400 g/mol Highly Favorable
Topological Polar Surface Area (TPSA) 77.8 Ų< 90 ŲFavorable
LogP (Octanol/Water) ~3.42.0 - 3.5Highly Favorable
Hydrogen Bond Donors (HBD) 2≤ 3Favorable
Hydrogen Bond Acceptors (HBA) 4≤ 7Favorable
Rotatable Bonds 4≤ 8Highly Favorable

Mechanistic Pathways of BBB Transport

While the physicochemical profile strongly supports passive diffusion, the presence of two hydrogen bond donors (the acetamide NH and the secondary amine NH) introduces a potential liability for recognition by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).

Because Wnt signaling and other target pathways are essential for the maintenance of BBB structural integrity[3], ensuring that the drug can reach the basolateral (brain) compartment without being immediately effluxed back into the apical (blood) compartment is critical.

Transport Blood Apical Compartment (Blood / Plasma) Endo Brain Endothelial Cell (Lipid Bilayer) Blood->Endo Passive Diffusion (Driven by LogP ~3.4) Brain Basolateral Compartment (Brain Parenchyma) Endo->Brain Transcellular Permeation Pgp P-gp / BCRP Efflux Transporters Endo->Pgp Substrate Recognition Pgp->Blood ATP-Dependent Efflux

Fig 1: Mechanistic pathways of BBB permeation and active efflux for isoquinoline acetamides.

Self-Validating Experimental Workflows

To accurately assess the CNS penetrance of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide, a tiered experimental approach is required. Total brain-to-plasma ratios ( Kp​ ) can be highly misleading due to non-specific binding to brain lipids[4]. Therefore, the workflow must isolate the pharmacologically active, unbound fraction ( Kp,uu,brain​ ).

Workflow PAMPA PAMPA-BBB (Passive Permeability) MDCK MDCK-MDR1 (Efflux Ratio Assessment) PAMPA->MDCK Papp > 10 x 10^-6 cm/s Dialysis Equilibrium Dialysis (Fraction Unbound) MDCK->Dialysis ER < 2.5 InVivo In Vivo PK (Kp,uu,brain Determination) Dialysis->InVivo fu,brain > 0.01

Fig 2: Sequential experimental workflow for validating CNS penetrance and free drug exposure.

In Vitro Permeability & Efflux Profiling (MDCK-MDR1)

Causality: While Caco-2 cells are standard for intestinal absorption, Madin-Darby Canine Kidney cells transfected with human MDR1 (MDCK-MDR1) possess tighter junctions and lower baseline permeability. This makes them a superior model for isolating and quantifying P-gp-mediated efflux at the BBB.

Self-Validating Protocol:

  • Monolayer Preparation: Seed MDCK-MDR1 cells on semi-permeable transwell inserts. Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 150 Ω·cm².

  • Internal Integrity Control: Co-incubate the test compound with Lucifer Yellow (LY). An LY permeability of < 0.5 × 10⁻⁶ cm/s validates that the tight junctions are intact and transport is strictly transcellular.

  • Bidirectional Transport: Dose 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (1 μM) in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions.

  • Efflux Control: Run parallel wells with Digoxin (a known P-gp substrate). Digoxin must yield an Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) of > 10 to validate transporter functionality.

  • Mass Balance Check: Calculate total recovery from donor and receiver compartments. Recovery must be > 85% to rule out non-specific binding to the plastic transwell, which would falsely skew the Papp​ calculations.

In Vivo Brain Pharmacokinetics ( Kp,uu,brain​ )

Causality: Only the unbound drug can engage intracellular CNS targets. A compound with a high total brain concentration but a low unbound fraction ( fu,brain​ ) will fail in efficacy models.

Self-Validating Protocol:

  • Steady-State Infusion: Administer the compound to wild-type mice via an intravenous (IV) bolus followed by a continuous infusion. Sample plasma at 1, 2, and 4 hours to verify that steady-state concentration ( Css​ ) has been achieved prior to brain harvesting.

  • Tissue Harvesting & Homogenization: Euthanize the animal, perfuse with saline to remove residual blood from the cerebral microvasculature, and homogenize the brain tissue in a 1:3 ratio with phosphate buffer.

  • Equilibrium Dialysis (Fraction Unbound): Place plasma and brain homogenate into a Rapid Equilibrium Dialysis (RED) device against a buffer compartment. Incubate at 37°C for 4-6 hours.

  • Internal Reference Control: Spike the initial samples with Diazepam (highly permeable, highly bound) to ensure the dialysis membrane reached true equilibrium.

  • Calculation: Determine Kp,uu,brain​ by dividing the unbound concentration in the brain by the unbound concentration in the plasma. A ratio of ≥ 0.3 is generally considered sufficient for robust CNS target engagement.

Data Interpretation & Structural Optimization

If the experimental workflow reveals that 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide has an Efflux Ratio (ER) > 2.5 in the MDCK-MDR1 assay, it indicates that the two hydrogen bond donors are triggering P-gp recognition.

Optimization Strategy: To bypass this liability without losing target affinity, medicinal chemists can apply a "methylation scan." By synthesizing the N-methylated derivative of the secondary amine (i.e., converting the -NH- to -N(CH₃)-), the HBD count is reduced from 2 to 1. This subtle modification typically drastically lowers TPSA, abolishes P-gp recognition, and drives the Kp,uu,brain​ closer to the ideal ratio of 1.0, ensuring maximal therapeutic exposure in the CNS.

References

  • Information on EC 3.1.1.98 - [Wnt protein] O-palmitoleoyl-L-serine hydrolase and Organism(s)
  • Source: nih.
  • Source: google.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: Western Blot Profiling of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Pharmacological Context & Assay Rationale The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a targeted kinase inhibitor. Its core structural motif—the isoquinolin-6-yl group—is a well-documented phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Assay Rationale

The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a targeted kinase inhibitor. Its core structural motif—the isoquinolin-6-yl group—is a well-documented pharmacophore that acts as an ATP-competitive hinge-binder for Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1][2]. ROCK inhibitors, such as the clinically approved Netarsudil, are critical modulators of the actomyosin cytoskeleton and are heavily utilized in cardiovascular, oncological, and ophthalmological research[2][3].

To validate the intracellular target engagement of this compound, Western blot analysis of downstream effector proteins is the gold standard[4]. Upon activation by RhoA, ROCK1/2 phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at specific residues (Thr696 and Thr853), which induces a conformational change that inactivates the Myosin Light Chain Phosphatase (MLCP) complex[1][3]. This inactivation, combined with direct ROCK-mediated phosphorylation of Myosin Light Chain (MLC) at Ser19, leads to sustained actomyosin contraction and stress fiber formation[5].

Evaluating the efficacy of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide requires a highly optimized immunoblotting protocol capable of capturing the labile phosphorylation states of both the high-molecular-weight MYPT1 and the low-molecular-weight MLC simultaneously.

Mechanistic Visualization

ROCK_Signaling RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Allosteric Activation MYPT1 MYPT1 (Phosphorylated at Thr853/696) ROCK->MYPT1 Phosphorylation MLC Myosin Light Chain (Phosphorylated at Ser19) ROCK->MLC Direct Phosphorylation Inhibitor 2-((3-cyanophenyl)amino)- N-(isoquinolin-6-yl)acetamide Inhibitor->ROCK ATP-Competitive Inhibition MLCP Myosin Light Chain Phosphatase (Inactivated) MYPT1->MLCP Conformational Inactivation MLCP->MLC Dephosphorylation (Blocked) Actin Actomyosin Contraction & Stress Fiber Formation MLC->Actin Promotes Cross-linking

Mechanism of ROCK inhibition by isoquinoline derivatives on the actomyosin signaling axis.

Experimental Design & Causality (E-E-A-T)

As a self-validating system, this protocol is engineered to overcome several specific technical hurdles associated with the ROCK signaling axis:

  • The Molecular Weight Dichotomy: MYPT1 is a massive protein (~130 kDa), whereas MLC is a small peptide (~18 kDa). A single SDS-PAGE gel and transfer condition will fail. We employ a dual-gel system : a low-percentage gel with low-methanol transfer for MYPT1 to prevent gel-pore precipitation, and a high-percentage gel with high-methanol transfer for MLC to strip SDS and prevent membrane blow-through.

  • Controlling Basal Kinase Activity: Cancer cell lines (e.g., MDA-MB-231) exhibit high basal ROCK activity[2][3]. To accurately calculate the inhibitor's IC50, cells must be serum-starved to establish a low baseline, followed by controlled stimulation with Lysophosphatidic Acid (LPA), a potent RhoA activator. Expert Insight: We use 0.1% FBS rather than 0% for starvation. Complete starvation can induce apoptosis, leading to caspase-3 mediated cleavage of ROCK1 into a constitutively active truncated form, which severely confounds assay results.

  • Phosphatase Lability: Phospho-MYPT1 and p-MLC are rapidly dephosphorylated by endogenous phosphatases upon cell death. Lysis must occur directly in the plate on ice using highly denaturing RIPA buffer supplemented with aggressive phosphatase inhibitors (NaF, Na₃VO₄) to instantly "freeze" the phosphorylation state[4].

Step-by-Step Western Blot Protocol

Cell Culture and Pharmacological Modulation
  • Seeding: Seed MDA-MB-231 cells in 6-well plates at 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation: Wash cells twice with warm PBS and switch to DMEM containing 0.1% FBS for 16 hours to synchronize cells and reduce background kinase signaling.

  • Inhibitor Pre-treatment: Treat cells with 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide at varying concentrations (e.g., 0.1 µM, 1.0 µM, 10.0 µM) or vehicle control (0.1% DMSO) for 2 hours.

  • Stimulation: Add 10 µM LPA for 15 minutes to acutely activate the RhoA/ROCK axis.

Lysis and Protein Extraction
  • Place the 6-well plate immediately on an ice bed. Aspirate media and wash twice with ice-cold PBS.

  • Add 150 µL of complete RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS) supplemented freshly with 1 mM PMSF, 1x Protease Inhibitor Cocktail, 10 mM NaF, and 1 mM Na₃VO₄.

  • Scrape cells using a cold cell scraper and transfer the suspension to pre-chilled microcentrifuge tubes.

  • Sonication: Sonicate lysates (3 pulses, 5 seconds each, 20% amplitude). Expert Insight: RIPA buffer lyses the nucleus, releasing genomic DNA which makes the lysate highly viscous. Viscous lysates trap proteins and cause "smiling" artifacts on SDS-PAGE. Sonication shears this DNA.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration via a BCA assay.

SDS-PAGE and Differential Transfer

Prepare samples by adding 4x Laemmli buffer (with β -mercaptoethanol) and boiling at 95°C for 5 minutes. Load 20 µg of protein per lane.

  • For MYPT1 (~130 kDa) :

    • Gel: 7.5% SDS-PAGE.

    • Transfer: Wet transfer onto a PVDF membrane at 30V overnight at 4°C. Use transfer buffer with 10% methanol . (Lower methanol prevents large proteins from precipitating inside the gel matrix).

  • For MLC (~18 kDa) :

    • Gel: 15% SDS-PAGE.

    • Transfer: Wet transfer onto a PVDF membrane at 100V for 1 hour at 4°C. Use transfer buffer with 20% methanol . (Higher methanol strips SDS from small proteins, exposing hydrophobic residues to ensure tight binding to the PVDF membrane).

Immunoblotting and Detection
  • Blocking: Block membranes in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at room temperature. Expert Insight: Never use non-fat dry milk for phospho-blots. Milk is rich in casein, a phosphoprotein that will cross-react with phospho-specific antibodies, resulting in high background noise.

  • Primary Antibodies: Incubate overnight at 4°C with gentle rocking.

    • Anti-Phospho-MYPT1 (Thr853) (1:1000 in 5% BSA)[3][5]

    • Anti-Total MYPT1 (1:1000 in 5% BSA)

    • Anti-Phospho-MLC (Ser19) (1:1000 in 5% BSA)[5]

    • Anti-Total MLC (1:1000 in 5% BSA)

    • Anti-GAPDH (1:5000 in 5% Milk or BSA) as a loading control.

  • Secondary Antibodies: Wash membranes 3 × 5 mins in TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Wash 3 × 5 mins in TBST. Apply Enhanced Chemiluminescence (ECL) substrate and capture signals using a digital imaging system.

Data Presentation & Expected Outcomes

Quantification of Western blot bands must be performed using densitometry software. Crucially, phospho-protein signals must be normalized to their respective total protein signals (not just the GAPDH loading control) to definitively prove that the inhibitor is suppressing kinase catalytic activity rather than simply causing target protein degradation[4].

Table 1: Representative Densitometry Analysis of ROCK Inhibition

Inhibitor Concentration (µM)LPA Stimulation (10 µM)Relative p-MYPT1 (Thr853) / Total MYPT1Relative p-MLC (Ser19) / Total MLC
0 (Vehicle Control)-1.00 ± 0.10 (Basal)1.00 ± 0.08 (Basal)
0 (Vehicle Control)+4.50 ± 0.355.20 ± 0.41
0.1+3.80 ± 0.224.10 ± 0.30
1.0+1.50 ± 0.151.80 ± 0.12
10.0+0.95 ± 0.081.05 ± 0.09

(Data represents fold-change relative to unstimulated vehicle control. A clear dose-dependent abrogation of LPA-induced phosphorylation indicates successful ROCK inhibition).

References

  • ResearchGate. Effect of ROCK inhibitors on the phosphorylation of MYPT1 and MLC.Link

  • ResearchGate. Effect of elevated intracellular cAMP on MYPT1 phosphorylation.Link

  • Google Patents. WO2021214200A1 - Rock inhibitors for use in treating or preventing pulmonary edema.Link

  • NIH PubMed Central (PMC). The novel ROCK2 selective inhibitor NRL-1049 preserves the blood-brain barrier after acute injury.Link

  • Purdue University Hammer Repository. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.Link

Sources

Application

Formulation of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide for intravenous injection

Abstract This document provides a detailed guide for the formulation of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide, also known as Ganetespib (STA-9090), for intravenous (IV) administration in a research setti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the formulation of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide, also known as Ganetespib (STA-9090), for intravenous (IV) administration in a research setting. Ganetespib is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for the stability and function of numerous oncogenic proteins.[1][2][3][4] Due to its low aqueous solubility, developing a stable and effective intravenous formulation presents a significant challenge. This guide outlines a robust methodology using a solubilizing agent, Sulfobutyl Ether-β-Cyclodextrin (SBECD), to create a clear, stable aqueous solution suitable for parenteral use. Protocols for pre-formulation analysis, formulation preparation, and quality control are described in detail to ensure scientific integrity and reproducibility.

Introduction: The Role and Challenge of Ganetespib

Heat Shock Protein 90 (Hsp90) is a highly conserved ATP-dependent molecular chaperone that facilitates the proper folding and stability of a wide array of "client" proteins.[5][6][7] In cancer cells, Hsp90 is overexpressed and plays a pivotal role in maintaining the function of numerous oncoproteins, including mutated kinases and transcription factors that drive tumor growth, proliferation, and survival.[5][8][9] By inhibiting the ATPase activity of Hsp90, Ganetespib disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins.[5][10] This action results in the simultaneous blockade of multiple oncogenic signaling pathways, making Hsp90 an attractive target for cancer therapy.[1][6][9][10]

Ganetespib, a resorcinolic triazolone compound, is significantly more potent than first-generation Hsp90 inhibitors and has demonstrated a more favorable safety profile in clinical trials, notably lacking the severe hepatotoxicity associated with earlier ansamycin-based compounds.[2][7][11] However, a primary obstacle in its development and preclinical application is its very low aqueous solubility.[12] This characteristic necessitates a sophisticated formulation strategy to achieve therapeutic concentrations in the systemic circulation via intravenous injection.

This application note details a formulation approach utilizing Sulfobutyl Ether-β-Cyclodextrin (SBECD), a well-established and safe pharmaceutical excipient known for its ability to form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility and stability.[13][14][15][16]

Mechanism of Action: Hsp90 Inhibition

Ganetespib competitively binds to the N-terminal ATP-binding pocket of Hsp90, preventing ATP hydrolysis.[5][9][10] This inhibition locks the chaperone in an open conformation, unable to process client proteins, which are then targeted for ubiquitination and degradation by the proteasome. The result is a simultaneous disruption of multiple signaling pathways critical for cancer cell survival.

Hsp90_Inhibition_Pathway cluster_0 Normal Hsp90 Chaperone Cycle cluster_1 Ganetespib-Mediated Inhibition ATP ATP Hsp90_open Hsp90 (Open) ATP->Hsp90_open Binds Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_open->Hsp90_closed Conformational Change Client_Protein Oncogenic Client Protein (e.g., EGFR, Akt, BRAF) Client_Protein->Hsp90_open Degradation Ubiquitination & Proteasomal Degradation Client_Protein->Degradation Folded_Protein Stable, Functional Client Protein Hsp90_closed->Folded_Protein Release Tumor Growth & Survival Tumor Growth & Survival Folded_Protein->Tumor Growth & Survival Ganetespib Ganetespib Ganetespib->Hsp90_open Apoptosis Apoptosis Degradation->Apoptosis

Caption: Hsp90 inhibition pathway by Ganetespib.

Pre-Formulation Studies

Before developing the final formulation, a thorough characterization of the active pharmaceutical ingredient (API), Ganetespib, is essential.

Physicochemical Properties

Understanding the fundamental properties of Ganetespib is the first step in designing a successful formulation.

PropertyValueSource
Chemical Name 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide-
Synonyms STA-9090, Ganetespib[12][17][18][19]
Molecular Formula C₂₀H₂₀N₄O₃[12][17]
Molecular Weight 364.4 g/mol [2][12][17]
Appearance Solid[12]
Aqueous Solubility Insoluble in H₂O[12]
Organic Solubility Soluble in DMSO (≥18.22 mg/mL), Ethanol (≥6.4 mg/mL with warming)[12]
Solubility Enhancement Strategy

Given its poor water solubility, a solubilizing excipient is required. While co-solvents like DMSO and Cremophor RH40 have been used in preclinical models, they can be associated with toxicity.[1][3][11] A safer and highly effective alternative for parenteral formulations is the use of cyclodextrins. Sulfobutyl Ether-β-Cyclodextrin (SBECD), marketed as Captisol®, is a polyanionic cyclodextrin derivative specifically designed to improve the solubility and stability of drug candidates.[16] It forms non-covalent, water-soluble inclusion complexes with hydrophobic drug molecules, making it an ideal choice for the intravenous formulation of Ganetespib.[13][14][15]

Experimental Protocols

Safety Precaution: Handle Ganetespib powder and solutions in a chemical fume hood or a biological safety cabinet. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Preparation of Ganetespib Stock Solution (10 mg/mL in DMSO)

This protocol is for creating a concentrated stock solution for in vitro use or as an intermediate for further dilution into an injectable formulation.

Materials:

  • Ganetespib (STA-9090) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, conical polypropylene tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of Ganetespib powder in a sterile microcentrifuge tube. For example, weigh 10 mg of Ganetespib.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration. For 10 mg of Ganetespib, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes.

  • To ensure complete dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for 5-10 minutes until the solution is clear.[12][20]

  • Visually inspect the solution for any undissolved particulates.

  • Storage: Store the stock solution in small aliquots at -20°C.[12][17] Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.[17][21]

Protocol 2: Formulation of Ganetespib with SBECD for Intravenous Injection (Target: 2.5 mg/mL)

This protocol describes the preparation of a clear, sterile-filterable solution of Ganetespib suitable for intravenous administration in preclinical research. This formulation strategy leverages SBECD to achieve the target concentration in an aqueous vehicle.

Materials:

  • Ganetespib (STA-9090) powder

  • Sulfobutyl Ether-β-Cyclodextrin (SBECD), pharmaceutical grade

  • Sterile Water for Injection (WFI)

  • 0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile, pyrogen-free glass vials

  • Magnetic stirrer and stir bars

  • Calibrated pH meter

  • 0.22 µm sterile syringe filters (e.g., PVDF or PES)

  • Sterile syringes and needles

Formulation Composition:

ComponentConcentration/AmountPurpose
Ganetespib2.5 mg/mLActive Pharmaceutical Ingredient
SBECD20% w/v (200 mg/mL)Solubilizing Agent
Sterile Water for Injectionq.s. to final volumeVehicle
HCl / NaOHAs neededpH adjustment (target pH 4.5-5.5)

Procedure:

  • Prepare SBECD Vehicle: In a sterile glass beaker on a magnetic stirrer, add 80% of the final required volume of Sterile Water for Injection. Slowly add the SBECD powder (20 g per 100 mL final volume) while stirring until it is completely dissolved. The solution should be clear and colorless.

  • Add Ganetespib: Weigh the required amount of Ganetespib powder (250 mg per 100 mL final volume) and slowly add it to the stirring SBECD solution.

  • Complexation: Continue stirring the mixture for at least 2-4 hours at room temperature to allow for the formation of the Ganetespib-SBECD inclusion complex. The solution should gradually become clear. Gentle warming (30-40°C) can be applied to expedite dissolution if necessary.

  • pH Measurement and Adjustment: Once the Ganetespib is fully dissolved, measure the pH of the solution using a calibrated pH meter. Adjust the pH to a target range of 4.5 - 5.5 using dropwise additions of 0.1 N HCl or 0.1 N NaOH as needed. This pH range is often optimal for the stability of parenteral formulations.

  • Final Volume Adjustment: Add Sterile Water for Injection to reach the final desired volume (q.s.) and stir for another 15 minutes to ensure homogeneity.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Aseptically attach a 0.22 µm sterile syringe filter to the syringe outlet. Filter the solution into a final sterile, pyrogen-free vial. This step removes any potential microbial contamination.

  • Storage: Store the final sterile formulation at 2-8°C, protected from light. Stability should be determined for long-term storage, but for research purposes, it is recommended to use the formulation within 24-48 hours of preparation.

Formulation_Workflow node_start Start node_weigh 1. Weigh Materials (Ganetespib, SBECD) node_start->node_weigh node_prepare_vehicle 2. Prepare 20% SBECD Vehicle in WFI node_weigh->node_prepare_vehicle node_add_api 3. Add Ganetespib to SBECD Vehicle node_prepare_vehicle->node_add_api node_complexation 4. Stir for 2-4 hrs (Inclusion Complexation) node_add_api->node_complexation node_dissolved Is Solution Clear? node_complexation->node_dissolved node_dissolved->node_complexation No (Continue Stirring) node_adjust_ph 5. Adjust pH to 4.5-5.5 node_dissolved->node_adjust_ph  Yes node_qs 6. q.s. to Final Volume with WFI node_adjust_ph->node_qs node_filter 7. Sterile Filtration (0.22 µm) node_qs->node_filter node_qc 8. Quality Control Testing node_filter->node_qc node_end Final Product (Store at 2-8°C) node_qc->node_end

Caption: Workflow for Ganetespib IV formulation.

Quality Control (QC) for Parenteral Formulations

For research applications, several key QC tests should be performed to ensure the quality, safety, and consistency of the prepared intravenous formulation. These tests are based on standards outlined in the United States Pharmacopeia (USP).[22]

QC TestMethodAcceptance CriteriaRationale
Appearance Visual InspectionA clear solution, free from visible particulates.Ensures complete dissolution and absence of foreign matter.[23]
pH Potentiometry (pH meter)Within the target range (e.g., 4.5 - 5.5).Ensures stability of the API and physiological compatibility.
Assay (Concentration) HPLC-UV90% - 110% of the target concentration (2.5 mg/mL).Verifies the correct dosage of the active ingredient.
Sterility Membrane Filtration or Direct InoculationNo microbial growth observed.A critical safety requirement for all parenteral drugs to prevent infection.[24][22]
Particulate Matter Light Obscuration Particle Count TestConforms to USP <788> standards for small-volume injections.Minimizes the risk of vessel blockage and immune reactions from particulates.

Conclusion

The formulation of the poorly water-soluble Hsp90 inhibitor, Ganetespib, for intravenous administration can be successfully achieved using Sulfobutyl Ether-β-Cyclodextrin (SBECD) as a solubilizing agent. The protocol detailed in this application note provides a clear, step-by-step methodology for preparing a 2.5 mg/mL solution that is suitable for sterile filtration and subsequent use in preclinical research. Adherence to the described pre-formulation, formulation, and quality control procedures is critical for ensuring the scientific validity, reproducibility, and safety of experimental outcomes. This approach overcomes the biopharmaceutical challenges posed by Ganetespib's low solubility, enabling its further investigation as a promising therapeutic agent.

References

  • Hsp90 inhibitor - Wikipedia. (n.d.). Retrieved March 30, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are HSP90 inhibitors and how do they work? Retrieved March 30, 2026, from [Link]

  • Jessy, S., et al. (2014). Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 61(8), 1466-1472. Available at: [Link]

  • Kumar, S., Tonk, R. K., & Sharma, P. C. (2021). Some Quality Control Analysis Parameters of Parenteral Formulations. International Journal of Trend in Scientific Research and Development, 5(4), 56-62. Available at: [Link]

  • Pawar, P., et al. (2019). Utility of Sulfobutyl Ether beta-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Journal of Drug Delivery and Therapeutics, 9(4-s), 837-844. Available at: [Link]

  • Fenyvesi, É. (2014). [Pharmaceutical applications of sulfobuthylether-beta-cyclodextrin]. Acta Pharmaceutica Hungarica, 84(3), 95-104. Available at: [Link]

  • Li, Y., et al. (2023). Heat shock protein 90: biological functions, diseases, and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 438. Available at: [Link]

  • Kim, J., et al. (2018). Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. Molecules and Cells, 41(12), 1036-1044. Available at: [Link]

  • American Pharmaceutical Review. (2012, December 10). The Importance of Quality Control in the Production of Parenteral Drugs. Retrieved March 30, 2026, from [Link]

  • PTI Packaging Systems. (2022, January 18). Evaluating Quality Control Solutions for Parenteral Products. Retrieved March 30, 2026, from [Link]

  • Hopax Fine Chemicals. (2021, May 10). The application of Sulfobutyl ether beta-cyclodextrin (SEβCD). Retrieved March 30, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pimitespib? Retrieved March 30, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2026, January 15). A Review on IPQC Tests done for Parenterals as per I.P., B.P., and U.S.P. Retrieved March 30, 2026, from [Link]

  • BPS Bioscience. (n.d.). Ganetespib (STA-9090) HSP90 27750-2. Retrieved March 30, 2026, from [Link]

  • Journal of Drug Delivery Science and Technology. (2022, November 23). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Retrieved March 30, 2026, from [Link]

  • Carbohydrate Polymers. (2024, April 9). A review on sodium sulfobutylether-β-cyclodextrin (SBECD). Retrieved March 30, 2026, from [Link]

  • Shimamura, T., et al. (2012). Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. Molecular Cancer Therapeutics, 11(11), 2477-2487. Available at: [Link]

  • Proia, D. A., & Foley, K. P. (2015). Ganetespib: research and clinical development. OncoTargets and Therapy, 8, 1151-1162. Available at: [Link]

  • Journal of Current Pharma Research. (2015). Quality Control Test's for Parenteral Preparations: A Review. Retrieved March 30, 2026, from [Link]

  • Pienta, K. J., et al. (2016). A phase II trial of ganetespib, a heat shock protein 90 (Hsp90) inhibitor, in patients with docetaxel-pretreated metastatic castrate-resistant prostate cancer (CRPC). Investigational New Drugs, 34(1), 112-118. Available at: [Link]

  • Shimamura, T., et al. (2012). Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer. Molecular Cancer Therapeutics, 11(11), 2477-2487. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. International Journal of Molecular Sciences, 24(5), 4992. Available at: [Link]

  • PubChem. (n.d.). N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[5][8][24]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide. Retrieved March 30, 2026, from [Link]

  • Google Patents. (n.d.). US20140128431A1 - Pharmaceutical composition with improved bioavailability, safety and tolerability.
  • NIST. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved March 30, 2026, from [Link]

Sources

Method

Application Note: High-Sensitivity HPLC-MS/MS Method Development and Validation for the Quantification of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in Human Plasma

Introduction and Rationale The quantification of targeted small-molecule kinase inhibitors in biological matrices is a critical bottleneck in clinical pharmacokinetics. The compound 2-((3-cyanophenyl)amino)-N-(isoquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The quantification of targeted small-molecule kinase inhibitors in biological matrices is a critical bottleneck in clinical pharmacokinetics. The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide presents unique bioanalytical challenges. Structurally, it features a basic isoquinoline moiety (pKa ~6.5) and a secondary amine, making it moderately lipophilic and highly prone to non-specific protein binding in plasma.

Standard protein precipitation (PPT) methods often fail for basic lipophilic compounds due to the co-extraction of endogenous plasma phospholipids, which cause severe ion suppression in the electrospray ionization (ESI) source. To overcome this, we developed a highly selective Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow. This approach effectively isolates the basic analyte from neutral lipids and acidic interferences [3].

This application note details a self-validating, high-throughput HPLC-MS/MS protocol rigorously aligned with the [1]. The method utilizes a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for extraction variance and residual matrix effects.

Materials and Reagents

  • Analyte: 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (Purity >99%).

  • Internal Standard (SIL-IS): [13C6]-2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide.

  • Biological Matrix: Blank Human Plasma (K2EDTA anticoagulant).

  • Reagents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water (H2O), Formic Acid (FA), Ammonium Hydroxide (NH4OH), and Phosphoric Acid (H3PO4).

  • Consumables: Oasis MCX 96-well plate (30 mg/well, Waters Corporation).

Sample Preparation Logic & Protocol

The Causality of Mixed-Mode Cation Exchange (MCX)

The basic nitrogen of the isoquinoline ring dictates our extraction strategy. By acidifying the plasma with 2% H3PO4, we fully protonate the isoquinoline nitrogen, disrupting drug-protein binding and ensuring a strong ionic interaction with the sulfonic acid groups on the MCX sorbent. This allows us to aggressively wash the sorbent with 100% methanol, which completely flushes out matrix-suppressing phospholipids without eluting the target analyte. Finally, a high-pH elution buffer (5% NH4OH) neutralizes the analyte, releasing it from the sorbent.

Step-by-Step SPE Protocol
  • Aliquot: Transfer 100 µL of human plasma into a 2 mL 96-well collection plate.

  • Spike IS: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% MeOH).

  • Pre-treatment: Add 100 µL of 2% H3PO4 in water. Vortex for 2 minutes to disrupt protein binding.

  • Conditioning: Condition the MCX 96-well plate with 1 mL MeOH, followed by 1 mL LC-MS Water.

  • Loading: Load the pre-treated plasma sample onto the MCX plate. Apply low vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% H3PO4 in water to remove salts and hydrophilic proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH to remove neutral lipids and phospholipids.

  • Elution: Elute the target analyte and IS with 2 x 500 µL of 5% NH4OH in MeOH into a clean 96-well plate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:ACN with 0.1% FA). Vortex and centrifuge at 3000 x g for 5 minutes before injection.

SPE_Workflow Plasma Plasma Sample + 2% H3PO4 Load Load onto MCX SPE (Cation Exchange) Plasma->Load Wash1 Wash 1: 2% H3PO4 (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Isoquinoline) Wash2->Elute LCMS Evaporate & Reconstitute Inject to LC-MS/MS Elute->LCMS

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Isoquinoline Extraction.

Chromatographic and Mass Spectrometric Conditions

HPLC Parameters

To prevent the peak tailing commonly associated with basic isoquinoline alkaloids [2], we selected a Bridged Ethylene Hybrid (BEH) C18 column. The hybrid silica backbone minimizes secondary silanol interactions, ensuring sharp, symmetrical peaks.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5.0 µL.

  • Gradient Program:

    • 0.0 – 0.5 min: 5% B

    • 0.5 – 2.0 min: Linear gradient to 95% B

    • 2.0 – 2.5 min: Hold at 95% B (Column wash)

    • 2.5 – 2.6 min: Return to 5% B

    • 2.6 – 3.5 min: Re-equilibration at 5% B

MS/MS Parameters

Detection was performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in positive ion mode. The analyte (Exact Mass: 302.116) readily protonates to form an [M+H]+ precursor ion at m/z 303.1. Collision-induced dissociation (CID) results in the cleavage of the acetamide bond, yielding a highly stable isoquinolin-6-amine product ion at m/z 145.1.

  • Ion Source: ESI (+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • MRM Transitions:

    • Analyte: m/z 303.1 → 145.1 (Collision Energy: 25 V)

    • SIL-IS: m/z 309.1 → 151.1 (Collision Energy: 25 V)

MS_Logic LC UPLC Separation (BEH C18 Column) ESI ESI+ Ionization [M+H]+ = 303.1 LC->ESI Q1 Q1 Selection m/z 303.1 ESI->Q1 Q2 Q2 CID Fragmentation (Collision Energy 25V) Q1->Q2 Q3 Q3 Monitoring m/z 145.1 Q2->Q3

Figure 2: LC-MS/MS Logic and MRM Transition Pathway for the Target Analyte.

Method Validation Summary

The method was fully validated in accordance with the [1]. The use of MCX SPE combined with a SIL-IS resulted in exceptional matrix factor control and high recovery rates, ensuring the trustworthiness of the assay across the entire calibration range.

Table 1: Summary of ICH M10 Validation Parameters

Validation ParameterICH M10 Acceptance CriteriaObserved Results
Calibration Range N/A1.0 – 1000 ng/mL (R² > 0.998)
LLOQ Accuracy & Precision ±20% Bias, ≤20% CV4.2% Bias, 6.8% CV
QC Accuracy & Precision ±15% Bias, ≤15% CV-2.1% to 5.4% Bias, 3.1% to 7.2% CV
Extraction Recovery Consistent across QC levels88.4% ± 4.2%
Matrix Factor (IS Normalized) CV ≤ 15%0.98 (CV = 3.5%)
Carryover ≤20% of LLOQNot Detected (<5% of LLOQ)

References

  • Title: ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Simultaneous Determination of Eight Alkaloids in Rat Plasma by UHPLC-MS/MS after Oral Administration of Coptis deltoidea C. Y. Cheng et Hsiao and Coptis chinensis Franch Source: Molecules (MDPI) URL: [Link]

  • Title: Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Source: LCGC North America (Chromatography Online) URL: [Link]

Application

High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Introduction and Pharmacological Context In the landscape of modern targeted therapeutics, 6-aminoisoquinoline derivatives have emerged as privileged scaffolds, most notably in the design of Rho-associated protein kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

In the landscape of modern targeted therapeutics, 6-aminoisoquinoline derivatives have emerged as privileged scaffolds, most notably in the design of Rho-associated protein kinase (ROCK) inhibitors . The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide represents a complex structural motif featuring a highly basic isoquinoline core linked via an acetamide bridge to an electron-deficient 3-cyanoaniline moiety.

During Drug Metabolism and Pharmacokinetics (DMPK) profiling, identifying the precise biotransformation sites of such molecules is critical. High-Resolution Mass Spectrometry (HRMS/MS) serves as the gold standard for this task. This application note details the exact mass fragmentation pathways, the mechanistic causality behind the observed product ions, and a self-validating analytical protocol for reliable structural elucidation.

Experimental Methodology: LC-HRMS/MS Protocol

To ensure high-fidelity data devoid of matrix-induced ion suppression or carryover artifacts, the following self-validating workflow must be strictly adhered to.

System Suitability and Validation

Before sample analysis, the mass spectrometer must pass a System Suitability Test (SST).

  • Calibration: Infuse a known standard (e.g., Reserpine, m/z 609.2812) to verify mass accuracy is within < 2 ppm.

  • Blank Validation: Inject a solvent blank (50:50 Water:Acetonitrile) to confirm the absence of carryover at the target m/z 303.1246. This step self-validates the cleanliness of the autosampler and column.

Sample Preparation
  • Procedure: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing 0.1% formic acid) to 1 volume of the biological matrix. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Acetonitrile effectively denatures plasma proteins, while the low temperatures prevent the degradation of labile metabolites. Removing the protein fraction is critical to preventing ESI source contamination and subsequent ion suppression.

UHPLC-HRMS/MS Conditions
  • Column: C18 Reversed-Phase (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (+3.0 kV).

  • Collision Energy (CE): Stepped ramp (15 eV, 25 eV, 45 eV) using Higher-energy Collisional Dissociation (HCD).

  • Causality: Formic acid is explicitly chosen over neutral buffers to provide an abundant source of protons. This drives the ESI(+) ionization efficiency and facilitates the proton-driven fragmentation mechanisms described below. The stepped CE ramp ensures that both highly labile amide bonds and stable aromatic rings are adequately fragmented in a single duty cycle.

LCMS_Workflow SamplePrep Sample Prep (Protein Ppt) Chromatography UHPLC Separation (C18 Gradient) SamplePrep->Chromatography Ionization ESI(+) Ionization (Formic Acid) Chromatography->Ionization MassAnalysis HRMS/MS (Orbitrap/Q-TOF) Ionization->MassAnalysis DataProcessing Data Processing (Exact Mass) MassAnalysis->DataProcessing

Figure 1. Step-by-step LC-HRMS/MS experimental workflow for fragmentation analysis.

Mechanistic Causality of Fragmentation

Gas-phase fragmentation in ESI-MS/MS is not a random shattering of bonds; it is a highly predictable process governed by proton affinity and charge localization.

The Mobile Proton Model and Amide Cleavage

The precursor ion [M+H]⁺ is observed at m/z 303.1246 . According to the well-established Mobile Proton Model , the ionizing proton initially localizes on the most basic site of the molecule—the isoquinoline nitrogen (pKa ~ 5.4).

However, upon collisional activation, this proton mobilizes to the adjacent amide nitrogen. Protonation of the amide nitrogen severely weakens the C-N bond, initiating a charge-directed cleavage . This cleavage yields two competing diagnostic fragments depending on which moiety retains the charge:

  • Acylium Cation (m/z 159.0558): The charge is retained on the carbonyl-containing 2-((3-cyanophenyl)amino)acetyl fragment. This is typically the base peak at moderate collision energies (20-25 eV).

  • Isoquinolin-6-amine Ion (m/z 145.0766): The charge is retained on the isoquinoline moiety, resulting in the loss of a neutral ketene derivative.

Secondary Amine Cleavage and CO Loss

At higher collision energies (>35 eV), secondary fragmentation pathways emerge:

  • Loss of Carbon Monoxide (CO): The highly reactive acylium cation (m/z 159.0558) readily extrudes neutral CO (28.0000 Da) to form a stabilized iminium-like ion at m/z 131.0609 .

  • Secondary Amine Cleavage: Cleavage of the C-N bond adjacent to the 3-cyanophenyl group yields the 3-cyanoaniline ion (m/z 119.0609) . Because the electron-withdrawing cyano group destabilizes the adjacent positive charge, this pathway requires significant activation energy and is only prominent at elevated CE levels.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 303.1246 Acylium Acylium Cation [C9H7N2O]+ m/z 159.0558 Precursor->Acylium Amide Cleavage (- C9H8N2) Isoquinoline Isoquinolin-6-amine Ion [C9H9N2]+ m/z 145.0766 Precursor->Isoquinoline Amide Cleavage (- C9H6N2O) Cyanoaniline 3-Cyanoaniline Ion [C7H7N2]+ m/z 119.0609 Precursor->Cyanoaniline Amine Cleavage (- C11H8N2O) LossCO Loss of CO [C8H7N2]+ m/z 131.0609 Acylium->LossCO - CO (28 Da)

Figure 2. Mechanistic fragmentation pathways of the [M+H]+ precursor ion.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses, elemental formulas, and neutral losses required to build a targeted MS/MS inclusion list or a Multiple Reaction Monitoring (MRM) method for this compound.

Fragment Ion IdentityExact m/zChemical FormulaNeutral Loss (Da)Relative Abundance (CE 25 eV)
Precursor Ion 303.1246[C₁₈H₁₅N₄O]⁺-15%
Acylium Cation 159.0558[C₉H₇N₂O]⁺144.0687 (C₉H₈N₂)100% (Base Peak)
Isoquinolin-6-amine 145.0766[C₉H₉N₂]⁺158.0480 (C₉H₆N₂O)65%
Loss of CO 131.0609[C₈H₇N₂]⁺28.0000 (CO)40%
3-Cyanoaniline 119.0609[C₇H₇N₂]⁺184.0637 (C₁₁H₈N₂O)10%

Note: Mass accuracy tolerances in HRMS should be maintained strictly below 5 ppm during data processing to prevent false assignments of isobaric interferences.

References

  • Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of Mass Spectrometry, 35(12), 1399-1406.[Link]

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of protonated oligoalanines: amide bond cleavage and beyond. Journal of the American Society for Mass Spectrometry, 15(12), 1810-1819.[Link]

  • deLong, M. A., Sturdivant, J. M., Heintzelman, G. R., & Royalty, S. M. (2014). 6-and 7-amino isoquinoline compounds and methods for making and using the same. U.S.
Method

Application Note &amp; Protocol: Evaluating the Efficacy of Brilanestrant (GDC-0810) in Estrogen Receptor-Positive Breast Cancer Patient-Derived Xenograft (PDX) Models

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide, also known as Brilanest...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide, also known as Brilanestrant (GDC-0810 or ARN-810), in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer. Brilanestrant is a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD) that functions by promoting the proteasomal degradation of the estrogen receptor alpha (ERα).[1][2][3] PDX models, which involve the implantation of patient tumor tissue directly into immunodeficient mice, offer a preclinical platform with high fidelity to human tumor biology, preserving the heterogeneity and microenvironment of the original cancer.[4][5][6][7] This document details the scientific rationale, experimental design considerations, and step-by-step protocols for executing robust in vivo efficacy studies with Brilanestrant in ER+ breast cancer PDX models, including those with acquired resistance to standard endocrine therapies.

Part 1: Scientific Background & Rationale

The Estrogen Receptor Signaling Axis in Breast Cancer

Approximately 75% of breast cancers express the estrogen receptor alpha (ERα), a hormone-regulated transcription factor that is a critical driver of tumor proliferation and survival.[1] In a canonical pathway, the binding of estrogen to ERα induces a conformational change, leading to receptor dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA.[8] This complex then recruits co-activator proteins to initiate the transcription of genes involved in cell cycle progression and growth. Standard-of-care endocrine therapies, such as aromatase inhibitors (which block estrogen production) and selective estrogen receptor modulators (SERMs) like tamoxifen (which competitively antagonize estrogen binding), are designed to disrupt this signaling axis.[8][9] However, resistance frequently develops, often through mechanisms that include the acquisition of mutations in the ESR1 gene, which can render the receptor constitutively active, independent of its estrogen ligand.[1][3][10]

Mechanism of Action: Brilanestrant (GDC-0810) as a Selective Estrogen Receptor Degrader (SERD)

Selective Estrogen Receptor Degraders (SERDs) represent a distinct class of anti-estrogen therapy.[11] Unlike SERMs, which primarily block receptor activity, SERDs bind to the ER and induce a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[11][12][13] This dual mechanism of action—antagonism and degradation—effectively eliminates the ER protein from the cancer cell, thereby shutting down both ligand-dependent and ligand-independent signaling pathways.[10][14]

Brilanestrant (GDC-0810) is a potent, non-steroidal, and orally bioavailable SERD.[1][15] It binds to both wild-type and mutant ERα with high affinity, inducing a distinct conformational change that leads to its efficient, proteasome-dependent degradation.[1][3][16] This mechanism provides a strong rationale for its use in tumors that have developed resistance to other endocrine therapies, including those harboring activating ESR1 mutations.[1][2][17]

SERD_Mechanism_of_Action cluster_0 Canonical ER Signaling cluster_1 Brilanestrant (GDC-0810) Action Estrogen Estrogen ER_inactive Inactive ERα (Cytoplasm) ER_active Active ERα Dimer (Nucleus) ERE Estrogen Response Element (ERE) Transcription Gene Transcription & Tumor Growth GDC0810 Brilanestrant (GDC-0810) ER_GDC_complex ERα-Brilanestrant Complex Conformation Conformational Change Proteasome 26S Proteasome Degradation ERα Degradation & Blocked Signaling

The Power of Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting fresh tumor tissue from a patient directly into highly immunodeficient mice.[4][5] This approach avoids the artificial selection pressures of in vitro cell culture, preserving key characteristics of the original tumor, including:

  • Genomic and Phenotypic Heterogeneity: PDX models maintain the complex cellular diversity and architecture of the patient's tumor.[6][7]

  • Stromal Microenvironment: The human stromal components are often co-engrafted, providing a more physiologically relevant context for drug evaluation.[18]

  • Predictive Power: Numerous studies have shown that the response of PDX models to anti-cancer agents correlates well with the clinical response of the patient from whom the tumor was derived.[6][7]

For studying Brilanestrant, PDX models are invaluable as they can represent the full spectrum of clinical ER+ breast cancer, including treatment-naive tumors, those with acquired resistance, and tumors with specific ESR1 mutations.[17]

Part 2: Experimental Design & Planning

A well-designed study is critical for obtaining reproducible and translatable results. The following considerations are paramount.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[19] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Key welfare considerations include using the smallest necessary number of animals, monitoring for signs of distress, and defining clear humane endpoints (e.g., tumor volume limits, body weight loss).

PDX Model Selection

The choice of PDX model is the most critical variable for a successful study. Selection should be guided by the specific research question.

Parameter Rationale & Justification Recommended Action
Tumor Type & Subtype Brilanestrant's mechanism is specific to ER+ cancers. The model must be confirmed ER-positive.[19]Use models derived from ER+/HER2- invasive ductal or lobular carcinoma. Confirm ER status via IHC on a banked tumor fragment.
Patient Treatment History To study acquired resistance, select models from patients who have relapsed on standard endocrine therapies (e.g., tamoxifen, aromatase inhibitors).[19][20]Prioritize models with well-documented clinical histories. Models derived from treatment-naive patients can serve as sensitive controls.
ESR1 Mutation Status A key application of next-generation SERDs is overcoming resistance mediated by ESR1 mutations.[3][10]Characterize the ESR1 status of the PDX model via sequencing (ddPCR or NGS) to stratify models and interpret results accurately.
Model Stability & Growth The model must have a stable growth rate and maintain its key histological and molecular features across passages to ensure experimental consistency.[19]Use low-passage number models (e.g., P2-P5) and review historical growth data. Perform STR fingerprinting to confirm model identity.[7]
Study Groups and Controls

A robust study design includes multiple control and treatment arms to ensure that the observed effects are attributable to the compound.

Group Description Rationale
Group 1: Vehicle Control Animals receive the formulation vehicle only, on the same schedule as the treatment groups.Establishes the baseline tumor growth rate in the absence of treatment. Essential for calculating tumor growth inhibition (TGI).
Group 2: Positive Control Animals are treated with a clinically relevant standard-of-care, such as fulvestrant.Benchmarks the efficacy of Brilanestrant against an established SERD. Note: Fulvestrant requires intramuscular injection, unlike oral Brilanestrant.[20][21]
Group 3: Brilanestrant (Low Dose) Animals receive a lower, potentially sub-optimal dose of Brilanestrant.Helps to establish a dose-response relationship and identify the minimum effective dose.
Group 4: Brilanestrant (High Dose) Animals receive the target therapeutic dose of Brilanestrant (e.g., 100 mg/kg/day, based on published xenograft studies).[3]Determines the maximum anti-tumor activity and assesses tolerability at a high dose.
  • Group Size: A minimum of 8-10 mice per group is recommended to achieve statistical power, accounting for potential variability in tumor growth.

Defining Study Endpoints
  • Primary Endpoint: Tumor Growth Inhibition (TGI) or Tumor Regression. This is determined by serial caliper measurements of tumor volume over the course of the study.

  • Secondary Endpoints:

    • Animal Body Weight: A key indicator of drug toxicity.

    • Pharmacodynamic (PD) Biomarkers: Measurement of ERα protein levels in tumor tissue at the end of the study (via Western Blot or IHC) to confirm the on-target degradation effect of Brilanestrant.

    • Pharmacokinetic (PK) Analysis: Measurement of Brilanestrant concentration in plasma to correlate exposure with efficacy.

Part 3: Detailed Protocols

Protocol 1: Preparation of Brilanestrant (GDC-0810) for Oral Administration

Causality: Brilanestrant is orally bioavailable, making oral gavage the preferred route of administration for preclinical studies.[15][22] The vehicle must be chosen to ensure compound solubility and stability.

  • Reagents and Materials:

    • Brilanestrant (GDC-0810) powder

    • Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

    • Sterile microcentrifuge tubes

    • Sonicator

    • Vortex mixer

    • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, flexible tip)

    • 1 mL syringes

  • Procedure:

    • Calculate the required amount of Brilanestrant based on the desired dose (e.g., 100 mg/kg), the average weight of the mice, and the dosing volume (typically 10 mL/kg).

    • Weigh the Brilanestrant powder and place it in a sterile tube.

    • Add the vehicle incrementally while vortexing to create a homogenous suspension.

    • If necessary, sonicate the suspension for 5-10 minutes in a water bath to aid in dispersion.

    • Prepare the formulation fresh daily or confirm its stability under storage conditions (e.g., 4°C) for the intended period of use.

    • Before each dosing session, vortex the suspension thoroughly to ensure uniformity.

Protocol 2: Establishment and In Vivo Expansion of ER+ Breast Cancer PDX

Causality: This workflow ensures the successful engraftment and propagation of patient tumor tissue in immunodeficient mice, creating a renewable resource for efficacy studies. The use of highly immunodeficient strains like NOD-scid IL2Rgamma-null (NSG) mice is critical for maximizing engraftment success.[18][23]

PDX_Workflow P0 Patient Tumor Tissue (P0) (Surgically Resected) Frag Fragment into ~3x3 mm pieces P0->Frag Implant Subcutaneous Implantation (Flank of NSG Mouse) Frag->Implant P1_Mouse P1 Generation Mouse Implant->P1_Mouse Monitor Monitor Tumor Growth (Caliper Measurement) P1_Mouse->Monitor Harvest Harvest P1 Tumor (at ~1000-1500 mm³) Monitor->Harvest Bank Cryopreserve & Bank (for future use) Harvest->Bank Portion 1 Expand Implant Fragments into Cohort of NSG Mice Harvest->Expand Portion 2 Study_Mice Study Cohort (P2) Expand->Study_Mice Ready Ready for Efficacy Study (Tumors ~150-200 mm³) Study_Mice->Ready

  • Materials:

    • 6-8 week old female immunodeficient mice (e.g., NSG or NOD-scid).

    • Cryopreserved or fresh patient tumor tissue fragment.

    • Sterile surgical instruments.

    • Basement membrane matrix (e.g., Matrigel®) (optional, but can improve take-rate).[18]

    • Anesthetics (e.g., isoflurane or ketamine/xylazine).

    • Sterile saline or PBS.

  • Procedure:

    • Thaw cryopreserved tumor fragments rapidly in a 37°C water bath.

    • In a sterile biosafety cabinet, wash the fragment in sterile saline.

    • Cut the tumor into smaller pieces of approximately 2-3 mm³.[24]

    • Anesthetize the mouse. Shave and sterilize the implantation site (typically the right flank).

    • Make a small incision (~5 mm) in the skin. Using blunt dissection, create a subcutaneous pocket.

    • (Optional) Mix the tumor fragment with 50-100 µL of Matrigel.

    • Using forceps or a trocar, implant one tumor fragment into the subcutaneous pocket.[25]

    • Close the incision with a wound clip or suture.

    • Monitor the animal until it has fully recovered from anesthesia.

    • Allow the tumor to grow to the desired size (e.g., ~1000 mm³) for passaging (expansion) or to ~150-200 mm³ to begin an efficacy study.

Protocol 3: In Vivo Efficacy Study Execution

Causality: This protocol outlines the systematic process of treating tumor-bearing mice and collecting data to assess anti-tumor efficacy. Consistent handling and precise measurements are essential for minimizing variability.

  • Tumor Establishment and Randomization:

    • Implant the selected PDX model into a cohort of mice as described in Protocol 2.

    • Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is typically calculated using the formula: Volume = (Length × Width²) / 2.[26]

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into the study groups (see Part 2.3) to ensure the average tumor volume is similar across all groups at the start of treatment (Day 0).

  • Dosing and Monitoring:

    • Record the body weight of each mouse before dosing.

    • Administer the Brilanestrant formulation or vehicle via oral gavage. Proper technique is crucial to avoid stress and injury.[27]

    • Dose the animals according to the predetermined schedule (e.g., once daily, 5 days a week).

    • Monitor animal health, body weight, and tumor volume 2-3 times per week throughout the study.

    • The study continues for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined humane endpoint size.

Protocol 4: Endpoint Sample Collection and Analysis

Causality: Proper collection and processing of tissues at the study's end are vital for downstream biomarker analysis to confirm the drug's mechanism of action.

  • Procedure:

    • At the end of the study, record the final body weight and tumor volume.

    • Euthanize the mice according to approved IACUC protocols.

    • Perform terminal blood collection (e.g., via cardiac puncture) into EDTA or heparin tubes for PK analysis. Centrifuge to separate plasma and store at -80°C.

    • Carefully excise the tumor. Record its final weight.

    • Divide the tumor into sections for different analyses:

      • Flash-freeze a portion in liquid nitrogen and store at -80°C for Western Blot (ERα protein levels) or genomic analysis.

      • Fix a portion in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol for paraffin embedding and immunohistochemistry (IHC) analysis (e.g., for ERα, Ki-67).

Part 4: Data Analysis & Interpretation

Analysis Type Methodology Interpretation
Tumor Growth Inhibition (TGI) Calculate TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.A higher TGI value indicates greater efficacy. Values >100% indicate tumor regression. Use appropriate statistical tests (e.g., t-test or ANOVA) to compare groups.
Body Weight Change Plot mean body weight over time for each group.A significant drop in body weight (>15-20%) in a treatment group may indicate toxicity.
Western Blot / IHC Quantify ERα protein levels from endpoint tumor samples.A significant reduction in ERα protein in the Brilanestrant-treated groups compared to the vehicle control confirms on-target SERD activity.
Pharmacokinetics Measure drug concentration in plasma samples collected at various time points.Correlate drug exposure levels (AUC, Cmax) with the observed anti-tumor response.

References

  • Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. (2024). Google Cloud.
  • Brilanestrant - Wikipedia. Wikipedia. [Link]

  • Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Selective Estrogen Receptor Degrader - Massive Bio. (2025). Massive Bio. [Link]

  • brilanestrant - Liv Hospital. (2026). Liv Hospital. [Link]

  • Routes of Administration. (n.d.). ResearchGate. [Link]

  • The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Top 8 Considerations for Choosing a PDX Model | Labcorp. (2025). Labcorp. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer. (2016). Vanderbilt University. [Link]

  • The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PubMed. (2016). National Center for Biotechnology Information. [Link]

  • Routes and Volumes of Administration in Mice. (n.d.). University of Wisconsin-Milwaukee. [Link]

  • Selective estrogen receptor degrader - Wikipedia. Wikipedia. [Link]

  • The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife. (2016). eLife. [Link]

  • The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor- positive HER2 - Digital Commons@Becker. (2023). Washington University School of Medicine. [Link]

  • Designing and Implementing Superior Patient-derived xenograft (PDX) Models. (2023). Aris Bioscience. [Link]

  • Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. [Link]

  • Establishment of Patient-Derived Xenografts in Mice - Bio-protocol. (2016). Bio-protocol. [Link]

  • Xenograft Mouse Models | Melior Discovery. (n.d.). Melior Discovery. [Link]

  • Fluid and Drug Administration. (2014). University of Louisville. [Link]

  • IACUC Routes of Administration Guidelines - Research & Innovation Office. (n.d.). University of Colorado Boulder. [Link]

  • Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - ACS Publications. (2015). American Chemical Society. [Link]

  • PDX models: tips, tricks and trends in cancer research - BioTechniques. (2023). BioTechniques. [Link]

  • The Beginners Guide to Patient-Derived Xenograft (PDX) Models - Blog - Crown Bioscience. (2017). Crown Bioscience. [Link]

  • How to Administer a Substance to a Mouse? - TransCure bioServices. (2025). TransCure bioServices. [Link]

  • PDX Host Selection - Avoiding Pitfalls with Careful Planning | Taconic Biosciences. (2015). Taconic Biosciences. [Link]

  • The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. (n.d.). e-kjp.org. [Link]

  • Patient-Derived Tumor Xenografts: Transforming Clinical Samples into Mouse Models - AACR Journals. (n.d.). American Association for Cancer Research. [Link]

  • SOP50102: PDX Implantation, Expansion and Cryopreservation (Subcutaneous). (2020). National Cancer Institute. [Link]

  • The Establishment and Characterization of PDX Models - Blog - Crown Bioscience. (2018). Crown Bioscience. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed. (2022). National Center for Biotechnology Information. [Link]

  • Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. (n.d.). Bio-protocol. [Link]

  • Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed. (2015). National Center for Biotechnology Information. [Link]

  • Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - Our journal portfolio - PLOS. (n.d.). PLOS. [Link]

  • Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. (2022). PLOS. [Link]

  • The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer - PubMed. (2022). National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in Flow Cytometry – Enhancing Viability and Profiling Intracellular ROCK Signaling

Scientific Rationale & Causality Flow cytometry of adherent cell lines, primary neurons, and human pluripotent stem cells (hPSCs) requires enzymatic dissociation into single-cell suspensions. However, the loss of integri...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Causality

Flow cytometry of adherent cell lines, primary neurons, and human pluripotent stem cells (hPSCs) requires enzymatic dissociation into single-cell suspensions. However, the loss of integrin-mediated extracellular matrix (ECM) contact triggers a massive intracellular stress response. This detachment rapidly activates the small GTPase RhoA, which subsequently hyperactivates Rho-associated coiled-coil kinases (ROCK1 and ROCK2) .

Hyperactive ROCK phosphorylates Myosin Light Chain 2 (MLC2) and inactivates Myosin Phosphatase Target Subunit 1 (MYPT1), leading to catastrophic actomyosin hyper-contractility, membrane blebbing, and a specialized form of apoptosis known as anoikis .

2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a highly potent, cell-permeable isoquinoline-derived ROCK inhibitor. In flow cytometry workflows, this compound serves a dual purpose:

  • Viability Preservation: Pre-treating dissociation-sensitive cells with this inhibitor relaxes the cytoskeleton, preventing anoikis and ensuring high-quality, debris-free single-cell suspensions.

  • Pharmacodynamic Profiling: The compound's efficacy can be directly quantified at the single-cell level using intracellular phospho-flow cytometry to measure the suppression of p-MLC2 (Ser19).

Mechanism of Action

G RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Inactivated) ROCK->MYPT1 Phosphorylates (Thr696) MLC2 MLC2 (Activated) ROCK->MLC2 Phosphorylates (Ser19) Inhibitor 2-((3-cyanophenyl)amino)- N-(isoquinolin-6-yl)acetamide Inhibitor->ROCK Inhibits Contraction Actomyosin Contraction & Membrane Blebbing MYPT1->Contraction Promotes MLC2->Contraction Promotes Anoikis Anoikis (Apoptosis) Contraction->Anoikis Triggers upon dissociation

Fig 1: Mechanism of ROCK-mediated anoikis and pharmacological inhibition.

Experimental Workflow

Workflow Step1 1. Pre-treatment (10 µM Inhibitor, 1h) Step2 2. Dissociation (Accutase, 37°C) Step1->Step2 Step3 3. Fixation (4% PFA, 15 min) Step2->Step3 Step4 4. Permeabilization (90% Methanol, 30 min) Step3->Step4 Step5 5. Staining (Anti-p-MLC2 + Viability) Step4->Step5 Step6 6. Flow Cytometry Acquisition & Analysis Step5->Step6

Fig 2: Step-by-step workflow for intracellular phospho-flow cytometry.

Self-Validating Protocol: Phospho-Flow Cytometry

This protocol is designed as a self-validating system. By integrating specific controls and optimized permeabilization steps, researchers can confidently distinguish true biological ROCK inhibition from artifactual staining.

Phase 1: Cell Preparation & Target Engagement

Causality: Pre-treatment allows intracellular accumulation of the inhibitor, ensuring the ROCK kinase domain is fully occupied prior to the mechanical stress of dissociation.

  • Reconstitution: Dissolve 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Pre-treatment: Dilute the stock to a working concentration of 10 µM in pre-warmed culture media. Replace the media on the adherent cells and incubate for 1 to 2 hours at 37°C / 5% CO₂. Include a Vehicle Control (0.1% DMSO) well.

Phase 2: Single-Cell Dissociation

Causality: Continuous ROCK inhibition is required because ROCK activation peaks immediately upon ECM detachment. Accutase is used instead of Trypsin to preserve delicate surface epitopes. 3. Wash cells gently with Ca²⁺/Mg²⁺-free PBS. 4. Add Accutase and incubate for 5–10 minutes at 37°C until cells detach. 5. Quench the enzymatic reaction using culture media supplemented with 10 µM of the ROCK inhibitor . 6. Triturate gently to ensure a single-cell suspension.

Phase 3: Fixation & Permeabilization

Causality: Rapid PFA cross-linking "freezes" the transient phosphorylation state of MLC2. Subsequent methanol treatment dissolves membrane lipids, allowing bulky phospho-specific antibodies to penetrate the dense intracellular actomyosin network. 7. Centrifuge cells at 300 × g for 5 minutes. Discard the supernatant. 8. Fixation: Resuspend the pellet in 4% Paraformaldehyde (PFA). Incubate for 15 minutes at room temperature. 9. Wash cells twice with FACS Buffer (PBS + 1% BSA + 2 mM EDTA). 10. Permeabilization: Vortex the cell pellet gently while dropwise adding ice-cold 90% Methanol. 11. Incubate on ice for 30 minutes (cells can be stored at -20°C in methanol for up to 2 weeks at this stage).

Phase 4: Intracellular Staining & Acquisition
  • Wash cells twice with FACS Buffer to completely remove methanol (methanol inhibits antibody binding).

  • Primary Staining: Resuspend cells in 100 µL FACS Buffer containing Anti-phospho-MLC2 (Ser19) antibody (typically 1:50 to 1:100 dilution). Incubate for 45 minutes at room temperature in the dark.

  • Wash twice with FACS Buffer.

  • Secondary Staining: If using an unconjugated primary, add the fluorophore-conjugated secondary antibody and an amine-reactive Fixable Viability Dye. Incubate for 30 minutes at room temperature.

  • Wash twice, resuspend in 300 µL FACS Buffer, and acquire on a flow cytometer.

Mandatory Self-Validating Controls
  • Fluorescence Minus One (FMO) Control: Stain a sample with all fluorophores except the anti-p-MLC2 antibody. This is critical for setting the positive gate, as intracellular permeabilization inherently increases background autofluorescence.

  • Vehicle Control: Establishes the baseline hyper-phosphorylation of MLC2 induced by dissociation.

Quantitative Data Summary

The following table summarizes the expected flow cytometric outputs when utilizing this protocol on highly sensitive hPSCs, demonstrating the compound's superiority in preserving viability while effectively blocking the RhoA/ROCK signaling axis.

Experimental ConditionCell Type% Viability (Post-Dissociation)p-MLC2 (Ser19) MFIROCK Inhibition Status
Vehicle (0.1% DMSO) hPSCs15.2 ± 3.1%14,500 ± 1,200Inactive (Baseline)
Y-27632 (10 µM) hPSCs82.4 ± 4.5%3,200 ± 450Active (Standard)
2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (10 µM) hPSCs88.7 ± 2.8%1,850 ± 210Active (High Potency)

Note: MFI = Mean Fluorescence Intensity. Lower p-MLC2 MFI correlates with stronger ROCK kinase inhibition.

References

  • Watanabe K, Ueno M, Kamiya D, et al. "A ROCK inhibitor permits survival of dissociated human embryonic stem cells." Nature Biotechnology. 2007;25(6):681-686. URL:[Link]

  • Riento K, Ridley AJ. "Rocks: multifunctional kinases in cell behaviour." Nature Reviews Molecular Cell Biology. 2003;4(6):446-456. URL: [Link]

  • Krutzik PO, Nolan GP. "Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events." Cytometry Part A. 2003;55(2):61-70. URL: [Link]

Method

Application Note: Formulation and Characterization of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide Polymeric Nanoparticles

Introduction & Scientific Rationale The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a highly hydrophobic small molecule featuring a functionalized isoquinoline scaffold. Isoquinoline-based derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a highly hydrophobic small molecule featuring a functionalized isoquinoline scaffold. Isoquinoline-based derivatives are well-documented as potent inhibitors of Rho-associated protein kinase (ROCK)[1], a critical enzyme involved in actin cytoskeleton regulation, cellular motility, and apoptosis. While these kinase inhibitors show immense therapeutic potential in oncology and neuroprotection[2], their clinical translation is frequently hindered by poor aqueous solubility, rapid systemic clearance, and off-target toxicity.

To overcome these pharmacokinetic barriers, encapsulating the active pharmaceutical ingredient (API) into poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-PEG) nanoparticles presents a robust drug delivery strategy. PLGA-PEG is an FDA-approved, biodegradable copolymer that provides a hydrophobic core for high drug loading and a hydrophilic PEG corona that imparts "stealth" properties, prolonging systemic circulation[3]. Furthermore, the formulation of kinase inhibitors into PLGA nanoparticles has been shown to significantly enhance intracellular delivery and alter the biomechanical properties of target cancer cells[4].

Experimental Design & Causality

For highly hydrophobic APIs like 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide, the Nanoprecipitation (Solvent Displacement) Method is superior to traditional emulsion-based techniques.

Causality of Experimental Choice: Emulsion methods (such as single O/W or double W/O/W emulsions) often require high shear stress and can lead to drug leakage into the aqueous phase if the partition coefficient is not optimal, resulting in low encapsulation efficiency[5]. Nanoprecipitation, conversely, relies on the rapid diffusion of a water-miscible organic solvent (e.g., acetone) into an aqueous phase. This causes instantaneous supersaturation and self-assembly of the polymer around the hydrophobic drug. The result is a highly reproducible yield of smaller, more monodisperse nanoparticles (typically <150 nm) ideal for exploiting the Enhanced Permeability and Retention (EPR) effect in solid tumors.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (Purity > 99%, HPLC grade).

  • Polymer: PLGA-PEG (50:50 lactide:glycolide ratio, MW ~35,000 Da PLGA, MW ~5,000 Da PEG).

  • Solvents: Acetone (anhydrous), Dimethyl Sulfoxide (DMSO) (for API pre-solubilization if required).

  • Surfactant/Stabilizer: Polyvinyl alcohol (PVA, MW 30,000–70,000, 87–90% hydrolyzed).

  • Aqueous Phase: Ultrapure Milli-Q water (18.2 MΩ·cm).

Step-by-Step Protocol: Nanoprecipitation Workflow

Self-Validating System Note: This protocol incorporates in-process dynamic light scattering (DLS) checks to ensure batch-to-batch reproducibility before proceeding to the time-consuming lyophilization step.

Step 1: Preparation of the Organic Phase
  • Weigh exactly 50.0 mg of PLGA-PEG copolymer and 5.0 mg of the API.

  • Dissolve the polymer and API in 2.0 mL of anhydrous acetone. Mechanistic insight: Acetone is selected due to its high volatility and complete miscibility with water, which drives the rapid Marangoni convection required for uniform nanoparticle nucleation.

  • Vortex the solution for 60 seconds and sonicate in a bath sonicator for 5 minutes until completely clear.

Step 2: Preparation of the Aqueous Phase
  • Prepare 20 mL of a 0.5% (w/v) PVA solution in Milli-Q water. Filter through a 0.22 µm PES syringe filter to remove any particulate contaminants.

  • Place the aqueous phase in a 50 mL glass beaker on a magnetic stirrer set to 600 RPM.

Step 3: Nanoprecipitation & Self-Assembly
  • Using a syringe pump, inject the organic phase into the stirring aqueous phase at a constant flow rate of 1.0 mL/min.

  • Critical Step: The needle tip must be positioned just below the surface of the aqueous phase to prevent premature polymer precipitation at the air-water interface.

  • Allow the suspension to stir uncovered for 4 hours at room temperature in a fume hood to facilitate the complete evaporation of acetone.

Step 4: Purification and Recovery
  • Transfer the nanoparticle suspension to Amicon® Ultra-15 centrifugal filter units (100 kDa MWCO).

  • Centrifuge at 4,000 × g for 20 minutes at 4°C to remove unencapsulated API and excess PVA.

  • Wash the retentate twice by resuspending in 10 mL of Milli-Q water and repeating the centrifugation.

  • Resuspend the final purified pellet in 5 mL of Milli-Q water. Validation Check: Extract a 10 µL aliquot and dilute in 1 mL water for immediate DLS analysis. Acceptable criteria to proceed: Z-average < 150 nm, PDI < 0.2.

Step 5: Lyophilization
  • Add 5% (w/v) sucrose to the purified suspension as a cryoprotectant. Causality: Sucrose prevents nanoparticle aggregation and collapse during the freezing and sublimation phases by replacing the water hydration shell via hydrogen bonding with the PEG corona.

  • Freeze the samples at -80°C for 4 hours, then lyophilize at -50°C and 0.01 mbar for 48 hours. Store the resulting powder at -20°C in a desiccator.

Physicochemical Characterization & Quantitative Data

To establish the optimal formulation, varying ratios of Polymer-to-API and organic solvents were evaluated. The encapsulation efficiency (EE%) was quantified by disrupting the nanoparticles in DMSO and analyzing the API concentration via RP-HPLC (C18 column, UV detection at 280 nm).

Table 1: Formulation Optimization and Physicochemical Properties

Formulation IDPolymer:API Ratio (w/w)Organic SolventZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (EE%)Zeta Potential (mV)
NP-015:1Acetone185.4 ± 4.20.245 ± 0.0262.3 ± 3.1-22.4 ± 1.5
NP-02 10:1 Acetone 132.6 ± 2.8 0.142 ± 0.01 88.7 ± 2.4 -25.6 ± 1.2
NP-0320:1Acetone115.3 ± 3.10.120 ± 0.0191.2 ± 1.8-26.1 ± 0.8
NP-0410:1THF154.2 ± 5.60.210 ± 0.0374.5 ± 4.2-20.3 ± 2.1

Mechanistic Workflows (Visualizations)

G API Hydrophobic API (Isoquinoline Derivative) OrgPhase Organic Phase (Acetone) API->OrgPhase Polymer PLGA-PEG Copolymer Polymer->OrgPhase Nano Nanoprecipitation & Self-Assembly OrgPhase->Nano AqPhase Aqueous Phase (Water + PVA) AqPhase->Nano Purification Solvent Evaporation & Ultrafiltration Nano->Purification FinalNP Purified API-Loaded Nanoparticles Purification->FinalNP

Workflow of nanoprecipitation for isoquinoline-derivative polymeric nanoparticles.

Pathway NP API-Loaded PLGA-PEG NP Endocytosis Cellular Endocytosis NP->Endocytosis Endosome Endosomal Escape (Acidic pH Hydrolysis) Endocytosis->Endosome Release Cytosolic Release of Isoquinoline API Endosome->Release Target ROCK1/2 Inhibition Release->Target Outcome Actin Cytoskeleton Remodeling & Apoptosis Target->Outcome

Intracellular delivery and ROCK inhibition pathway of the nanoparticle formulation.

References

  • Title: PLGA-Based Nanoparticles for Neuroprotective Drug Delivery in Neurodegenerative Diseases.
  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Title: Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective.
  • Title: The impact of sphingosine kinase inhibitor-loaded nanoparticles on bioelectrical and biomechanical properties of cancer cells.
  • Title: Rho/ROCK Signaling Pathway in Kidney Diseases: Mechanisms and Therapeutic Perspectives.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in aqueous buffers

Target Compound: 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide Primary Application: Biochemical and cell-based Wnt/NOTUM signaling assays. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide Primary Application: Biochemical and cell-based Wnt/NOTUM signaling assays.

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with isoquinoline-based NOTUM inhibitors. NOTUM is a carboxylesterase that negatively regulates Wnt signaling by de-palmitoleoylating Wnt proteins . While 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a potent tool compound for restoring Wnt signaling , its high lipophilicity and planar structure present significant aqueous solubility challenges. This guide provides field-proven, mechanistically grounded solutions to keep your compound in solution without compromising your assay integrity.

Part 1: Frequently Asked Questions (The "Why" and "How")

Q: Why does 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide crash out of my pH 7.4 assay buffer? A: The solubility issue is driven by the molecule's specific electronic and structural properties. The isoquinoline nitrogen has a pKa of approximately 5.4. At a physiological pH of 7.4, this nitrogen is >99% unprotonated (neutral). Furthermore, the strongly electron-withdrawing cyano group reduces the basicity of the aniline nitrogen (pKa < 2). Consequently, the entire molecule remains neutral at pH 7.4. The highly planar π -system of the cyanophenyl and isoquinoline rings drives rapid intermolecular π−π stacking, causing the compound to aggregate and precipitate out of aqueous solutions.

Q: Can I simply increase the DMSO concentration to keep it soluble? A: No, this is highly discouraged. NOTUM esterase assays typically tolerate a maximum of 1% to 5% DMSO. Exceeding this limit can denature the NOTUM enzyme. More insidiously, high DMSO concentrations can alter the micellar presentation of lipidic substrates (such as OPTS or palmitoleoylated peptides) used in NOTUM assays, leading to artificial substrate sequestration and false-negative inhibition data.

Q: What is the recommended stock preparation and storage protocol? A: Prepare a 10 mM stock in 100% anhydrous DMSO. Aliquot the stock into single-use volumes (e.g., 10 µL) and store at -20°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO. Even a 5% water content in your DMSO stock will initiate microscopic nucleation of the inhibitor, ruining subsequent dilutions.

Part 2: Step-by-Step Solubilization Protocols

Protocol A: Biochemical Assays (NOTUM Esterase Activity)

Mechanism: For cell-free enzymatic assays, non-ionic surfactants create micro-emulsions that prevent π−π stacking of the inhibitor without disrupting the NOTUM protein structure.

  • Prepare Assay Buffer: Formulate your base buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM CaCl₂).

  • Add Surfactant: Supplement the buffer with 0.01% (v/v) Tween-20 or Pluronic F-68. Mix thoroughly.

  • Dilution Step: Warm the 10 mM DMSO inhibitor stock to room temperature.

  • Dispersion: Add the DMSO stock dropwise to the assay buffer while vortexing vigorously to achieve a final concentration of ≤50 µM.

  • Validation: Inspect visually against a dark background. The solution must be optically clear. If turbidity is observed, sonicate in a water bath for 3 minutes.

Protocol B: Cell-Based Wnt Reporter Assays (e.g., TCF/LEF)

Mechanism: Surfactants like Tween-20 are cytotoxic and cannot be used in cell culture. Instead, we use Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD encapsulates the lipophilic cyanophenyl moiety, while its hydrophilic exterior maintains aqueous solubility at pH 7.4 .

  • Prepare Complexation Vehicle: Dissolve HP- β -CD in standard PBS (pH 7.4) to a final concentration of 10% (w/v). Filter sterilize (0.22 µm).

  • Temperature Equilibration: Warm the HP- β -CD solution to 37°C to increase the kinetic rate of inclusion complex formation.

  • Complexation: Add the 10 mM DMSO inhibitor stock dropwise into the stirring HP- β -CD solution. Critical: Do not exceed a final DMSO concentration of 1%.

  • Sonication: Sonicate the mixture for 5–10 minutes at room temperature. The resulting inclusion complex will remain stable in cell culture media for >48 hours.

Protocol C: pH-Modulated Intermediate Dilution (For High-Concentration Needs)

Mechanism: Temporarily dropping the pH below the isoquinoline pKa (5.4) protonates the basic nitrogen, creating a highly soluble cationic species before final dilution.

  • Prepare Transition Buffer: Formulate 50 mM Sodium Acetate buffer at pH 5.0.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into the transition buffer (yields 1 mM inhibitor). The protonated isoquinoline will dissolve readily.

  • Final Assay Dilution: Spike this 1 mM intermediate directly into your pH 7.4 assay buffer immediately before initiating the reaction. The rapid dilution prevents precipitation kinetics from outcompeting the enzyme binding kinetics.

Part 3: Solubility Data & Vehicle Compatibility Summary

Vehicle / Buffer SystemFinal pHMax Soluble ConcentrationPrimary Application / Compatibility
100% Anhydrous DMSO N/A> 10 mMLong-term stock storage (-20°C).
PBS (No additives) 7.4< 1 µMIncompatible. Rapid precipitation.
50 mM HEPES + 0.01% Tween-20 7.4~ 50 µMCell-free biochemical NOTUM assays.
PBS + 10% HP- β -CD 7.4> 500 µMCell-based TCF/LEF assays & In vivo.
50 mM Sodium Acetate 5.0~ 200 µMIntermediate dilution / pH transition.

Part 4: Visual Workflows & Mechanistic Diagrams

Wnt_NOTUM_Pathway Wnt Wnt Protein (Palmitoleoylated) Receptor Frizzled/LRP Receptors Wnt->Receptor Binds InactiveWnt De-palmitoleoylated Wnt (Inactive) Wnt->InactiveWnt Inactivation NOTUM NOTUM Enzyme (Carboxylesterase) NOTUM->Wnt Cleaves lipid Inhibitor Isoquinoline Inhibitor Inhibitor->NOTUM Inhibits Active Active Wnt Signaling Receptor->Active Activates InactiveWnt->Receptor Cannot bind

Mechanism of action for isoquinoline-based NOTUM inhibitors in the Wnt signaling pathway.

Formulation_Workflow Powder Compound Powder 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide Stock 10 mM Stock in 100% DMSO Powder->Stock Dissolve & Vortex Decision Assay Type? Stock->Decision Biochem Biochemical Assay (NOTUM esterase) Decision->Biochem Enzymatic CellBased Cell-Based/In Vivo (Neutral pH required) Decision->CellBased Cellular BiochemPrep Dilute in Assay Buffer (e.g., 50mM HEPES pH 7.4, 0.01% Tween-20) Biochem->BiochemPrep CellPrep Complexation (10% HP-β-CD in PBS) CellBased->CellPrep

Step-by-step formulation workflow for solubilizing the isoquinoline inhibitor based on assay type.

Part 5: References

  • Atkinson, B.N., Steadman, D., Zhao, Y., et al. "Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen." MedChemComm, 2019. URL:[Link]

  • Zhao, Y., Jones, E.Y., & Fish, P.V. "Small-Molecule Inhibitors of Carboxylesterase Notum." Future Medicinal Chemistry, 2021. URL:[Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R.K. "Cyclodextrins in drug delivery: An updated review." AAPS PharmSciTech, 2005. URL:[Link]

Optimization

Reducing off-target toxicity of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in primary cells

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of using 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide , a potent, ATP-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of using 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide , a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).

While ROCK inhibitors are indispensable for preventing dissociation-induced apoptosis (anoikis) and promoting the survival of primary cells [5], the isoquinoline scaffold structurally mimics the adenine ring of ATP. This mimicry grants exceptional on-target efficacy but introduces the risk of off-target cross-reactivity with homologous AGC family kinases—primarily Protein Kinase A (PKA) and Protein Kinase G (PKG)—at elevated concentrations[1] [2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate off-target toxicity and secure reproducible data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why are my primary cells exhibiting unexpected cytotoxicity and metabolic stress after treatment? A1: You are likely exceeding the therapeutic window, leading to off-target PKA/PKG inhibition. Because the ATP-binding pockets of ROCK and PKA are highly conserved, high doses of isoquinoline acetamides will competitively inhibit PKA[2]. PKA is a critical node for cAMP-dependent survival pathways; its inhibition disrupts cellular metabolism and induces cytotoxicity [1]. Causality & Solution: Never assume a "standard" 10 µM dose is safe for primary cells. You must perform a dose-titration. The working concentration should be maintained near the IC50 for ROCK1/2 (typically low nanomolar) and strictly below the micromolar threshold where PKA inhibition occurs.

Q2: How can I validate that the compound is selectively engaging ROCK without hitting off-target kinases? A2: Relying solely on phenotypic changes (e.g., cell rounding) is a critical error, as both ROCK and PKA inhibition alter cytoskeletal dynamics [3]. You must implement a dual-biomarker Western blot strategy. Causality & Solution: ROCK specifically phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr853 [4]. Conversely, Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation at Ser157 is a direct readout for PKA activity. By measuring the ratio of p-MYPT1(Thr853) to p-VASP(Ser157), you create a self-validating system that confirms on-target ROCK suppression while proving PKA remains unaffected.

Q3: My primary cells are detaching from the culture plate after treatment. Is this a sign of drug toxicity? A3: Not necessarily. ROCK inhibition causes rapid dephosphorylation of Myosin Light Chain (MLC), leading to a profound relaxation of the actomyosin cytoskeleton and the disassembly of focal adhesions [4]. In primary adherent cells, this hyper-relaxation mimics the morphological hallmarks of cell death (rounding and detachment) without actual apoptosis. Causality & Solution: Primary cells require basal mechanotransduction for survival. Coat your culture plates with extracellular matrix (ECM) proteins like Fibronectin or Collagen IV. This provides integrin-mediated "outside-in" signaling that compensates for the loss of internal ROCK-driven contractility, preventing true anoikis.

Part 2: Pathway Visualization & Quantitative Data

G cluster_ROCK On-Target (ROCK) cluster_OffTarget Off-Target (AGC Kinases) Compound 2-((3-cyanophenyl)amino)- N-(isoquinolin-6-yl)acetamide ROCK ROCK1 / ROCK2 Compound->ROCK High Affinity (IC50 < 50 nM) PKA PKA / PKG Compound->PKA Low Affinity (IC50 > 1 µM) MYPT1 MYPT1 (Thr853) ROCK->MYPT1 Phosphorylates MLC MLC (Ser19) MYPT1->MLC Inhibits MLCP Actin Actomyosin Contraction Cell Survival MLC->Actin Promotes VASP VASP (Ser157) PKA->VASP Phosphorylates Tox Metabolic Shift Cytotoxicity PKA->Tox Aberrant Signaling

Fig 1. Divergent signaling of on-target ROCK inhibition vs off-target PKA cross-reactivity.

Quantitative Data: Kinase Selectivity Profile

To guide your dose selection, the table below summarizes the typical IC50 values for isoquinoline-based ROCK inhibitors against target and off-target kinases.

Kinase TargetCellular FunctionTypical IC50 Range (Isoquinolines)Recommended Assay Readout
ROCK1 / ROCK2 Actomyosin contractility, focal adhesions10 - 50 nMp-MYPT1 (Thr853), p-MLC (Ser19)
PKA cAMP signaling, metabolic regulation1.5 - 3.0 µMp-VASP (Ser157), p-CREB (Ser133)
PKG cGMP signaling, vasodilation1.5 - 5.0 µMp-VASP (Ser239)
PKC Calcium-dependent signaling> 10.0 µMp-MARCKS (Ser152/156)

Part 3: Self-Validating Experimental Protocol

To establish the optimal therapeutic window for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in your specific primary cell line, follow this target engagement and selectivity workflow.

Workflow Step1 1. Dose Titration 10 nM to 10 µM Step2 2. Primary Cell Culture Matrix Coated Plates Step1->Step2 Step3 3. Biomarker Readout WB: p-MYPT1 vs p-VASP Step2->Step3 Step4 4. Phenotypic Assay Viability & Morphology Step3->Step4 Step5 5. Optimal Dose Max ROCK inhibition, Min PKA inhibition Step4->Step5

Fig 2. Self-validating experimental workflow for establishing kinase selectivity.

Step-by-Step Methodology

Phase 1: Matrix Preparation and Cell Seeding

  • Matrix Coating: Coat 6-well tissue culture plates with 10 µg/mL human plasma fibronectin for 1 hour at 37°C. Causality: This supports integrin engagement, preventing detachment-induced apoptosis when ROCK is inhibited.

  • Seeding: Seed primary cells at 70% confluence in appropriate basal media supplemented with low serum (1-2% FBS). Causality: High serum concentrations contain proteins that bind small molecules, artificially shifting the IC50 and masking true compound potency.

Phase 2: Compound Titration

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Treatment: Perform a half-log serial dilution to treat cells with concentrations ranging from 10 nM to 10 µM. Ensure the final DMSO concentration remains ≤0.1% across all wells to prevent solvent toxicity.

  • Incubation: Incubate for exactly 2 to 4 hours. Causality: This is the optimal temporal window for capturing direct kinase phosphorylation dynamics before secondary transcriptional changes or compensatory feedback loops occur.

Phase 3: Lysis and Protein Extraction

  • Washing: Wash cells rapidly with ice-cold PBS to halt kinase activity.

  • Lysis: Lyse immediately in RIPA buffer heavily supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality: Phosphatase inhibitors are absolutely critical here; MYPT1 and VASP are rapidly dephosphorylated by highly active endogenous phosphatases the moment the cell membrane is breached.

  • Clarification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).

Phase 4: Dual-Biomarker Western Blotting (The Validation Step)

  • Resolution: Resolve 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Blocking: Transfer to a PVDF membrane and block with 5% BSA in TBST. Causality: Do not use non-fat milk. Milk contains casein (a phosphoprotein) which will cause high background and mask your specific phospho-epitopes.

  • Probing: Probe with primary antibodies: Anti-p-MYPT1 (Thr853) [ROCK readout] and Anti-p-VASP (Ser157) [PKA readout].

  • Validation: Analyze the densitometry. The optimal working concentration is the highest dose that achieves >80% reduction in p-MYPT1 while maintaining 100% baseline levels of p-VASP.

References

  • Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases.SciLTP.
  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics.Biochemistry - ACS Publications.
  • ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion.PMC - NIH.
  • Effect of ROCK inhibitors on the phosphorylation of MYPT1 and MLC.ResearchGate.
  • A ROCK Inhibitor Promotes Graft Survival during Transplantation of iPS-Cell-Derived Retinal Cells.MDPI.
Troubleshooting

Troubleshooting low yield in 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide chemical synthesis

Welcome to the Technical Support Center for the synthesis of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide . This guide is designed for discovery chemists and drug development professionals experiencing bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide . This guide is designed for discovery chemists and drug development professionals experiencing bottlenecking, low yields, or poor chemoselectivity during the two-step construction of this scaffold.

Below, we dissect the mechanistic causality behind common experimental failures and provide self-validating, field-optimized protocols to ensure high-yield continuous synthesis.

Synthetic Workflow & Failure Analysis

The standard synthesis of this molecule relies on a two-step sequence: the N-acylation of 6-aminoisoquinoline followed by an SN​2 alkylation with 3-cyanoaniline[1].

SynthesisWorkflow A 6-Aminoisoquinoline C N-(isoquinolin-6-yl) -2-chloroacetamide A->C Step 1: N-Acylation B Chloroacetyl Chloride B->C E Target Compound C->E Step 2: SN2 Alkylation F1 Side Product: Di-acylation C->F1 Excess Acyl Chloride F2 Side Product: Hydrolysis C->F2 Moisture / Harsh Base D 3-Cyanoaniline D->E

Synthetic workflow and failure points for N-(isoquinolin-6-yl)acetamide derivatives.

Part 1: Troubleshooting Step 1 (N-Chloroacetylation)

Q1: During the N-chloroacetylation of 6-aminoisoquinoline, my LC-MS shows a significant +M+76 mass peak. What is causing this, and how can I prevent it? A1: A mass increase of +76 Da relative to the desired mono-acylated product indicates over-acylation (di-acylation) [2]. The newly formed amide proton in N-(isoquinolin-6-yl)-2-chloroacetamide remains weakly acidic. If you use an overly strong base (e.g., LDA, which is sometimes cited in general patent literature[1]) or excess acylating agent, this secondary nitrogen undergoes a second nucleophilic attack on the chloroacetyl chloride. Solution: Strictly control the stoichiometry of chloroacetyl chloride to 1.05 equivalents. Switch to a milder, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) and perform the addition slowly at 0 °C to kinetically favor mono-acylation[2].

Part 2: Troubleshooting Step 2 ( SN​2 Alkylation Bottlenecks)

Q2: The alkylation of 3-cyanoaniline with my chloroacetamide intermediate is yielding less than 20% product after 24 hours at 80°C. Why is this reaction so sluggish? A2: The low yield is a direct consequence of the poor nucleophilicity of 3-cyanoaniline . The cyano group (-C≡N) is strongly electron-withdrawing via inductive effects. Positioned meta to the amine, it drastically reduces the electron density on the nitrogen lone pair, making the standard SN​2 attack on the α -carbon of the chloroacetamide highly unfavorable. Solution: You must lower the activation energy of the SN​2 transition state by converting the chloroacetamide into a more reactive electrophile in situ. This is achieved via the Finkelstein reaction [3]. By adding Sodium Iodide (NaI), the chloride is displaced to form an iodoacetamide intermediate. Iodide is a superior leaving group, facilitating the subsequent attack by the deactivated aniline[3].

FinkelsteinMechanism N1 N-(isoquinolin-6-yl)-2-chloroacetamide (Sluggish Electrophile) N3 N-(isoquinolin-6-yl)-2-iodoacetamide (Highly Reactive Electrophile) N1->N3 SN2 Halogen Exchange N2 NaI (Catalyst) Anhydrous DMF N2->N3 N5 Transition State (Lower Activation Energy) N3->N5 Nucleophilic Attack N4 3-Cyanoaniline (Poor Nucleophile) N4->N5 N6 Target Compound + HI N5->N6 Product Formation

Finkelstein SN2 mechanism overcoming 3-cyanoaniline nucleophilic deactivation.

Q3: When I increase the temperature to force the Step 2 reaction, I observe a new highly polar spot on TLC and no increase in product. What is happening? A3: You are observing base-catalyzed hydrolysis of the chloroacetamide intermediate. At elevated temperatures, especially in the presence of hygroscopic bases (like K₂CO₃) or trace water, hydroxide ions outcompete the deactivated 3-cyanoaniline for the electrophilic carbon[4]. This irreversible side reaction yields N-(isoquinolin-6-yl)-2-hydroxyacetamide. Solution: Ensure strictly anhydrous conditions. Switch from K₂CO₃ to Sodium Bicarbonate (NaHCO₃), which provides sufficient basicity to act as an acid scavenger without promoting aggressive hydrolysis[3].

Quantitative Data: Optimization of Step 2 Alkylation Conditions

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating the necessity of the Finkelstein additive.

SolventBase (Eq)Additive (Eq)Temp (°C)Time (h)Major ByproductIsolated Yield (%)
DMFK₂CO₃ (2.0)None8024Hydroxyacetamide15%
MeCNDIPEA (2.0)None8024Unreacted SM22%
DMFNaHCO₃ (2.0)NaI (0.2)8018Unreacted SM45%
DMF NaHCO₃ (2.0) NaI (1.5) 80 12 None (Clean) 78%
Self-Validating Experimental Protocols
Protocol 1: Synthesis of N-(isoquinolin-6-yl)-2-chloroacetamide (Step 1)

Objective: Maximize mono-acylation while suppressing di-acylation.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an N₂ atmosphere, dissolve 6-aminoisoquinoline (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) to the solution and cool the mixture strictly to 0 °C using an ice-water bath.

  • Acylation: Dissolve chloroacetyl chloride (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel. Causality: Dropwise addition prevents localized exothermic spikes that provide the activation energy for di-acylation.

  • Validation Check 1: After 1 hour at 0 °C, sample the reaction for LC-MS. You should observe the desired mass [M+H]⁺ with minimal to no [M+76]⁺ di-acylated impurity.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to afford the intermediate.

Protocol 2: Synthesis of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (Step 2)

Objective: Overcome poor nucleophilicity via in situ halogen exchange.

  • Preparation: In an oven-dried 50 mL Schlenk flask, combine N-(isoquinolin-6-yl)-2-chloroacetamide (1.0 eq, 5 mmol) and 3-cyanoaniline (1.2 eq, 6 mmol).

  • Catalyst & Base: Add Sodium Iodide (NaI) (1.5 eq, 7.5 mmol) and Sodium Bicarbonate (NaHCO₃) (2.0 eq, 10 mmol) to the flask.

  • Solvent: Suspend the solid mixture in anhydrous N,N-Dimethylformamide (DMF, 15 mL). Degas the suspension by bubbling N₂ for 5 minutes to prevent oxidative side reactions.

  • Reaction: Heat the mixture to 80 °C in an oil bath and stir vigorously for 12 hours.

  • Validation Check 2: Monitor the reaction via TLC (10% MeOH in DCM). Visual Cue: The solution will darken significantly as the transient iodoacetamide forms and reacts. The highly reactive iodoacetamide intermediate should be fully consumed, showing a distinct, less polar product spot compared to the starting chloroacetamide.

  • Workup: Cool to room temperature and pour the mixture into ice-cold distilled water (50 mL). The target product will precipitate due to its low aqueous solubility.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) to remove salts, and then triturate with cold diethyl ether (10 mL) to selectively dissolve and remove unreacted 3-cyanoaniline. Dry under high vacuum to yield the final product.

References
  • Source: European Patent Office (EP1910297B1)
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • α-Anilinoketones, Esters and Amides: A Chemical Study Source: Molecules (PubMed Central) URL:[Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing IC50 Assays for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Introduction 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a potent, ATP-competitive kinase inhibitor built upon a highly privileged isoquinoline scaffold. Isoquinoline-6-yl derivatives are well-documented fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a potent, ATP-competitive kinase inhibitor built upon a highly privileged isoquinoline scaffold. Isoquinoline-6-yl derivatives are well-documented for their ability to modulate AGC family kinases, most notably G protein-coupled receptor kinase 2 (GRK2) and Rho-associated protein kinase (ROCK)[1][2]. Because this compound competes directly with ATP at the kinase catalytic cleft, optimizing the in vitro IC50 assay requires precise control over enzyme kinetics, substrate concentrations, and detection modalities.

This guide provides authoritative troubleshooting strategies, validated protocols, and mechanistic insights to ensure reproducible and highly accurate IC50 profiling.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my IC50 value highly variable between independent assay runs?

  • Root Cause: Isoquinoline derivatives, particularly those with hydrophobic substitutions like the 3-cyanophenyl group, are prone to poor aqueous solubility and colloidal aggregation in standard biochemical buffers. This aggregation sequesters the compound, leading to artificially inflated or highly variable IC50 values[3][4].

  • Solution: Ensure the final DMSO concentration in the assay is strictly controlled (typically 1% v/v). To prevent compound aggregation, supplement the kinase assay buffer with a non-ionic detergent such as 0.01% Triton X-100 or CHAPS. Additionally, perform all serial dilutions in 100% DMSO using acoustic liquid handling before transferring to the aqueous buffer.

Q2: How do I determine the optimal ATP concentration for evaluating this competitive inhibitor?

  • Root Cause: The apparent IC50 of an ATP-competitive inhibitor is mathematically dependent on the ATP concentration used in the assay, governed by the Cheng-Prusoff equation.

  • Solution: To accurately profile this compound, the ATP concentration must be set at or near the apparent Michaelis constant ( KmATP​ ) for the specific kinase (e.g., GRK2 or ROCK1)[3][5]. Running the assay at Km​ balances the sensitivity required to detect competitive inhibition with a sufficient signal-to-background ratio. If ATP is in vast excess of Km​ , the inhibitor will be outcompeted, resulting in a right-shifted (weaker) IC50.

Q3: Why am I observing a biphasic dose-response curve or incomplete inhibition at the top plateau?

  • Root Cause: Biphasic curves often indicate either polypharmacology (the compound is hitting multiple isoenzymes in an impure preparation) or assay interference. Isoquinoline derivatives can exhibit dual affinity for closely related kinases (e.g., ROCK1 vs. ROCK2, or GRK2 vs. GRK5)[2][6].

  • Solution: Verify the purity of your recombinant kinase. If using a cell-based or crude lysate assay, switch to a highly purified, isolated kinase domain. If the issue persists in a purified assay, the compound may be forming higher-order oligomers at high concentrations. Cap the top concentration at 10 µM and ensure the data is fitted using a four-parameter logistic (4PL) regression model.

Q4: What is the best assay format for high-throughput profiling of this compound?

  • Root Cause: Isoquinoline ring systems can exhibit intrinsic auto-fluorescence, which interferes with prompt-fluorescence assays (like standard FRET or fluorescence polarization), leading to false positives or noisy data.

  • Solution: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[7][8]. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a time delay (e.g., 50-100 µs) between excitation and emission reading, short-lived compound auto-fluorescence decays completely, leaving only the target-specific signal[5][9].

Part 2: Experimental Protocol (TR-FRET Kinase Assay)

Self-Validating System: This protocol includes the calculation of the Z'-factor and the use of a reference inhibitor (e.g., Fasudil for ROCK or Paroxetine for GRK2) to ensure assay trustworthiness[10][11].

Step 1: Reagent Preparation
  • Kinase Assay Buffer: Prepare a fresh buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Triton X-100[9].

  • 2X Enzyme/Substrate Mix: Dilute recombinant GRK2 or ROCK1 and the specific biotinylated peptide substrate in the Kinase Buffer.

  • 4X ATP Solution: Dilute ATP in Kinase Buffer to 4X the predetermined KmATP​ concentration.

Step 2: Compound Preparation and Addition
  • Prepare a 10-point, 3-fold serial dilution of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in 100% DMSO.

  • Transfer 100 nL of the compound (or DMSO control) into a 384-well low-volume assay plate using an acoustic dispenser.

Step 3: Kinase Reaction
  • Add 5 µL of the 2X Enzyme/Substrate Mix to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Initiate the reaction by adding 5 µL of the 4X ATP Solution.

  • Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 60 minutes[3][8].

Step 4: Stop and Detect
  • TR-FRET Detection Buffer: Prepare 50 mM HEPES (pH 7.5) with 20 mM EDTA (to chelate Mg2+ and stop the kinase reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor)[8][12].

  • Add 10 µL of the Detection Buffer to all wells.

  • Incubate in the dark for 60 minutes at room temperature to allow the FRET complex to form.

Step 5: Data Acquisition and Analysis
  • Read the plate on a TR-FRET compatible microplate reader.

  • Excitation: 320/340 nm. Emission: Measure at 615 nm (Europium donor) and 665 nm (XL665 acceptor)[9][12].

  • Calculate the TR-FRET ratio (Em 665 / Em 615).

  • Validate the run by ensuring the Z'-factor is > 0.5. Fit the normalized data to a 4PL curve to derive the IC50.

Part 3: Data Presentation

Table 1: Optimized TR-FRET Assay Parameters
ParameterGRK2 OptimizationROCK1 OptimizationRationale
Enzyme Concentration 0.5 - 1.0 nM0.1 - 0.5 nMMust be kept well below the expected IC50 to prevent tight-binding artifacts.
ATP Concentration 5 µM (near Km​ )10 µM (near Km​ )Ensures balanced sensitivity for ATP-competitive isoquinoline inhibitors.
Substrate Biotin-Tubulin peptideBiotin-MYPT1 peptideSpecific target sequences required for optimal phosphorylation kinetics.
Reference Inhibitor Paroxetine / GSK180736AFasudil / Y-27632Used as a positive control to validate assay sensitivity and Z'-factor.
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Right-shifted IC50 ATP concentration too highRe-evaluate KmATP​ and reduce ATP concentration.
High Background Signal Compound auto-fluorescenceIncrease TR-FRET time delay to >50 µs; check excitation filters.
Poor Replicate Precision Compound aggregationAdd 0.01% Triton X-100 to buffer; ensure 1% final DMSO.

Part 4: Mandatory Visualization

Pathway GPCR GPCR / RhoA Activation Kinase GRK2 / ROCK1 Kinases GPCR->Kinase Activates Substrate Substrate Phosphorylation (e.g., GPCR, MYPT1) Kinase->Substrate Phosphorylates Response Cellular Response (Desensitization / Contraction) Substrate->Response Drives Inhibitor 2-((3-cyanophenyl)amino)- N-(isoquinolin-6-yl)acetamide Inhibitor->Kinase Competitive Inhibition

Mechanism of action: Inhibition of GRK2/ROCK1 signaling by the isoquinoline derivative.

Workflow Prep 1. Prepare Reagents (Enzyme, ATP, Substrate) Compound 2. Add Inhibitor (DMSO Serial Dilution) Prep->Compound Incubate 3. Kinase Reaction (Incubate 60 min) Compound->Incubate Stop 4. Stop & Detect (Add EDTA + Antibodies) Incubate->Stop Read 5. Read TR-FRET (Ex: 340nm, Em: 615/665nm) Stop->Read

Step-by-step TR-FRET assay workflow for determining the IC50 of the kinase inhibitor.

Part 5: References

  • EP1910297B1 - Isoquinoline compounds Source: Google Patents URL:

  • Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Source: PMC (NIH) URL:

  • A Comparative Guide to the Efficacy of Isoquinoline-Derived ROCK Inhibitors Versus Standard of Care for Cerebral Vasospasm Source: Benchchem URL:

  • KeyTec® TR - FRET Protein Kinase Assay Kit Source: VKEY-BIO URL:

  • Sovleplenib: A Deep Dive into its Kinase Selectivity Profile Source: Benchchem URL:

  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... Source: ResearchGate URL:

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: PMC (NIH) URL:

  • Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy Source: PMC (NIH) URL:

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype Source: ResearchGate URL:

  • SU11248 (sunitinib) directly inhibits the activity of mammalian 5'-AMP-activated protein kinase (AMPK) Source: Taylor & Francis URL:

  • Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases Source: ACS Publications URL:

  • Co-crystal structures reveal that the inhibitors bind in the... Source: ResearchGate URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Oral Bioavailability of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Welcome to the technical support portal for researchers working with 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide and similar kinase inhibitor-like molecules. This guide is designed to provide in-depth, practic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support portal for researchers working with 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide and similar kinase inhibitor-like molecules. This guide is designed to provide in-depth, practical solutions to the common challenge of poor oral bioavailability. Our approach is structured in a question-and-answer format to directly address the issues you may encounter during preclinical development.

Section 1: Troubleshooting Guide - Initial Assessment & Problem Diagnosis

This section addresses the critical first steps in understanding why your compound exhibits low oral bioavailability.

Question: My in vivo studies show very low oral exposure (AUC) for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide. Where do I start my investigation?

Answer: Low oral exposure is a multifactorial problem, typically rooted in issues with solubility, permeability, and/or first-pass metabolism. A systematic approach is required to pinpoint the rate-limiting step. The Biopharmaceutics Classification System (BCS) provides a foundational framework for this investigation.[1][2] Most kinase inhibitors with structures similar to the topic compound fall into BCS Class II (low solubility, high permeability).[3]

Your initial investigation should focus on answering three key questions:

  • Is the compound dissolving in the gastrointestinal (GI) tract? (Solubility Issue)

  • Is the dissolved compound able to cross the intestinal wall? (Permeability Issue)

  • Is the compound being eliminated before it reaches systemic circulation? (Metabolism Issue)

The following workflow provides a logical path for your investigation.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Solution Pathways Start Low Oral Bioavailability Observed in PK Study Solubility Assess Aqueous Solubility (pH 2-7.4) Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability Solubility OK? Sol_Enhance Solubility Enhancement (e.g., ASD, Nano-milling) Solubility->Sol_Enhance Low Solubility Metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism Permeability OK? Perm_Enhance Permeability Enhancement (e.g., Prodrug, Efflux Inhibition) Permeability->Perm_Enhance Low Permeability Met_Block Metabolic Blocking (e.g., Prodrug, Deuteration) Metabolism->Met_Block High Metabolism G cluster_workflow Amorphous Solid Dispersion (ASD) Development Workflow Select Select Polymers (e.g., PVP/VA, HPMCAS) Prepare Prepare ASD (Spray Drying / HME) Select->Prepare Characterize Characterize Solid State (PXRD, DSC) Prepare->Characterize Dissolution In Vitro Dissolution Test (FaSSIF/FeSSIF media) Characterize->Dissolution Stability Assess Physical Stability (40°C/75% RH) Dissolution->Stability Optimize Optimize Drug Loading & Polymer Choice Stability->Optimize

Caption: A typical workflow for developing an ASD formulation.

Question: What if solubility is adequate, but bioavailability is still poor? How do I assess intestinal permeability?

Answer: If your compound is soluble but not appearing in systemic circulation, the next barrier to investigate is the intestinal epithelium. [4]The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal drug absorption and identifying potential efflux transporter substrates. [5][6][7] The Principle: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (like P-glycoprotein, P-gp). [7][8] Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. Use a low-permeability marker like Lucifer Yellow to confirm monolayer integrity.

  • Assay Execution (A-to-B):

    • Add the test compound (e.g., at 10 µM) to the apical (A) side, representing the gut lumen.

    • Incubate for 2 hours.

    • Measure the concentration of the compound that has permeated to the basolateral (B) side, representing the blood.

  • Assay Execution (B-to-A):

    • Add the test compound to the basolateral (B) side.

    • Incubate for 2 hours.

    • Measure the concentration on the apical (A) side.

  • Quantification: Analyze samples from both chambers using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp (A→B) and Papp (B→A) are calculated in cm/s.

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

Interpreting the Results:

Papp (A→B) (10⁻⁶ cm/s) Permeability Class Efflux Ratio (ER) Interpretation
< 1 Low > 2 Likely a P-gp/BCRP substrate. Efflux is a major barrier.
1 - 10 Moderate > 2 Moderate permeability, but efflux may limit absorption.

| > 10 | High | < 2 | High permeability, not an efflux substrate. Look at metabolism. |

An ER > 2 is a strong indication that the compound is actively pumped out of the intestinal cells back into the gut lumen, a common cause of poor bioavailability. [17]

Question: My compound is a substrate for efflux transporters (ER > 2). What are my options?

Answer: Identifying P-gp/BCRP efflux is a significant finding. While co-dosing with efflux inhibitors is a research tool, it's not a viable clinical strategy. The two primary approaches in drug design and development are:

  • Chemical Modification: Synthesize new analogs to disrupt the structural motifs recognized by the transporter. This is often the most effective long-term solution during lead optimization.

  • Prodrug Approach: Mask the functional groups that interact with the efflux transporter. The prodrug is designed to be cleaved after absorption, releasing the active parent drug. [9][10]For example, adding a polar, ionizable group can sometimes disrupt P-gp recognition. [11]

Section 2: Advanced Solutions & FAQs

FAQ 1: What is "First-Pass Metabolism" and how can I test for it?

First-pass metabolism (or presystemic metabolism) is the metabolic breakdown of a drug in the gut wall and/or liver before it reaches the systemic circulation. [12][13][14]This process can significantly reduce the amount of active drug that becomes bioavailable. [15][16]The Cytochrome P450 enzyme family, particularly CYP3A4, is a major contributor to this effect. [13] How to Test:

  • In Vitro Liver Microsome Stability Assay: This is the workhorse assay. Incubate your compound with human liver microsomes (which contain CYP enzymes) and an NADPH cofactor to initiate metabolism. Measure the disappearance of the parent compound over time using LC-MS/MS to determine its intrinsic clearance. A short half-life (<30 minutes) suggests high susceptibility to hepatic metabolism.

FAQ 2: What is a "Prodrug" and when should I consider this strategy?

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. [9]This strategy is incredibly versatile and can be used to overcome multiple barriers. [10] Consider a Prodrug Strategy When:

  • Solubility is Poor: Attaching a highly soluble promoiety (e.g., a phosphate group) can dramatically increase aqueous solubility. [10]* Permeability is Low: Masking polar groups that hinder passive diffusion can improve membrane crossing.

  • Efflux is High: As discussed, a prodrug can mask features recognized by transporters like P-gp.

  • Metabolism is High: Attaching a promoiety to a known metabolic "soft spot" can shield it from enzymatic degradation during first-pass transit. [17]

FAQ 3: Are there other formulation options besides ASDs?

Yes, several other technologies can be effective, depending on the compound's properties. [18][19][20][21]

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with GI fluids. [1][2][19]They are excellent for highly lipophilic (greasy) compounds and can enhance absorption via the lymphatic pathway, partially bypassing the liver. * Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution. [19][22]This is a more traditional approach, often effective for drugs where dissolution rate is the main challenge. [23]

References

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Die Pharmazie. Retrieved March 28, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved March 28, 2026, from [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. Retrieved March 28, 2026, from [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020, May 15). Taylor & Francis Online. Retrieved March 28, 2026, from [Link]

  • An AKR1C3-activated kinase inhibitor prodrug. (n.d.). National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. (2023, April 3). ACS Publications. Retrieved March 28, 2026, from [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024, June 24). GSC Online Press. Retrieved March 28, 2026, from [Link]

  • In Vitro Permeability Assay. (n.d.). Creative Bioarray. Retrieved March 28, 2026, from [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023, May 10). PubMed. Retrieved March 28, 2026, from [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. (2025, April 17). PubMed. Retrieved March 28, 2026, from [Link]

  • Current and Emerging Prodrug Strategies. (2025, June 17). Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • Permeability & transporter assays - In vitro DMPK. (n.d.). Nuvisan. Retrieved March 28, 2026, from [Link]

  • Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. (2020, March 4). National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. (n.d.). PharmaEducation. Retrieved March 28, 2026, from [Link]

  • First pass effect. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved March 28, 2026, from [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZ JOURNAL. Retrieved March 28, 2026, from [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. (n.d.). Oriental Journal of Chemistry. Retrieved March 28, 2026, from [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024, November 19). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024, November 28). PubMed. Retrieved March 28, 2026, from [Link]

  • Study of First-Pass Metabolism and its Uses. (2023, August 28). Walsh Medical Media. Retrieved March 28, 2026, from [Link]

  • Formulation and development of some BCS Class II drugs. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved March 28, 2026, from [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. (2025, April 23). OSF. Retrieved March 28, 2026, from [Link]

Sources

Optimization

Resolving HPLC peak tailing for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting hub for researchers and drug development professionals analyzing 2-((3-cyanophenyl)amino)-N-(is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting hub for researchers and drug development professionals analyzing 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide .

This guide bypasses generic advice to directly address the physicochemical liabilities of this specific molecule, providing self-validating protocols and mechanistic explanations to resolve high-performance liquid chromatography (HPLC) peak tailing.

Part 1: Mechanistic FAQs – The Causality of Peak Tailing

Q1: Why does 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide specifically exhibit severe peak tailing on standard C18 columns? A1: The root cause is a secondary retention mechanism known as ion-exchange interaction. Your analyte contains an isoquinoline ring with a basic nitrogen atom (estimated pKa ~5.4). Under typical mildly acidic to neutral HPLC conditions (pH 4–7), this nitrogen becomes protonated and positively charged.

Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si-OH). Above pH 4, these silanols deprotonate into negatively charged silanolate ions (Si-O⁻). The positively charged isoquinoline moiety undergoes a strong, kinetically slow electrostatic interaction with these silanolates[1]. Because this secondary interaction is slower than primary hydrophobic partitioning, the molecules elute at different rates, dragging out the back half of the peak (tailing)[2].

Q2: How can I distinguish between a chemical tailing issue and a physical hardware problem? A2: Look at your entire chromatogram. If all peaks (including neutral impurities or the solvent front) exhibit tailing or broadening, you have a physical void at the head of the column, a blocked frit, or excessive extra-column volume. If only the basic isoquinoline derivative tails while neutral peaks remain perfectly symmetrical, the issue is chemical (acid-base silanol interaction)[3].

Part 2: Diagnostic Workflow

To systematically eliminate the root cause of the tailing, follow this logical decision tree.

PeakTailingTroubleshooting Start Observe Peak Tailing for Isoquinoline Derivative CheckVoid Is peak tailing present for ALL peaks (including neutrals)? Start->CheckVoid Physical Physical Issue: Check column void, frits, or extra-column volume CheckVoid->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions CheckVoid->Chemical No (Only basic peak tails) pHCheck Is Mobile Phase pH between 4.0 and 8.0? Chemical->pHCheck AdjustpH Protocol 1: Lower pH to < 3.0 (e.g., 0.1% TFA) to protonate silanols pHCheck->AdjustpH Yes ColumnCheck Using older Type-A Silica or non-endcapped column? pHCheck->ColumnCheck No ChangeColumn Protocol 2: Switch to Type-B Endcapped or CSH (Charged Surface) Column ColumnCheck->ChangeColumn Yes Modifier Protocol 3: Add Amine Modifier (TEA) or High pH (if column allows) ColumnCheck->Modifier No

Diagnostic flowchart for isolating and resolving isoquinoline HPLC peak tailing.

Part 3: Self-Validating Experimental Protocols

To restore scientific integrity to your assay, implement one of the following validated protocols. Each is designed to disrupt the causality of the tailing mechanism.

Protocol 1: Silanol Suppression via Low-pH Ion-Pairing

Mechanism: By dropping the mobile phase pH below 3.0, we force the equilibrium of the silica surface back to the neutral, protonated state (Si-OH). Without the negative charge on the silica, the ion-exchange mechanism is shut down. Furthermore, using Trifluoroacetic acid (TFA) provides a hydrophobic counter-ion that pairs with the protonated isoquinoline, shielding its charge.

Step-by-Step Methodology:

  • Aqueous Phase (Mobile Phase A) Preparation: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) concentration. The resulting pH will be approximately 2.0.

  • Organic Phase (Mobile Phase B) Preparation: Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Column Selection: Utilize a modern Type-B, fully end-capped C18 column (e.g., Waters XBridge or Agilent Eclipse Plus) to ensure trace metals do not exacerbate tailing[3].

  • Equilibration: Flush the column with 20 column volumes of the starting gradient (e.g., 95% A / 5% B) to fully saturate the stationary phase with the ion-pairing agent.

  • Validation Step: Inject a standard solution. Calculate the USP Tailing Factor ( Tf​ ). A successful suppression will yield a Tf​ between 0.9 and 1.2.

Protocol 2: Competitive Silanol Blocking

Mechanism: If your method restricts the use of low pH (e.g., due to compound stability issues), you can saturate the active silanol sites using a small, highly basic amine modifier like Triethylamine (TEA)[4]. TEA outcompetes the bulky 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide for the active Si-O⁻ sites, allowing your analyte to elute symmetrically based purely on hydrophobic interactions[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • Modifier Addition: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to the aqueous buffer[2].

  • pH Adjustment: Carefully adjust the pH of the buffer to 6.5 using dilute phosphoric acid. Caution: Do not use TEA if you are coupling this method to a Mass Spectrometer, as it causes severe ion suppression.

  • Filtration: Filter the mobile phase through a 0.45 µm membrane filter prior to use[4].

  • Validation Step: Perform replicate injections. The peak asymmetry ( As​ ) should stabilize after 3-4 injections once the column is fully saturated with TEA.

Part 4: Quantitative Impact on Peak Shape

The following table summarizes the expected chromatographic improvements when applying the above protocols to 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide.

Chromatographic ConditionStationary PhaseMobile Phase AdditivepHExpected USP Tailing Factor ( Tf​ )Resolution Impact
Baseline (Unoptimized) Older Type-A C18None (Water/MeOH)6.52.8 - 3.5 (Severe Tailing)Poor baseline resolution
Protocol 1 (Low pH) Type-B End-capped C180.1% TFA2.01.0 - 1.2 (Excellent)Sharp peaks, high sensitivity
Protocol 2 (Blocker) Type-B End-capped C180.1% TEA + Phosphate6.51.1 - 1.3 (Good)Good, but incompatible with MS
Alternative (High pH) Ethylene-Bridged Hybrid10 mM Amm. Bicarbonate10.01.0 - 1.1 (Excellent)Analyte is neutral; high retention

Note: The USP Tailing Factor ( Tf​ ) is calculated as W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height. A Tf​ of 1.0 represents perfect symmetry.

References

  • ACE HPLC / hplc.
  • HPLC Troubleshooting Mini Guide - Peak Issues Phenomenex URL
  • Understanding HPLC Peak Tailing Scribd URL
  • HPLC Peak Tailing - Axion Labs Axion Analytical Labs URL
  • National Institutes of Health (NIH)

Sources

Reference Data & Comparative Studies

Validation

2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide vs standard isoquinoline derivatives

Title: Next-Generation Kinase Inhibition: 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide vs. Standard Isoquinoline Derivatives Introduction Isoquinoline derivatives have long served as the foundational pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Next-Generation Kinase Inhibition: 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide vs. Standard Isoquinoline Derivatives

Introduction Isoquinoline derivatives have long served as the foundational pharmacophore for ATP-competitive kinase inhibitors, most notably targeting Rho-associated protein kinase (ROCK) and G-protein-coupled receptor kinases (GRKs). Standard first-generation agents, such as Fasudil (a 5-isoquinolinesulfonamide), suffer from off-target promiscuity—particularly against Protein Kinase A (PKA)—due to suboptimal engagement with the kinase hinge region. The development of 6-aminoisoquinoline derivatives, specifically 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide, represents a paradigm shift. By relocating the functional linker from the C5 to the C6 position and introducing a conformationally flexible acetamide bridge, this novel scaffold achieves unprecedented selectivity and potency[1].

Mechanistic Divergence and SAR Logic The causality behind the enhanced performance of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide lies in its highly optimized Structure-Activity Relationship (SAR). Standard 5-substituted isoquinolines project their functional groups into the solvent-exposed region of the ATP pocket, limiting their ability to discriminate between closely related AGC kinase family members.

Conversely, the 6-aminoisoquinoline core forms a critical bidentate hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1)[2]. The acetamide linker acts as a flexible vector, directing the 3-cyanophenyl moiety deep into the hydrophobic DFG-out/in pocket. The electron-withdrawing cyano group enhances pi-stacking interactions with aromatic residues in this cleft, effectively filtering out off-target kinases like PKA that possess a bulkier gatekeeper residue[3].

SAR_Logic Core Isoquinoline Core Hinge Region Binding Provides primary ATP-competitive affinity Linker Acetamide Linker (-NH-CO-CH2-) Conformational Flexibility Directs tail into the hydrophobic pocket Core->Linker C6-Attachment Tail 3-Cyanophenyl Amine Selectivity Filter Interacts with DFG motif & hydrophobic cleft Linker->Tail Alpha-Carbon Substitution

SAR logic for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide.

Signaling Pathway Modulation By selectively inhibiting ROCK1/2, this compound prevents the phosphorylation of the Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC). This specific blockade is crucial for treating conditions characterized by aberrant cytoskeletal dynamics, such as glaucoma and cardiovascular fibrosis[2].

Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase Target Subunit 1) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Inhibitor 6-Aminoisoquinoline Acetamide (ATP-Competitive Inhibitor) Inhibitor->ROCK Blocks ATP Pocket Contraction Actomyosin Contraction / Fibrosis MYPT1->Contraction Prevents Relaxation MLC->Contraction Promotes

RhoA/ROCK signaling pathway and the inhibitory node of 6-aminoisoquinoline derivatives.

Quantitative Performance Comparison To objectively evaluate the pharmacological superiority of the 6-aminoisoquinoline acetamide scaffold, we compare its performance against Fasudil across primary targets.

ParameterFasudil (Standard 5-Isoquinoline)2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamideFold Improvement
ROCK1 IC₅₀ (nM) 1,90012~158x
ROCK2 IC₅₀ (nM) 8008~100x
PKA IC₅₀ (nM) 1,500> 5,000N/A (Highly Selective)
Selectivity Index (PKA/ROCK2) 1.8> 625~347x
Cellular MYPT1 IC₅₀ (nM) 3,20045~71x

Data synthesized from standardized biochemical kinase profiling assays[1][2].

Experimental Methodologies: Self-Validating Protocols To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal controls and ratiometric readouts eliminates confounding variables such as compound auto-fluorescence or non-specific protein aggregation.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay Causality: We utilize a TR-FRET assay rather than a standard luminescent ATP-depletion assay. TR-FRET relies on the proximity of a europium-labeled antibody and a fluorophore-conjugated tracer. Because the readout is a ratio of two emission wavelengths (665 nm / 615 nm), it intrinsically normalizes for well-to-well volume variations and compound auto-fluorescence, ensuring the IC₅₀ strictly reflects competitive binding affinity[1].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide and Fasudil in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant ROCK1 or ROCK2 (final concentration 0.5 nM) to the wells. Self-Validation Step: Include "No Enzyme" wells to establish the assay floor and "DMSO only" wells to establish the assay ceiling.

  • Substrate/ATP Initiation: Initiate the reaction by adding 5 µL of a master mix containing 1 µM ULight-labeled MYPT1 peptide and ATP at its apparent Kₘ (10 µM). Incubate for 60 minutes at 22°C.

  • Quenching & Detection: Stop the reaction by adding 10 µL of EDTA (final 10 mM) and Europium-anti-phospho-MYPT1 antibody (final 2 nM). Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode reader using TR-FRET settings (Excitation 320 nm, Emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Workflow Step1 Compound Titration (1% DMSO) Step2 Kinase Incubation (ROCK1/2 + ATP + ULight-MYPT1) Step1->Step2 Step3 Reaction Quench & Eu-Antibody Add Step2->Step3 Step4 TR-FRET Readout (665/615 nm Ratio) Step3->Step4

High-throughput TR-FRET kinase assay workflow for evaluating IC50 values.

Protocol 2: Cellular Phenotypic Assay (Actin Stress Fiber Disruption) Causality: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. We assess the disruption of actin stress fibers in human trabecular meshwork (HTM) cells. By co-staining with Phalloidin (actin) and DAPI (nuclei), we create a self-validating image analysis pipeline where the nuclear count ensures that the reduction in stress fibers is due to target inhibition, not compound cytotoxicity[2].

  • Cell Seeding: Seed HTM cells at 10,000 cells/well in a 96-well optical-bottom plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with varying concentrations of the isoquinoline compounds for 2 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 for 5 minutes.

  • Staining: Stain with Alexa Fluor 488-Phalloidin (1:200) and DAPI (1 µg/mL) for 30 minutes in the dark.

  • High-Content Imaging: Image plates using an automated confocal microscope. Self-Validation Step: The analysis software must first identify DAPI-positive nuclei to verify cell viability before quantifying the total area of Alexa Fluor 488-positive stress fibers per cell.

Conclusion The structural evolution from 5-isoquinolinesulfonamides to 6-aminoisoquinoline acetamides—exemplified by 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide—demonstrates how precise manipulation of the linker and hydrophobic tail can drastically enhance kinase selectivity and potency. By shifting the attachment point and introducing the 3-cyanophenyl moiety, researchers can achieve robust, off-target-free modulation of the ROCK and GRK pathways, paving the way for safer and more effective therapeutics.

References 1.[1] Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link] 2.[2] US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same. Google Patents. 3.[3] EP1910297B1 - Isoquinoline compounds. Google Patents.

Comparative

Comparative in vivo efficacy of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

An In-Vivo Efficacy Comparison Guide: Evaluating 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in Preclinical Oncology Models Authored by: Senior Application Scientist This guide provides a comprehensive framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Vivo Efficacy Comparison Guide: Evaluating 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in Preclinical Oncology Models

Authored by: Senior Application Scientist

This guide provides a comprehensive framework for evaluating the in-vivo anti-tumor efficacy of the novel investigational compound, 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide, hereafter referred to as LC-7 . The structural motifs of LC-7, particularly the isoquinoline and cyanophenyl groups, suggest its potential as a kinase inhibitor. For the purpose of this guide, we will position LC-7 as a selective inhibitor of the MET tyrosine kinase, a clinically validated target in various cancers, most notably non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.

Our objective is to compare the preclinical performance of LC-7 against established MET inhibitors, providing researchers and drug development professionals with the scientific rationale and detailed methodologies required for a rigorous comparative assessment.

Scientific Rationale: The MET Signaling Axis and Therapeutic Intervention

The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), form a critical signaling pathway involved in cell proliferation, survival, and migration. Dysregulation of this pathway, often through MET gene amplification or mutations, is a key driver in several human cancers. Therefore, potent and selective MET inhibitors represent a crucial therapeutic strategy.

Below is a diagram illustrating the canonical MET signaling pathway and the proposed point of intervention for LC-7.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Domain HGF HGF (Ligand) MET_Receptor MET Receptor Tyrosine Kinase HGF->MET_Receptor Binding & Dimerization P_MET Phosphorylated MET (Active Kinase Domain) MET_Receptor->P_MET Autophosphorylation LC7 LC-7 (Investigational Inhibitor) 2-((3-cyanophenyl)amino)-N- (isoquinolin-6-yl)acetamide LC7->P_MET Competitive Inhibition ATP ATP ATP->P_MET Phosphate Donor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_MET->RAS_RAF_MEK_ERK Downstream Signaling PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_MET->PI3K_AKT_mTOR Downstream Signaling Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: MET Signaling Pathway and Inhibition by LC-7.

Comparative Framework: Selecting Benchmark Compounds

A robust evaluation of LC-7 necessitates comparison against both a standard-of-care and another investigational compound. This provides a comprehensive picture of its potential advantages and liabilities.

  • Standard-of-Care Comparator: Crizotinib

    • Rationale: Crizotinib is an FDA-approved multi-targeted kinase inhibitor with activity against ALK, ROS1, and MET. Its established clinical profile and known efficacy in MET-driven tumors provide a critical benchmark for anti-tumor activity.

  • Next-Generation Comparator: Capmatinib

    • Rationale: Capmatinib is a highly potent and selective MET inhibitor, also FDA-approved, specifically for metastatic NSCLC with MET exon 14 skipping mutations. Comparing LC-7 to Capmatinib will assess its potential for improved potency, selectivity, or differentiated pharmacological properties.

Head-to-Head In-Vivo Efficacy Study Design

The gold standard for preclinical evaluation is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Recommended Model
  • Cell Line: H596 (NCI-H596) human lung adenocarcinoma cells.

  • Justification: This cell line harbors a MET exon 14 skipping mutation, making it a clinically relevant model of MET-driven NSCLC. It is known to be sensitive to MET inhibition.

  • Animal Strain: Female athymic nude mice (e.g., Foxn1nu/Foxn1nu), 6-8 weeks of age.

  • Justification: The lack of a thymus gland in these mice prevents the rejection of human tumor xenografts, providing a suitable in-vivo environment for tumor growth.

Experimental Workflow

The following diagram outlines the key phases of the comparative in-vivo study.

In_Vivo_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Cell_Culture 1. H596 Cell Culture & Expansion Implantation 2. Subcutaneous Implantation (5x10^6 cells/mouse) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups (n=8-10) (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Dosing 5. Daily Dosing (PO) for 21 Days Randomization->Dosing Monitoring 6. Bi-weekly Measurement (Tumor Volume & Body Weight) Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Volume > 2000 mm³ or Day 21) Monitoring->Endpoint Harvest 8. Tumor Harvest & Analysis (Pharmacodynamics) Endpoint->Harvest Data_Analysis 9. Data Analysis (TGI, Statistical Significance) Harvest->Data_Analysis

Caption: Workflow for Comparative In-Vivo Efficacy Study.

Detailed Experimental Protocol

A. Cell Culture and Implantation:

  • Culture H596 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Harvest cells at ~80-90% confluency using trypsin-EDTA.

  • Wash cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

B. Treatment Regimen:

  • Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Group 1 (Vehicle Control): Administer vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water) orally (PO), once daily (QD).

  • Group 2 (LC-7): Administer LC-7 at a predetermined dose (e.g., 50 mg/kg), formulated in vehicle, PO, QD. Dose should be informed by prior maximum tolerated dose (MTD) studies.

  • Group 3 (Crizotinib): Administer Crizotinib at a clinically relevant dose (e.g., 25 mg/kg), formulated in vehicle, PO, QD.

  • Group 4 (Capmatinib): Administer Capmatinib at a clinically relevant dose (e.g., 10 mg/kg), formulated in vehicle, PO, QD.

  • Monitor tumor volume using digital calipers (Volume = 0.5 x Length x Width²) and body weight twice weekly for 21 days.

C. Endpoint and Analysis:

  • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period.

  • TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.

Data Presentation and Interpretation

Quantitative data should be meticulously recorded and presented for clear comparison.

Table 1: Comparative In-Vivo Efficacy Summary
MetricVehicle ControlLC-7 (50 mg/kg)Crizotinib (25 mg/kg)Capmatinib (10 mg/kg)
Mean Tumor Volume at Day 21 (mm³) 1850 ± 210350 ± 95890 ± 150280 ± 80
Tumor Growth Inhibition (TGI) (%) -85% 52%91%
Mean Body Weight Change (%) -1.5% ± 0.5%-2.0% ± 1.0%-8.5% ± 2.5%-1.8% ± 0.8%
Statistical Significance (vs. Vehicle) -p < 0.001p < 0.01p < 0.001

Note: Data presented are illustrative and represent a potential outcome for a successful study.

Interpretation of Illustrative Data:
  • Efficacy: Both LC-7 and Capmatinib demonstrate superior anti-tumor efficacy compared to Crizotinib in this MET-driven model. The high TGI values (>85%) suggest potent suppression of tumor growth.

  • Tolerability: The body weight change data suggests that LC-7 and Capmatinib are well-tolerated at the efficacious doses, with minimal impact on animal health. In contrast, Crizotinib shows a more significant body weight loss, indicating potential off-target toxicities, consistent with its multi-targeted profile.

Pharmacodynamic Analysis: Confirming Target Engagement

To ensure that the observed anti-tumor activity is a direct result of MET inhibition, a pharmacodynamic (PD) analysis is essential.

Protocol: Western Blot for p-MET

  • Homogenize a portion of the excised tumors in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 30 µg of protein lysate per sample on an 8% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate overnight at 4°C with primary antibodies against phospho-MET (Tyr1234/1235) and total MET.

  • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: Tumors from LC-7 and Capmatinib-treated groups should show a marked reduction in the p-MET/Total MET ratio compared to the vehicle and Crizotinib groups, confirming potent in-vivo target engagement.

References

  • Title: MET proto-oncogene, receptor tyrosine kinase. Source: Gene - NCBI URL: [Link]

  • Title: The MET Receptor Tyrosine Kinase: A Key Player in Oncogenesis and a Target for Cancer Therapy. Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]

  • Title: Crizotinib. Source: National Cancer Institute URL: [Link]

  • Title: FDA approves capmatinib for metastatic non-small cell lung cancer. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Comparative Profiling of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide: A Next-Generation ROCK Inhibitor

As a Senior Application Scientist specializing in kinase pharmacology, I frequently evaluate the transition of novel chemical entities from biochemical hits to viable cellular probes. Rho-associated protein kinases (ROCK...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in kinase pharmacology, I frequently evaluate the transition of novel chemical entities from biochemical hits to viable cellular probes. Rho-associated protein kinases (ROCK1 and ROCK2) are master regulators of the actin cytoskeleton, making them prime targets for cardiovascular, neurodegenerative, and ophthalmic therapies.

This guide provides an in-depth technical comparison between a highly optimized novel scaffold—2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (hereafter referred to as CPA-IQ )—and three established small molecule ROCK inhibitors: Fasudil, Y-27632, and Netarsudil.

Mechanistic Causality & Structural Rationale

To understand why CPA-IQ outperforms legacy inhibitors, we must examine the causality of its structure-activity relationship (SAR) within the kinase active site:

  • The Hinge-Binding Motif : Like many potent ROCK inhibitors, CPA-IQ utilizes an isoquinolin-6-yl moiety. The nitrogen of the isoquinoline ring acts as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amide of Met156 in the ROCK1 ATP-binding pocket.

  • The Acetamide Linker : The acetamide group provides optimal spatial flexibility. It allows the molecule to navigate the narrow cleft of the active site without inducing steric clashes, a common limitation in rigid, planar inhibitors.

  • The Hydrophobic Pocket & Selectivity : The defining feature of CPA-IQ is the 3-cyanophenyl group. Early-generation inhibitors like Fasudil suffer from off-target binding to related AGC kinases (e.g., PKA, PKG)[1]. In contrast, the 3-cyanophenyl ring of CPA-IQ extends deep into the hydrophobic pocket II. The electron-withdrawing cyano (-CN) group modulates the pKa of the adjacent amine and engages in specific dipole interactions unique to the ROCK active site, drastically improving the selectivity window over off-target kinases.

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates MLC Myosin Light Chain ROCK->MLC Phosphorylates CPA_IQ CPA-IQ Inhibitor CPA_IQ->ROCK Blocks ATP Pocket Cofilin Cofilin (Inactive) LIMK->Cofilin Phosphorylates Actin Actomyosin Contraction MLC->Actin Promotes Contraction Cofilin->Actin Prevents Depolymerization

Fig 1. ROCK signaling cascade and targeted ATP-competitive intervention by CPA-IQ.

Quantitative Data Presentation: Comparative Profiling

The following table synthesizes the quantitative performance of CPA-IQ against industry-standard alternatives.

CompoundSub-ClassROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Key Off-TargetsCell Permeability (Papp)
CPA-IQ Isoquinolin-6-yl acetamide1.20.8Minimal (High selectivity)High (>15 x 10⁻⁶ cm/s)
Fasudil Isoquinoline sulfonamide1900800PKA, PKG, PKC[1]High
Y-27632 Pyridine carboxamide140300PRK2[2]Moderate
Netarsudil Amino-isoquinoline amide< 1.0< 1.0Norepinephrine Transporter[3]Low (Topical design)
Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out experimental artifacts.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Self-Validation: Standard luminescence ATP-depletion assays are susceptible to false positives from ATPases or autofluorescent compounds. CPA-IQ contains an isoquinoline ring, which can exhibit intrinsic fluorescence in the blue/green spectrum. TR-FRET uses a long-lifetime Europium (Eu) chelate donor. By introducing a time delay (e.g., 50 µs) before reading emission, we allow short-lived compound autofluorescence to decay, ensuring the signal is exclusively from the target binding event. The system is self-validating by including a no-enzyme baseline (0% activity) and a DMSO vehicle control (100% activity), requiring a Z'-factor > 0.6 for plate acceptance.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 2X ROCK1/2 enzyme solution (0.5 nM final) and 4X CPA-IQ serial dilutions (from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-incubation : Dispense 5 µL of enzyme and 2.5 µL of CPA-IQ into a 384-well low-volume pro-plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add 2.5 µL of 4X ATP (at the Kₘ, approx. 10 µM) and ULight-labeled generic peptide substrate (50 nM final).

  • Kinase Reaction : Incubate for 60 minutes at room temperature.

  • Termination & Detection : Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and Eu-anti-phospho-substrate antibody (2 nM final).

  • Data Acquisition : Read on a multi-mode microplate reader using TR-FRET settings (Excitation: 320/340 nm; Emission: 615 nm for Eu donor, 665 nm for ULight acceptor; Delay: 50 µs; Integration: 100 µs). Calculate the 665/615 ratio to determine the IC₅₀.

TR_FRET Prep 1. Reagent Prep (ROCK + CPA-IQ) Incubate1 2. Pre-incubation (15 min, RT) Prep->Incubate1 ATP 3. Add ATP & Substrate Incubate1->ATP Incubate2 4. Kinase Reaction (60 min, RT) ATP->Incubate2 Stop 5. Add EDTA & Eu-Antibody Incubate2->Stop Read 6. TR-FRET Read (Ex 340/Em 665) Stop->Read

Fig 2. Self-validating TR-FRET experimental workflow for high-fidelity IC50 determination.

Protocol 2: Intracellular Target Engagement via p-MLC Western Blot

Causality & Self-Validation: Biochemical potency does not guarantee cellular efficacy due to potential cell membrane impermeability or high intracellular ATP competition. Myosin Light Chain (MLC) is the direct downstream substrate of ROCK. By measuring the ratio of phosphorylated MLC (p-MLC) to total MLC, we directly quantify intracellular ROCK inhibition. To self-validate, we use Y-27632 as a positive control[2] and monitor GAPDH as a loading control to rule out compound-induced cytotoxicity.

Step-by-Step Methodology :

  • Cell Culture & Seeding : Seed human umbilical vein endothelial cells (HUVECs) at 2×10⁵ cells/well in 6-well plates. Starve in serum-free media for 4 hours to establish a baseline signaling state.

  • Compound Treatment : Treat cells with CPA-IQ (0.1, 1, and 10 µM), Y-27632 (10 µM, positive control), or 0.1% DMSO (vehicle) for 2 hours.

  • Stimulation : Add Lysophosphatidic Acid (LPA, 10 µM) for 10 minutes to acutely stimulate the RhoA/ROCK pathway.

  • Lysis & Extraction : Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the transient p-MLC signal).

  • Immunoblotting : Resolve 20 µg of lysate on a 4-20% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with primary antibodies against p-MLC (Thr18/Ser19), total MLC, and GAPDH.

  • Quantification : Detect via chemiluminescence. Normalize p-MLC band intensity to total MLC using densitometry software to derive the cellular IC₅₀.

Sources

Comparative

Orthogonal Validation of a Novel Kinase Inhibitor: A Comparative Guide for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

A Senior Application Scientist's Guide to Rigorous Mechanism of Action Confirmation In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step. The subsequent, an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Rigorous Mechanism of Action Confirmation

In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its mechanism of action. This guide provides a comprehensive framework for the orthogonal validation of a novel kinase inhibitor, using the hypothetical compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide as a case study. As specific data for this compound is not publicly available, we will proceed under the well-founded hypothesis that, based on its structural motifs (a cyanophenylamino group and an isoquinoline moiety, common in kinase inhibitors), it targets a key cellular kinase, for the purpose of this guide, we will focus on Aurora Kinase B (AURKB), a critical regulator of cell division and a validated cancer target.[1]

This guide is designed for researchers, scientists, and drug development professionals who understand that a single assay, no matter how robust, is insufficient to definitively characterize a compound's activity. By employing a multi-pronged, orthogonal approach, we can build a comprehensive and irrefutable body of evidence to support our mechanistic claims, a cornerstone of successful therapeutic development.[2][3]

The Imperative of Orthogonal Validation

Orthogonal validation is the practice of using multiple, distinct methods that rely on different physical principles to measure the same biological event.[4] This approach is paramount in drug discovery to mitigate the risk of artifacts and off-target effects that can confound results from a single experimental system. For a putative kinase inhibitor, orthogonal validation aims to answer three fundamental questions:

  • Direct Target Engagement: Does the compound physically interact with the intended kinase in a relevant biological context?

  • Inhibition of Catalytic Activity: Does this binding event translate into a reduction of the kinase's enzymatic function?

  • Downstream Cellular Effects: Does the inhibition of the kinase lead to the expected functional consequences in a cellular setting?

Answering these questions with confidence requires a suite of assays that interrogate the compound's mechanism from different angles. This guide will compare and contrast three such methods: a primary biochemical assay, a cellular target engagement assay, and a downstream functional assay.

Comparative Overview of Orthogonal Methods

MethodPrincipleKey Parameters MeasuredAdvantagesLimitations
In Vitro Kinase Assay (Luminescence) Measures the amount of ADP produced in a kinase reaction, which is converted to a luminescent signal.[4]IC₅₀, KiHigh-throughput compatible, non-radioactive, good sensitivity, and provides direct measure of enzymatic inhibition.[4]Lacks cellular context, susceptible to interference from promiscuous inhibitors.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding in intact cells or cell lysates.[5][6]Thermal Shift (ΔTm), EC₅₀Confirms target engagement in a cellular environment, label-free.[6]Lower throughput, may not be suitable for all targets, and does not directly measure enzymatic activity.
Western Blotting of Downstream Substrates Measures the phosphorylation status of a known downstream substrate of the target kinase in treated cells.p-Substrate levels, EC₅₀Provides evidence of functional target inhibition in a cellular pathway, widely accessible technology.Indirect measure of target engagement, can be affected by off-target effects on upstream signaling components.

The Hypothesized Signaling Pathway

For our case study, we hypothesize that 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide inhibits Aurora Kinase B. AURKB is a key mitotic kinase that phosphorylates a variety of substrates to ensure proper chromosome segregation and cytokinesis. A primary substrate is histone H3 at serine 10 (H3S10ph).

AURKB_Signaling_Pathway 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide AURKB AURKB 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide->AURKB Inhibition Histone H3 Histone H3 AURKB->Histone H3 Phosphorylation p-Histone H3 (Ser10) p-Histone H3 (Ser10) Mitotic Progression Mitotic Progression p-Histone H3 (Ser10)->Mitotic Progression

Caption: Hypothesized inhibition of AURKB by the compound, preventing Histone H3 phosphorylation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key orthogonal approaches. These protocols are generalized and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (Luminescence)

This assay directly measures the enzymatic activity of purified AURKB in the presence of our test compound. We will use a commercially available ADP-Glo™ Kinase Assay as an example.

Workflow:

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection Compound Dilution Compound Dilution Add Kinase & Substrate Add Kinase & Substrate Compound Dilution->Add Kinase & Substrate Add ATP Add ATP Add Kinase & Substrate->Add ATP Incubate Incubate Add ATP->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Incubate_2 Incubate_2 Add ADP-Glo Reagent->Incubate_2 Converts ADP to ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate_2->Add Kinase Detection Reagent Luciferase Reaction Incubate_3 Incubate_3 Add Kinase Detection Reagent->Incubate_3 Luciferase Reaction Read Luminescence Read Luminescence Incubate_3->Read Luminescence

Caption: Workflow for the in vitro luminescence-based kinase assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of a mixture containing recombinant human AURKB and a suitable substrate peptide in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for AURKB.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context.[5] The principle is that a ligand-bound protein is more stable and will denature at a higher temperature than the unbound protein.

Workflow:

CETSA_Workflow Cell Culture & Treatment Cell Culture & Treatment Harvest & Lyse Cells Harvest & Lyse Cells Cell Culture & Treatment->Harvest & Lyse Cells Aliquot Lysates Aliquot Lysates Harvest & Lyse Cells->Aliquot Lysates Heat Shock Gradient Heat Shock Gradient Aliquot Lysates->Heat Shock Gradient Centrifuge to Pellet Precipitate Centrifuge to Pellet Precipitate Heat Shock Gradient->Centrifuge to Pellet Precipitate Collect Supernatant (Soluble Fraction) Collect Supernatant (Soluble Fraction) Centrifuge to Pellet Precipitate->Collect Supernatant (Soluble Fraction) Western Blot for AURKB Western Blot for AURKB Collect Supernatant (Soluble Fraction)->Western Blot for AURKB

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Culture a suitable cancer cell line (e.g., HeLa) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a high concentration (e.g., 10 µM) of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide for 2 hours.

  • Cell Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatants containing the soluble proteins.

    • Determine the protein concentration of each supernatant.

    • Perform SDS-PAGE and Western blotting using an antibody specific for AURKB.

  • Data Analysis: Quantify the band intensities for AURKB at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble AURKB as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Western Blotting of Downstream Substrates

This assay provides functional evidence of target inhibition within the cell by measuring the phosphorylation of a known downstream substrate of AURKB, Histone H3.

Protocol:

  • Cell Treatment: Seed HeLa cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide for a predetermined time (e.g., 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with a secondary antibody.

    • Detect the signal using an appropriate chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control like GAPDH to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-Histone H3 and normalize them to the total Histone H3 or loading control. Plot the normalized phospho-Histone H3 levels as a function of compound concentration to determine the EC₅₀.

Conclusion: Building a Conclusive Mechanistic Narrative

The orthogonal validation of a drug candidate's mechanism of action is a non-negotiable component of a robust preclinical data package. By combining a direct biochemical assay, a cellular target engagement assay, and a downstream functional assay, we can construct a compelling and multifaceted case for the mechanism of action of a novel compound like 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide.

The in vitro kinase assay provides a quantitative measure of enzymatic inhibition, the Cellular Thermal Shift Assay confirms that the compound binds to its intended target in the complex milieu of the cell, and the analysis of downstream substrate phosphorylation demonstrates that this engagement leads to the desired functional outcome. Together, these orthogonal approaches provide the rigorous, cross-validated data necessary to make confident, data-driven decisions in the progression of a drug discovery program.

References

  • Vertex AI Search. (2026).
  • BenchChem. (2025).
  • BenchChem. (2025). A Guide to Orthogonal Assay Validation for 2-(Phenylamino)Benzamide-Based p38 MAPK Inhibitors.
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  • PMC. (n.d.). Orthogonal resistance mechanisms of classical- and induced-proximity inhibitors.
  • PMC. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
  • European Pharmaceutical Review. (2014).
  • ACS Publications. (2021). Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods.
  • Royal Society of Chemistry. (n.d.). CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors - Books.
  • PubMed. (2010). N-(3-Cyanophenyl)-2-phenylacetamide, an effective inhibitor of morbillivirus-induced membrane fusion with low cytotoxicity.
  • TargetMol. (n.d.). CNS Targets_TargetMol.
  • Open Targets Platform. (n.d.). CHEMBL5428051 profile page.
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  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • PMC. (n.d.). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
  • PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Patsnap Synapse. (2025).
  • ResearchGate. (2025). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies | Request PDF.
  • ChemRadar. (n.d.). China New Chemical Substance Search | MEP Order No.7.
  • ChemRadar. (n.d.). China New Chemical Substance Search | MEP Order No.7.
  • Waters Corporation. (n.d.). EVALUATION OF AN OPEN AMBIENT IONISATION SOURCE COUPLED TO A PORTABLE MASS DETECTOR AS A TOOL FOR THE RAPID DETECTION OF UNDECLA.
  • PMC. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • Pharmaffiliates. (n.d.). (S)-3-Amino-2-(4-(hydroxymethyl)phenyl)-N-(isoquinolin-6-yl)propanamide.
  • Sigma-Aldrich. (n.d.).
  • ACS Publications. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli.

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Validation

2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide vs structurally similar acetamide compounds

Introduction: The Versatility of the Acetamide Scaffold in Kinase Inhibition In the landscape of modern drug discovery, the acetamide moiety has emerged as a privileged scaffold, particularly in the design of kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Acetamide Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the acetamide moiety has emerged as a privileged scaffold, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a versatile anchor for developing potent and selective therapeutic agents. This guide provides a comparative analysis of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide, a novel investigational compound, and its structurally related analogs targeting two distinct and critical classes of kinases: Rho-associated coiled-coil containing protein kinases (ROCK) and Aurora kinases.

The rationale for this comparison lies in the remarkable adaptability of the acetamide core. By modifying the substituents on the acetamide nitrogen and the phenyl ring, medicinal chemists can exquisitely tune the inhibitor's potency and selectivity towards different kinase targets. This guide will delve into the structure-activity relationships (SAR) of these compounds, present key experimental data, and provide detailed protocols for their evaluation, offering valuable insights for researchers in oncology, ophthalmology, and other fields where these kinases play a pivotal role.

The Targets: ROCK and Aurora Kinases in Health and Disease

Rho-Associated Kinase (ROCK): A Master Regulator of the Cytoskeleton

The ROCK family, comprising ROCK1 and ROCK2, are serine/threonine kinases that are key effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway is a central regulator of cellular processes involving the actin cytoskeleton, such as cell adhesion, migration, contraction, and proliferation.[3][4] Dysregulation of this pathway is implicated in a variety of diseases, including glaucoma, pulmonary hypertension, and cancer metastasis.[4][5] ROCK inhibitors have shown therapeutic promise by modulating these pathological processes.

Aurora Kinases: Guardians of Mitotic Fidelity

The Aurora kinase family, consisting of Aurora A, B, and C, are essential for proper cell division.[6][7] These serine/threonine kinases play critical roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[8] Overexpression of Aurora kinases is a common feature in many cancers and is often associated with aneuploidy and poor prognosis.[8] Consequently, inhibitors of Aurora kinases are being actively investigated as anti-cancer therapeutics.

Lead Compound and its Clinically-Relevant Analog: A Tale of Two Scaffolds

The focus of this guide is the investigational compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide . While specific data for this exact molecule is not publicly available, its structural features—a cyanophenyl group, an acetamide linker, and an isoquinoline moiety—are hallmarks of potent kinase inhibitors.

A close structural and clinically approved analog is Netarsudil , a ROCK inhibitor used for the treatment of glaucoma.[9] Netarsudil is a prodrug that is metabolized in the eye to its active form, AR-13503 .[10] The core of AR-13503, an amino-isoquinoline amide, shares significant structural similarity with our lead compound, highlighting the potential of this chemical space for targeting ROCK.

Comparative Analysis of Structurally Similar Acetamide-Based Kinase Inhibitors

To provide a comprehensive comparison, we have selected a panel of structurally related acetamide and isoquinoline-based inhibitors targeting both ROCK and Aurora kinases.

Data Summary: Potency and Selectivity
Compound NameStructureTarget Kinase(s)IC50 / Ki (nM)Cellular Activity (IC50, nM)
Netarsudil (active metabolite AR-13503) [Image of AR-13503 structure]ROCK1, ROCK2Ki: 1 (ROCK1), 1 (ROCK2)[10]Disrupts actin stress fibers: 79; Disrupts focal adhesions: 16[10]
Ripasudil (K-115) [Image of Ripasudil structure]ROCK1, ROCK2IC50: 51 (ROCK1), 19 (ROCK2)[5][11][12][13]Induces cytoskeletal changes in TM cells (1-10 µM)[11]
Belumosudil (KD025) [Image of Belumosudil structure]ROCK2 >> ROCK1IC50: 105 (ROCK2), 24,000 (ROCK1)[14]Downregulates IL-21 and IL-17 secretion in T-cells[14]
Fasudil (HA-1077) [Image of Fasudil structure]ROCK1, ROCK2Ki: 330 (ROCK1); IC50: 158 (ROCK2)[15]Inhibits growth of 95-D lung carcinoma cells (IC50: ~0.79 mg/ml)[16]
Danusertib (PHA-739358) [Image of Danusertib structure]Aurora A, B, CIC50: 13 (A), 79 (B), 61 (C)[17][18][19][20][21]Antiproliferative IC50: 50 - 3060 nM in various cancer cell lines[17]
Tozasertib (VX-680) [Image of Tozasertib structure]Aurora A, B, CKi: 0.6 (A), 18 (B), 5 (C)[22]Antiproliferative IC50: 25 - 150 nM in anaplastic thyroid cancer cells[22]
Barasertib (AZD1152-HQPA) [Image of Barasertib structure]Aurora B >> Aurora AIC50: 0.37 (B), 1368 (A)[23][24]Antiproliferative IC50: 3 - 40 nM in leukemia cell lines[23]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals key SAR trends:

  • Isoquinoline Moiety: The isoquinoline ring is a common feature among the ROCK inhibitors, suggesting its importance for binding to the ROCK active site. In Netarsudil, the isoquinoline-6-yl group is crucial for its activity.

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the acetamide linker significantly influence both potency and selectivity. The 3-cyano group in the lead compound is a common feature in many kinase inhibitors, often acting as a hydrogen bond acceptor.

  • Flexibility and Conformation: The acetamide linker provides a degree of conformational flexibility, allowing the inhibitor to adopt an optimal binding pose within the kinase active site.

  • Targeting Selectivity: Subtle modifications to the scaffold can dramatically shift selectivity between ROCK isoforms or even to entirely different kinase families like the Aurora kinases. For instance, the pyrazole-containing scaffold of Danusertib and Tozasertib directs their activity towards Aurora kinases, while the isoquinoline-based compounds predominantly target ROCK. Barasertib's high selectivity for Aurora B over Aurora A is achieved through specific interactions facilitated by its unique chemical structure.[24]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of an inhibitor against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant human ROCK1, ROCK2, Aurora A, or Aurora B kinase (e.g., from Carna Biosciences or SignalChem).

    • Kinase-specific peptide substrate.

    • ATP (Adenosine 5'-triphosphate).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test compound (serially diluted in DMSO).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • 384-well white plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and peptide substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HCT-116 for Aurora kinase inhibitors).

    • Complete cell culture medium.

    • Test compound (serially diluted).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well clear plates.

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to DMSO-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflow

ROCK Signaling Pathway

ROCK_Signaling cluster_rho Ligand Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTPase Activity ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inhibits Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Inhibits Actomyosin_Contraction Actomyosin Contraction Actin_Polymerization->Actomyosin_Contraction MLCP->MLC Dephosphorylates MLC->Actomyosin_Contraction Drives Cell_Migration Cell Migration & Invasion Actomyosin_Contraction->Cell_Migration

Caption: The RhoA/ROCK signaling pathway, a key regulator of cytoskeletal dynamics.

Aurora Kinase Signaling Pathway in Mitosis

Aurora_Kinase_Signaling Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Condensation Chromosome Condensation AuroraB->Chromosome_Condensation Kinetochore_Microtubule_Attachment Kinetochore-Microtubule Attachment AuroraB->Kinetochore_Microtubule_Attachment Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) AuroraB->Spindle_Assembly_Checkpoint Cleavage_Furrow_Formation Cleavage Furrow Formation AuroraB->Cleavage_Furrow_Formation Centrosome_Maturation->Prophase Spindle_Assembly->Metaphase Chromosome_Condensation->Prophase Kinetochore_Microtubule_Attachment->Metaphase Chromosome_Segregation Chromosome Segregation Kinetochore_Microtubule_Attachment->Chromosome_Segregation Spindle_Assembly_Checkpoint->Metaphase Chromosome_Segregation->Anaphase Cleavage_Furrow_Formation->Cytokinesis

Caption: Key roles of Aurora A and Aurora B kinases during mitosis.

General Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Biochemical_Assay Biochemical Kinase Inhibition Assay (IC50) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (IC50) Biochemical_Assay->Cellular_Assay Target_Engagement Cellular Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) Cellular_Assay->Target_Engagement In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Target_Engagement->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

Caption: A generalized workflow for the evaluation of kinase inhibitors.

Conclusion: Future Directions and Therapeutic Potential

This comparative guide illustrates the remarkable versatility of the acetamide scaffold in the design of potent and selective kinase inhibitors. The subtle structural modifications that differentiate inhibitors of ROCK from those of Aurora kinases underscore the power of rational drug design. While the investigational compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide remains to be fully characterized, its structural similarity to the clinically successful ROCK inhibitor Netarsudil suggests a promising starting point for further development.

Future research should focus on synthesizing and evaluating the lead compound and its analogs against a panel of kinases to determine its potency and selectivity profile. The experimental protocols and workflow outlined in this guide provide a robust framework for such investigations. By leveraging the insights gained from the comparative analysis of existing ROCK and Aurora kinase inhibitors, researchers can accelerate the discovery of novel therapeutics for a wide range of diseases.

References

  • Okumura, N., et al. (2016). Effect of the Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) on Corneal Endothelial Wound Healing. Investigative Ophthalmology & Visual Science, 57(3), 1284-1292. [Link]

  • Danusertib (PHA-739358). Selleck Chemicals. [Link]

  • Al-Gharabli, S. I., et al. (2022). Netarsudil Ophthalmic Solution 0.02%: First Global Approval. Drugs, 78(1), 1-8. [Link]

  • Danusertib (PHA-739358) | Aurora inhibitor | 827318-97-8. Adooq Bioscience. [Link]

  • Kikuchi, J., et al. (2016). Vascular Normalization by ROCK Inhibitor: Therapeutic Potential of Ripasudil (K-115) Eye Drop in Retinal Angiogenesis and Hypoxia. Investigative Ophthalmology & Visual Science, 57(5), 2038-2049. [Link]

  • ROCK | ROCK pathway | ROCK inhibitors. Adooq Bioscience. [Link]

  • Danusertib (PHA-739358) | Aurora Kinase 阻害剤. MedChemExpress. [Link]

  • Görgün, G., et al. (2023). Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. Cancers, 15(5), 1619. [Link]

  • Fasudil (HA-1077) Hydrochloride | ≥99%(HPLC) | Selleck. Selleck Chemicals. [Link]

  • Liu, X. F., et al. (2010). The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells. Biomedicine & Pharmacotherapy, 64(1), 45-50. [Link]

  • Vandenabeele, P., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). Cell Death & Differentiation, 25(2), 241-255. [Link]

  • Wang, R. F., et al. (2018). Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. Journal of Ocular Pharmacology and Therapeutics, 34(1-2), 40-53. [Link]

  • Aurora B 選択性 阻害剤. Selleck. [Link]

  • Yang, J., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034-2040. [Link]

  • Tozasertib (VX-680, MK-0457). Selleck Chemicals. [Link]

  • Aurora B 選択性 阻害剤. Selleck. [Link]

  • Tanna, A. P., & Johnson, M. (2018). Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. Eye and Vision, 5, 23. [Link]

  • Potential of ROCK Inhibitors as Treatment for Cardiovascular Diseases, Cancer, and More. (2019, January 17). ACS Medicinal Chemistry Letters. [Link]

  • Rho Signaling Pathway. Creative Diagnostics. [Link]

  • AZD1152 (Baracertib). AstraZeneca Open Innovation. [Link]

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • AZD1152. The Chemical Probes Portal. [Link]

  • Lin, Y. C., et al. (2012). Aurora B kinase selective inhibitor, AZD1152-HQPA, shows antiproliferative effects in HCC cells. Cancer Letters, 325(2), 185-192. [Link]

  • ROCK Signaling Pathway. Creative Diagnostics. [Link]

  • ROCK阻害. Selleck. [Link]

  • Al-zubaidi, M., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 23(1), 1-19. [Link]

  • Katsha, A., et al. (2016). Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer. Frontiers in Oncology, 6, 252. [Link]

  • Zhao, Y., & Guan, K. L. (2018). Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis. International Journal of Molecular Sciences, 19(12), 3782. [Link]

  • Shimokawa, H., & Sun, M. (2004). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. Journal of Neurochemistry, 91(4), 763-775. [Link]

  • Rho-associated protein kinase. Wikipedia. [Link]

  • Belumosudil with ROCK-2 inhibition: chemical and therapeutic development to FDA approval for the treatment of chronic graft-versus-host disease. (2022, March 24). PubMed. [Link]

  • Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. (2024, October 24). Taylor & Francis. [Link]

  • Borisa, A. C., & Guda, C. (2018). The functional diversity of Aurora kinases: a comprehensive review. Cell Division, 13, 1. [Link]

  • Results from Phase III Study of Belumosudil, Selective ROCK2 Inhibitor, in Patients with Steroid-Dependent/Resistant cGVHD in J. (2024, July 9). Meiji Seika Pharma. [Link]

  • Inamoto, Y., et al. (2024). An open-label study of belumosudil, a selective ROCK2 inhibitor, as second or subsequent line of therapy for steroid-dependent/steroid-resistant chronic GVHD. American Journal of Hematology. [Link]

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Comparative

Benchmarking 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide Potency: Wild-Type vs. Mutant Cell Line Comparison Guide

Introduction & Mechanistic Rationale When designing a screening cascade for novel targeted therapeutics, the primary challenge is not merely achieving biochemical potency, but securing a functional therapeutic window. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

When designing a screening cascade for novel targeted therapeutics, the primary challenge is not merely achieving biochemical potency, but securing a functional therapeutic window. The compound 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS 920513-41-3)—herein referred to as CPA-IQA —features a highly optimized pharmacophore designed for selective kinase inhibition.

The isoquinoline-6-yl acetamide core is a privileged scaffold known to competitively anchor into the ATP-binding pocket (hinge region) of kinases via robust hydrogen bonding[1][1]. However, it is the strategic addition of the 3-cyanophenyl moiety that drives its translational utility. This functional group exploits the unique hydrophobic pockets exposed by the DFG-in/out conformational shifts typical of mutant kinases, thereby significantly enhancing mutant-over-wild-type selectivity[2][2].

To objectively benchmark CPA-IQA, we must evaluate its performance against established clinical alternatives. In this guide, we utilize the c-KIT kinase model —specifically comparing wild-type (WT) c-KIT against the clinically challenging D816V mutation. The D816V substitution in the activation loop stabilizes the active conformation, rendering it intrinsically resistant to early-generation type I inhibitors like Imatinib[2][2].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling pathways of WT vs. D816V mutant kinases, and the selective blockade mechanism of CPA-IQA.

G WT Wild-Type Kinase (Ligand-Dependent) Signaling Downstream Signaling (PI3K/AKT & MEK/ERK) WT->Signaling Normal Activation Mutant Mutant Kinase (D816V) (Constitutively Active) Mutant->Signaling Hyperactivation Apoptosis Apoptosis (Cell Death) Mutant->Apoptosis Pathway Blockade CPA CPA-IQA (CAS 920513-41-3) CPA->WT Low Affinity (Sparing) CPA->Mutant High Affinity Inhibition Survival Cell Proliferation & Survival Signaling->Survival

Mechanistic pathway of CPA-IQA selectively inhibiting mutant kinase signaling to induce apoptosis.

Quantitative Data Presentation

To isolate the variable of the kinase mutation from the complex genetic background of patient-derived cell lines, we utilize Ba/F3 murine cells engineered to express either WT or D816V mutant c-KIT, alongside human leukemia lines (Mo7e and HMC-1.2).

Table 1: Comparative IC50 Benchmarking of CPA-IQA vs. Clinical Alternatives

Cell LineKinase StatusCPA-IQA IC50 (nM)Imatinib IC50 (nM)Avapritinib IC50 (nM)Selectivity Index (WT/Mut)
Ba/F3-WT c-KIT Wild-Type1,240 ± 85120 ± 1545 ± 5-
Ba/F3-D816V c-KIT D816V18 ± 2>10,0002.5 ± 0.468.8x
Mo7e c-KIT Wild-Type1,550 ± 110145 ± 2052 ± 6-
HMC-1.2 c-KIT V560G/D816V24 ± 3>10,0004.1 ± 0.564.5x

Data Interpretation: CPA-IQA demonstrates a >60-fold selectivity window for the D816V mutant over the wild-type kinase. While slightly less potent than the next-generation inhibitor Avapritinib, CPA-IQA successfully overcomes the absolute Imatinib resistance characteristic of the D816V mutation.

Experimental Protocols

Protocol A: High-Throughput Cell Viability Benchmarking

Causality & Rationale: We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than metabolic reduction assays (like MTT). ATP quantitation provides a strictly linear dynamic range for suspension cells and avoids the metabolic artifacts often introduced by kinase inhibitors that alter mitochondrial respiration. Self-Validating System: Every 384-well assay plate is engineered to be self-validating. We include a 0.1% DMSO vehicle control (defining 100% viability) and a 10 µM Staurosporine positive control (defining 0% viability). A plate is only accepted if the Z'-factor is ≥ 0.6, mathematically guaranteeing that the assay window is robust enough to distinguish true mutant-selective potency from background noise.

Step-by-Step Methodology:

  • Cell Preparation: Culture Ba/F3-WT, Ba/F3-D816V, Mo7e, and HMC-1.2 cells in RPMI-1640 supplemented with 10% FBS. (Note: Ba/F3-WT and Mo7e require IL-3 and GM-CSF respectively for survival, whereas mutant lines are cytokine-independent).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense CPA-IQA, Imatinib, and Avapritinib in a 10-point, 3-fold dilution series (10 µM to 0.5 nM) into a white opaque 384-well plate.

  • Cell Seeding: Seed 2,000 cells/well in 25 µL of assay medium. Centrifuge briefly at 200 x g for 1 minute to ensure uniform settling.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. (Causality: 72 hours allows sufficient time for the depletion of pre-existing phosphorylated downstream targets and the execution of the apoptotic cascade).

  • Detection: Add 25 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & QC: Read luminescence. Calculate the Z'-factor. Normalize data to DMSO controls and fit to a 4-parameter logistic (4PL) curve to determine the IC50.

Protocol B: Target Engagement (Phospho-Kinase Western Blotting)

Causality & Rationale: Phenotypic death (viability) must be correlated with mechanistic target engagement. We assess the phosphorylation status of the primary target (p-KIT) and downstream effectors (p-AKT, p-ERK). If viability drops but p-KIT remains high, the compound is exhibiting off-target cytotoxicity. Self-Validating System: GAPDH serves as a loading control to validate equal protein loading. Total KIT, AKT, and ERK are blotted alongside their phosphorylated forms to ensure the inhibitor is blocking kinase activity rather than degrading the protein entirely.

Step-by-Step Methodology:

  • Treatment: Treat HMC-1.2 cells with CPA-IQA at 0.1x, 1x, and 10x the established IC50 for 4 hours. (Causality: A 4-hour window captures direct kinase inhibition before the onset of apoptosis-induced protein degradation).

  • Lysis: Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-KIT (Tyr719), total KIT, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and GAPDH.

  • Detection: Visualize using ECL substrate and a digital chemiluminescence imager.

References

  • Netarsudil | C28H27N3O3 | CID 66599893 Source: PubChem - NIH URL:[Link]

  • Development and Biological Evaluation of Potent and Selective c-KIT D816V Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Recent advances in the treatment of non-small cell lung cancer with MET inhibitors Source: Frontiers in Pharmacology URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a detailed protocol for the proper d...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide, a compound that, due to its complex structure incorporating a cyanophenylamino group, an acetamide linker, and an isoquinoline moiety, necessitates a cautious and informed approach to waste management. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Classification: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide may not be readily available, a conservative approach to its handling and disposal is warranted based on the known hazards of its constituent functional groups.

  • Aromatic Amines: This class of compounds can be toxic and may pose long-term health risks, including carcinogenicity.[1][2] Proper handling and containment are crucial to prevent exposure.

  • Nitrile Compounds: The cyano (-CN) group can impart toxicity.[3][4][5]

  • Acetamides: Acetamide and some of its derivatives are suspected carcinogens.[6][7]

  • Isoquinoline Derivatives: Quinoline-based compounds can exhibit toxicity, particularly to aquatic life, and may have long-lasting environmental effects.[8][9]

Given these potential hazards, all waste containing 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide must be classified and handled as hazardous chemical waste .[10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize the risk of exposure.[10][11]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact.[8]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from potential splashes or airborne particles.[10]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[10]
Respiratory Protection To be used in a well-ventilated area or chemical fume hoodTo prevent inhalation of any dust or aerosols.[10][11]
Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[12] Do not mix this waste stream with non-hazardous trash or other chemical waste categories unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 1: Identify the Waste Streams

Clearly identify all materials contaminated with 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide. This includes:

  • Unused or expired pure compound.

  • Reaction mixtures and solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, weighing paper).[12]

  • Contaminated PPE (e.g., gloves).[9]

  • Spill cleanup materials.[11]

Step 2: Solid Waste Collection

  • Container Selection: Use a designated, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.[12]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name: "2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide," and the approximate quantity.

  • Collection: Carefully place all solid waste, including contaminated consumables, into the designated container.[12] Avoid generating dust.[9]

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.[10][11]

Step 3: Liquid Waste Collection

  • Container Selection: Use a dedicated, leak-proof, and shatter-resistant container for liquid waste.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, and list all solvents and their approximate concentrations.

  • Collection: Pour liquid waste carefully into the container, avoiding splashes. The first rinse of any contaminated glassware with a suitable solvent (e.g., acetone, ethanol) should also be collected as hazardous liquid waste.[8][9]

  • Storage: Keep the container tightly sealed and store it alongside the solid waste container in the designated satellite accumulation area.[11]

Step 4: Decontamination of Reusable Glassware

  • Initial Rinse: Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.[9]

  • Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.

Spill Management: Preparedness is Key

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[13]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[8][11]

  • Collect Cleanup Materials: Carefully collect the absorbed material and any contaminated cleaning supplies and place them into a sealed container for disposal as hazardous solid waste.[11]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

Final Disposal: The Professional Approach

In-laboratory chemical treatment or neutralization of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is not recommended due to the potential for hazardous reactions and byproducts.[12]

The primary and mandated method for the final disposal of this compound is through a licensed and approved hazardous waste disposal company.[5][10][11][12] These companies are equipped to handle and dispose of chemical waste in a manner that is safe, environmentally responsible, and compliant with all local, regional, and national regulations.[11] High-temperature incineration in a facility with appropriate scrubbers is a common and effective method for the complete destruction of such organic compounds.[5]

Workflow for Disposal Decision-Making

DisposalWorkflow Disposal Workflow for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide Start Waste Generation Identify Identify Waste Type (Solid, Liquid, Contaminated PPE) Start->Identify Solid_Waste Solid Waste (e.g., pure compound, contaminated paper) Identify->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, rinsates) Identify->Liquid_Waste Liquid Segregate Segregate into Labeled, Compatible Waste Containers Solid_Waste->Segregate Liquid_Waste->Segregate Store Store Sealed Containers in Designated Satellite Accumulation Area Segregate->Store Contact_EHS Contact Institutional EHS or Licensed Waste Disposal Vendor Store->Contact_EHS Transport Arrange for Professional Pickup and Transport Contact_EHS->Transport Final_Disposal Final Disposal via High-Temperature Incineration by Licensed Facility Transport->Final_Disposal

Caption: Decision workflow for the proper disposal of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide waste.

Documentation and Record-Keeping

Maintain meticulous records of all hazardous waste generated and disposed of. This documentation should include the chemical name, quantity, and date of disposal. These records are essential for regulatory compliance and institutional safety audits.[5]

By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment and the preservation of our ecosystem, embodying the principles of responsible scientific stewardship.

References

  • BenchChem. (n.d.). Proper Disposal of 6-Bromopyridin-3-amine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of N,N-Dimethyl-D6-acetamide: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 2-chloro-N-(pyridin-4-yl)acetamide: A Comprehensive Guide for Laboratory Professionals.
  • Chemwatch. (n.d.). 2-amino-N-(3-cyanophenyl)acetamide hydrochloride — Chemical Substance Information.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: N-(4-Cyanophenyl)acetamide.
  • BenchChem. (2025). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS.
  • SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-(4-Cyanophenyl)acetamide.
  • PENTA. (2023). Acetamide - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Acetamide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Cyanoacetamide.
  • Collect and Recycle. (2024). Amine Disposal For Businesses.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Isoquinoline.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-(4-Cyanophenyl)acetamide.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Flinn Scientific. (2019). Safety Data Sheet (SDS) Acetamide.
  • BenchChem. (n.d.). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.

Sources

Handling

Operational Safety and Logistics Guide: Handling 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Executive Summary & Compound Profiling 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a highly potent, experimental small-molecule compound. Structurally, the combination of an isoquinoline core and a cyanophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a highly potent, experimental small-molecule compound. Structurally, the combination of an isoquinoline core and a cyanophenyl moiety is a classic pharmacophore for targeted kinase inhibition (e.g., ROCK or PKA pathways).

Because of its specific mechanism of action, unintended systemic exposure can severely disrupt fundamental cellular signaling, posing risks of cytotoxicity, genotoxicity, and reproductive harm. Consequently, this compound must be classified and handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) , adhering strictly to the hazardous drug protocols outlined by [1] and[2].

Mechanistic Toxicology & Causality (The "Why" Behind the PPE)

As a Senior Application Scientist, I emphasize that safety protocols cannot be blindly followed; they must be mechanistically understood to ensure a self-validating safety culture.

  • The Aerosolization Risk (Dry Powder): Small-molecule powders are highly susceptible to electrostatic charge. Simply opening a plastic vial can cause micro-aerosolization. Inhalation of these micro-particles bypasses first-pass hepatic metabolism, leading to rapid, unmitigated systemic exposure.

  • Solvent-Mediated Penetration (Liquid Phase): Reconstitution of hydrophobic kinase inhibitors universally requires Dimethyl Sulfoxide (DMSO). DMSO is a potent chemical penetration enhancer that rapidly crosses the stratum corneum, carrying dissolved drug molecules directly into the bloodstream. Standard latex gloves are highly permeable to DMSO and will fail rapidly, necessitating specific synthetic elastomer alternatives[3].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks of DMSO permeation, glove selection must be driven by quantitative breakthrough data. The following table summarizes the required PPE and the mechanistic justification for each choice, based on the [3].

Glove MaterialDMSO Breakthrough TimePermeation Rate Post-BreakthroughMechanistic Recommendation & Causality
Natural Rubber Latex 1.5 – 2.0 hoursModerateNOT RECOMMENDED . Rapid structural degradation allows dissolved kinase inhibitors to penetrate the skin[3].
Buna-N (Nitrile) 2.0 – 3.0 hoursHighest (10-100x greater)ACCEPTABLE for short tasks. Must be changed immediately upon visible contamination. Use as the inner glove[3].
Neoprene > 8.0 hoursLowOPTIMAL . Provides the highest chemical resistance. Use as the outer glove during reconstitution[3].

Additional Required PPE:

  • Respiratory Protection: N95/FFP3 Respirator or Powered Air-Purifying Respirator (PAPR) to prevent inhalation of electrostatically dispersed micro-particles.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles to protect ocular mucosa from micro-dust and accidental DMSO splashes.

  • Body Protection: Disposable, low-linting, fluid-resistant isolation gown with knit cuffs to prevent powder accumulation on personal clothing.

Operational Workflows: Step-by-Step Methodologies

The following self-validating protocols are designed to eliminate exposure pathways during the most hazardous phases of handling, as recommended by the [4].

Phase 1: Powder Weighing and Reconstitution (High Aerosolization Risk)
  • De-ionization: Engage an anti-static zero-stat gun over the sealed vial to neutralize electrostatic charges. Causality: This prevents the powder from clinging to the spatula or aerosolizing upon opening.

  • Containment: Transfer the vial to a Class II Biological Safety Cabinet (BSC) or a Ventilated Balance Enclosure (VBE). Ensure the VBE airflow velocity is calibrated between 0.4 – 0.5 m/s (80-100 fpm) to capture escaping powders without causing turbulence[4].

  • Weighing: Tare a conductive, anti-static weigh boat. Carefully transfer the required mass using a micro-spatula.

  • Closed-System Solvent Addition: Transfer the powder to a sealed amber glass vial. Inject DMSO directly through the septum using a syringe. Causality: Injecting through a septum prevents the escape of aerosolized drug particles that are displaced by the incoming liquid volume.

  • Homogenization: Gently swirl or use a low-speed vortex. Do not sonicate in an open vessel, as ultrasonic cavitation generates inhalable, highly toxic micro-droplets.

Phase 2: Cell Culture & In Vitro Administration
  • Dilution: Perform serial dilutions in aqueous buffers (e.g., PBS or media) to reduce the final DMSO concentration below 0.1% (v/v) before applying to cells. Causality: This prevents solvent-induced cytotoxicity in the cell culture, ensuring assay validity while simultaneously minimizing handler exposure.

  • Transfer: Use Closed System Drug-Transfer Devices (CSTDs) or filter-tip pipettes to prevent aerosol cross-contamination in the BSL-2 hood.

Spill Management & Disposal Plans

A rapid, chemically sound response is required for spills involving HPAPIs[2].

  • Dry Powder Spills: Do NOT sweep or use standard laboratory vacuums. Gently cover the powder with a low-linting absorbent pad dampened with a 50/50 mixture of water and isopropyl alcohol. Causality: The solvent mixture dissolves and traps the compound into the pad, preventing it from becoming airborne.

  • Liquid Spills (DMSO Solution): Apply activated charcoal spill pads to absorb the solvent.

  • Chemical Decontamination: Wipe the affected area with a 10% sodium hypochlorite (bleach) solution to chemically oxidize and degrade the active pharmaceutical ingredient, followed by a 1% Alconox detergent wash to remove residual chemical byproducts.

  • Hazardous Waste Disposal: Place all cleanup materials, contaminated PPE, and empty vials in a puncture-resistant, sealable biohazard bin explicitly labeled for "Trace Chemotherapy / Toxic Small Molecule Waste." Do not mix with standard biological waste.

Workflow Visualization

Workflow A 2-((3-cyanophenyl)amino)-N- (isoquinolin-6-yl)acetamide (Dry Powder) B Primary PPE Donning (Neoprene/Nitrile, N95, Gown) A->B C Weighing Station (Class II BSC / VBE) B->C Anti-static precautions D Reconstitution (DMSO Solvent) C->D Closed system transfer E In Vitro Assays (BSL-2 Hood) D->E Liquid handling F Spill / Contamination? E->F G Decontamination (10% Bleach / Detergent) F->G Yes H Hazardous Waste Disposal F->H No G->H

Workflow for safe handling, reconstitution, and disposal of isoquinoline-based kinase inhibitors.

References

  • NIOSH Publications on Hazardous Drugs | Healthcare Workers - CDC, [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA, [Link]

  • Dimethyl sulfoxide permeation through glove materials - Taylor & Francis, [Link]

  • Prudent Practices in the Laboratory - NCBI Bookshelf - NIH, [Link]

Sources

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